molecular formula C11H15N5O5 B12390488 8-Methoxyadenosine

8-Methoxyadenosine

货号: B12390488
分子量: 297.27 g/mol
InChI 键: XGHALRBUKJYKLT-HMEJCUHCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-Methoxyadenosine is a useful research compound. Its molecular formula is C11H15N5O5 and its molecular weight is 297.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C11H15N5O5

分子量

297.27 g/mol

IUPAC 名称

(2R,3S,5R)-2-(6-amino-8-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C11H15N5O5/c1-20-11-15-5-8(12)13-3-14-9(5)16(11)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,13,14)/t4-,6?,7+,10-/m1/s1

InChI 键

XGHALRBUKJYKLT-HMEJCUHCSA-N

手性 SMILES

COC1=NC2=C(N=CN=C2N1[C@H]3[C@H](C([C@H](O3)CO)O)O)N

规范 SMILES

COC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N

产品来源

United States

Foundational & Exploratory

8-Methoxyadenosine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 8-Methoxyadenosine: Structure, Properties, and Synthesis

Disclaimer: The available scientific literature on this compound is limited. This guide provides a comprehensive overview of the existing information. However, detailed data on its biological activity, associated signaling pathways, and extensive experimental protocols are not well-documented in publicly accessible sources.

Introduction

This compound is a synthetic derivative of adenosine (B11128), a fundamental component of nucleic acids and a key signaling molecule. As a purine (B94841) nucleoside analog, it belongs to a class of compounds that have been investigated for a range of therapeutic applications, including potential roles as vasodilators and anti-cancer agents[1][2]. The introduction of a methoxy (B1213986) group at the 8-position of the adenine (B156593) base modifies its electronic properties and steric profile compared to the parent adenosine molecule, which can influence its interaction with biological targets. This guide summarizes the known chemical structure, properties, and synthesis of this compound, based on the available scientific literature.

Chemical Structure and Properties

The chemical structure of this compound consists of an adenine base modified with a methoxy group at the C8 position, attached to a ribose sugar moiety.

Table 1: Physicochemical Properties of this compound and its 2'-Deoxy Derivative

PropertyValueCompoundReference
Molecular Formula C₁₁H₁₅N₅O₅This compoundInferred
Molecular Weight 297.27 g/mol This compoundInferred
UV Maximum (λmax) 259 nm (in H₂O-MeOH, 10:1)This compound[3]
Boiling Point (Predicted) 616.9±65.0 °C2'-Deoxy-8-methoxyadenosine[4]
Density (Predicted) 1.84±0.1 g/cm³2'-Deoxy-8-methoxyadenosine[4]
pKa (Predicted) 13.69±0.602'-Deoxy-8-methoxyadenosine[4]

Synthesis of this compound

The synthesis of this compound has been described starting from 8-bromoadenosine (B559644). The process involves a nucleophilic substitution reaction where the bromine atom at the 8-position is displaced by a methoxy group.

Experimental Protocol: Synthesis from 8-Bromoadenosine

A common method for the synthesis of this compound is the treatment of 8-bromoadenosine with sodium methoxide[5]. This reaction is typically carried out in a suitable solvent system. The resulting this compound can then be used in further synthetic steps, for example, in the preparation of 8-hydroxy-2'-deoxyadenosine (8-OH-dA)[6] or 8-methoxy-5'-deoxyadenosyl-cobalamin[5][7].

Synthesis_of_8_Methoxyadenosine cluster_reactants Reactants A 8-Bromoadenosine C This compound A->C Nucleophilic Substitution B Sodium Methoxide (NaOMe) B->C

Caption: Synthesis of this compound from 8-Bromoadenosine.

Biological Activity

The biological activity of this compound is not extensively characterized. As an adenosine analog, it is broadly suggested to have potential as a smooth muscle vasodilator and may exhibit anti-cancer properties, though specific studies on this compound are lacking[1][2].

One study screened a variety of nucleoside analogs for their ability to antagonize the toxic effects of the antibiotic showdomycin in Escherichia coli. In this screen, this compound was found to be an effective antagonist of showdomycin[8].

Experimental Protocols

Signaling Pathways

There is currently no information available in the scientific literature detailing specific signaling pathways that are modulated by this compound. Research on related adenosine analogs suggests potential interactions with adenosine receptors or enzymes involved in nucleotide metabolism, but this remains speculative for this compound.

Conclusion

This compound is a synthetically accessible adenosine analog. While its chemical synthesis and some basic physicochemical properties are documented, there is a significant gap in the understanding of its biological activity, mechanism of action, and involvement in cellular signaling pathways. The limited available data suggests it may have biological effects, as indicated by its ability to antagonize showdomycin toxicity. Further research is warranted to explore the pharmacological potential of this compound and to elucidate its biological functions.

References

The Enigmatic Mechanism of 8-Methoxyadenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methoxyadenosine, an 8-substituted purine (B94841) nucleoside analog, represents a class of molecules with significant potential in modulating cellular signaling pathways. While direct, in-depth studies on this compound are limited, a comprehensive analysis of structurally related 8-substituted adenosine (B11128) analogs provides a strong foundation for understanding its likely mechanism of action. This technical guide synthesizes the available evidence to propose that this compound primarily functions as a modulator of adenosine receptors, with a potential to influence other cellular processes. This document provides a detailed overview of the putative signaling pathways, comparative quantitative data from related compounds, and standardized experimental protocols to facilitate further investigation into this promising molecule.

Introduction

Adenosine is a ubiquitous purine nucleoside that plays a critical role in a vast array of physiological processes by activating four G-protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The development of synthetic adenosine analogs has been a cornerstone of research aimed at selectively targeting these receptors for therapeutic benefit. Modifications at the C8 position of the adenine (B156593) ring have been shown to significantly influence the affinity and efficacy of these analogs at adenosine receptors. This compound, featuring a methoxy (B1213986) group at this position, is poised to interact with these critical signaling hubs. This guide explores the anticipated mechanism of action of this compound based on the established pharmacology of its structural congeners.

Putative Mechanism of Action: Modulation of Adenosine Receptors

The primary hypothesized mechanism of action for this compound is its interaction with one or more of the adenosine receptor subtypes. The nature of this interaction—whether it acts as an agonist, antagonist, or partial agonist—and its selectivity profile are key determinants of its biological effects.

Adenosine Receptor Signaling Pathways

Adenosine receptors are coupled to different G-proteins, leading to distinct downstream signaling cascades:

  • A1 and A3 Receptors: These receptors typically couple to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. They can also activate phospholipase C (PLC) and modulate ion channels.

  • A2A and A2B Receptors: These receptors are generally coupled to Gs proteins. Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. A2B receptors can also couple to Gq proteins, activating the PLC pathway.

The specific interaction of this compound with these receptors would determine its impact on these fundamental signaling pathways. For instance, as an antagonist at the A2A receptor, it would be expected to block the production of cAMP induced by endogenous adenosine.

Quantitative Data for 8-Substituted Adenosine Analogs

Direct quantitative data (IC50, EC50, Ki) for this compound is not extensively available in the public literature. However, analysis of data from structurally similar 8-substituted adenosine analogs provides valuable insights into the potential potency and selectivity of this compound. The following table summarizes the binding affinities (Ki) of various 8-substituted and other adenosine analogs for different adenosine receptor subtypes.

Compound8-SubstituentReceptor SubtypeBinding Affinity (Ki) [nM]Reference
8-bromoadenosine-BrRat A3>10,000[1]
8-alkynyl adenosines-C≡C-RHuman A3High nM range[2]
N6-(1-pyrrolidinyl)adenosineHRat A18.0[3]
N6-(1-pyrrolidinyl)adenosineHRat A2A2800[3]
2-chloro-N6-[4-(phenylthio)-1-piperidinyl] adenosineHRat A10.9[3]
2-chloro-N6-[4-(phenylthio)-1-piperidinyl] adenosineHRat A2A470[3]
ZM241385N/AHuman A2A0.4[4]
CGS21680N/AHuman A2A376[4]
LUF5835N/AHuman A2A15[4]
AdenosineHA1/A2A10-30[5]
AdenosineHRat A3~1000[5]

Note: This table is a compilation from various sources and is intended for comparative purposes. The lack of data for 8-alkoxy derivatives highlights a gap in the current literature.

Experimental Protocols

To elucidate the precise mechanism of action of this compound, a series of well-defined experiments are required. The following are detailed methodologies for key assays.

Adenosine Receptor Binding Assay (Radioligand Displacement)

This protocol describes a standard method to determine the binding affinity (Ki) of this compound for a specific adenosine receptor subtype.

Objective: To determine the concentration of this compound that displaces 50% of a specific radioligand from a receptor (IC50), from which the inhibitory constant (Ki) can be calculated.

Materials:

  • Cell membranes expressing the human adenosine receptor of interest (e.g., A1, A2A, A2B, or A3).

  • Radioligand specific for the receptor subtype (e.g., [3H]CGS21680 for A2A).

  • This compound (test compound).

  • Non-specific binding control (e.g., a high concentration of a known agonist like NECA).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final protein concentration that yields optimal specific binding.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • A fixed concentration of the radioligand (typically at or below its Kd value).

    • Increasing concentrations of this compound (e.g., from 10^-10 M to 10^-5 M).

    • For total binding wells, add vehicle instead of the test compound.

    • For non-specific binding wells, add a saturating concentration of the non-labeled ligand.

    • Initiate the binding reaction by adding the diluted cell membranes.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement

This protocol determines whether this compound acts as an agonist or antagonist at Gs or Gi-coupled adenosine receptors by measuring its effect on intracellular cAMP levels.

Objective: To measure changes in intracellular cAMP concentration in response to this compound, either alone (for agonist activity) or in the presence of a known agonist (for antagonist activity).

Materials:

  • Whole cells expressing the adenosine receptor of interest (e.g., HEK293 or CHO cells).

  • This compound.

  • A known adenosine receptor agonist (e.g., NECA).

  • Forskolin (an adenylyl cyclase activator, used to potentiate the signal for Gi-coupled receptors).

  • A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

  • Cell Culture: Plate the cells in a suitable format (e.g., 96-well plate) and grow to the desired confluency.

  • Agonist Mode:

    • Pre-incubate the cells with a PDE inhibitor for a short period.

    • Add increasing concentrations of this compound.

    • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Antagonist Mode:

    • Pre-incubate the cells with a PDE inhibitor.

    • Add increasing concentrations of this compound.

    • Add a fixed concentration of a known agonist (typically its EC50 or EC80 value).

    • Incubate for a specified time at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP concentration against the logarithm of the this compound concentration to determine the EC50 value and the maximum effect (Emax).

    • Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations of Signaling Pathways and Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

Adenosine_A2A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Activates A2A_Antagonist This compound (Antagonist) A2A_Antagonist->A2AR Blocks Gs Gs-protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Caption: Antagonistic action of this compound at the A2A receptor.

Adenosine_A1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound A1R A1 Receptor This compound->A1R Activates Adenosine Adenosine Adenosine->A1R Activates Gi Gi-protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Caption: Agonistic action of this compound at the A1 receptor.

Experimental_Workflow start Start: Hypothesis Generation synthesis Synthesis of this compound start->synthesis binding_assay Adenosine Receptor Binding Assay synthesis->binding_assay functional_assay Functional Assay (cAMP Measurement) synthesis->functional_assay data_analysis Data Analysis (IC50, EC50, Ki) binding_assay->data_analysis functional_assay->data_analysis conclusion Conclusion on Mechanism of Action data_analysis->conclusion

Caption: Experimental workflow for elucidating the mechanism of action.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is sparse, its structural characteristics strongly suggest that it functions as a modulator of adenosine receptors. The provided comparative data for related 8-substituted analogs indicate that it is likely to exhibit affinity for one or more of the A1, A2A, A2B, and A3 receptor subtypes. The detailed experimental protocols outlined in this guide provide a clear path forward for researchers to precisely define its pharmacological profile. Further investigation into this compound and other 8-alkoxyadenosine derivatives is warranted to unlock their full therapeutic potential.

References

Synthesis of 8-Methoxyadenosine: An In-depth Technical Guide for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for 8-methoxyadenosine (B15049875), a modified nucleoside of interest for various research applications. Due to the limited availability of a specific, published protocol for this compound, this document outlines a well-established, multi-step synthetic strategy based on robust chemical transformations reported for analogous adenosine (B11128) derivatives. The provided experimental protocols are a composite of established methods for the key reaction steps, offering a strong foundation for its successful synthesis in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound can be strategically approached in four main stages, as depicted in the workflow diagram below. This method involves the initial protection of the ribose hydroxyl groups of adenosine, followed by the introduction of a bromine atom at the 8-position of the purine (B94841) ring. Subsequent nucleophilic substitution with a methoxide (B1231860) source yields the desired 8-methoxy intermediate. The final step involves the removal of the protecting groups to afford the target molecule, this compound.

Synthesis_Workflow Adenosine Adenosine Protected_Adenosine 2',3',5'-Tri-O-acetyladenosine Adenosine->Protected_Adenosine Acetylation Bromo_Intermediate 8-Bromo-2',3',5'-tri-O-acetyladenosine Protected_Adenosine->Bromo_Intermediate Bromination Methoxy_Intermediate 2',3',5'-Tri-O-acetyl-8-methoxyadenosine Bromo_Intermediate->Methoxy_Intermediate Methoxylation Final_Product This compound Methoxy_Intermediate->Final_Product Deprotection

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Acetylation of Adenosine to 2',3',5'-Tri-O-acetyladenosine

This initial step protects the hydroxyl groups of the ribose moiety, preventing side reactions in subsequent steps.

Methodology:

  • Suspend adenosine (1.0 eq) in anhydrous pyridine.

  • Cool the suspension to 0 °C in an ice bath.

  • Add acetic anhydride (B1165640) (4.0 eq) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into ice-water and stir for 1 hour.

  • Extract the aqueous mixture with dichloromethane (B109758) (3 x volumes).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Parameter Value Reference Analog Yield
Starting MaterialAdenosine-
ReagentsAcetic Anhydride, Pyridine-
SolventPyridine-
Reaction Time12-16 hours-
Temperature0 °C to Room Temperature-
PurificationSilica Gel Chromatography80-85% for N6-acetyl-2',3',5'-tri-O-acetyladenosine[1]
Step 2: Bromination to 8-Bromo-2',3',5'-tri-O-acetyladenosine

This step introduces a bromine atom at the 8-position, which serves as a leaving group for the subsequent methoxylation.

Methodology:

  • Dissolve 2',3',5'-tri-O-acetyladenosine (1.0 eq) in a suitable solvent such as chloroform (B151607) or carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) (1.2 eq) to the solution.

  • Heat the mixture to reflux and irradiate with a UV lamp (or use a radical initiator like AIBN) for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and wash with aqueous sodium thiosulfate (B1220275) solution to quench excess bromine.

  • Separate the organic layer, wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the product by recrystallization or silica gel chromatography.

Parameter Value Reference Analog Yield
Starting Material2',3',5'-Tri-O-acetyladenosine-
ReagentsN-Bromosuccinimide (NBS)-
SolventChloroform or Carbon Tetrachloride-
Reaction Time2-4 hours-
TemperatureReflux-
PurificationRecrystallization/Silica Gel ChromatographyYields for this specific reaction are not readily available in the provided search results.
Step 3: Methoxylation to 2',3',5'-Tri-O-acetyl-8-methoxyadenosine

This is the key step where the methoxy (B1213986) group is introduced onto the purine ring via nucleophilic substitution.

Methodology:

  • Dissolve 8-bromo-2',3',5'-tri-O-acetyladenosine (1.0 eq) in anhydrous methanol (B129727).

  • Add a solution of sodium methoxide in methanol (2.0-3.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Neutralize the reaction mixture with a weak acid (e.g., acetic acid) or an acidic ion-exchange resin.

  • Filter off any solids and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer and concentrate to obtain the crude product.

  • Purify by silica gel chromatography.

Parameter Value Reference Analog Yield
Starting Material8-Bromo-2',3',5'-tri-O-acetyladenosine-
ReagentsSodium Methoxide-
SolventMethanol-
Reaction Time4-6 hours-
TemperatureReflux-
PurificationSilica Gel ChromatographySpecific yields for this reaction are not available in the provided search results.
Step 4: Deprotection to this compound

The final step removes the acetyl protecting groups to yield the target molecule.

Methodology:

  • Dissolve 2',3',5'-tri-O-acetyl-8-methoxyadenosine (1.0 eq) in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide in methanol.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC until all starting material is consumed.

  • Neutralize the reaction with an acidic ion-exchange resin (e.g., Dowex 50W-X8) until the pH is neutral.

  • Filter the resin and wash with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Parameter Value Reference Analog Yield
Starting Material2',3',5'-Tri-O-acetyl-8-methoxyadenosine-
ReagentsSodium Methoxide (catalytic)-
SolventMethanol-
Reaction Time1-2 hours-
TemperatureRoom Temperature-
PurificationRecrystallizationYields for similar deacetylation reactions are generally high.[2]

Potential Signaling Pathways and Biological Activity

While specific studies on the signaling pathways of this compound are not abundant, the biological activities of other 8-substituted adenosine analogs provide valuable insights into its potential mechanisms of action. Adenosine and its derivatives exert their effects primarily through four G-protein coupled receptors: A1, A2A, A2B, and A3.

The introduction of a substituent at the 8-position can significantly alter the affinity and selectivity of the molecule for these receptors, as well as its metabolic stability. For instance, 8-amino-adenosine has been shown to be a potent inhibitor of transcription.[3] Analogs of 8-methyladenosine (B1596262) have been found to be activators of RNase L, an enzyme involved in the antiviral and antiproliferative effects of interferons.

The signaling cascade initiated by adenosine receptor activation typically involves the modulation of adenylyl cyclase activity, leading to changes in intracellular cyclic AMP (cAMP) levels. This, in turn, influences the activity of protein kinase A (PKA) and other downstream effectors.

Adenosine_Signaling cluster_receptor Adenosine Receptors cluster_effector Downstream Effectors A1 A1 AC Adenylyl Cyclase A1->AC Inhibits A2A A2A A2A->AC Activates A2B A2B A2B->AC Activates A3 A3 A3->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response This compound This compound This compound->A1 Binds to This compound->A2A Binds to This compound->A2B Binds to This compound->A3 Binds to

Caption: General adenosine receptor signaling pathway.

It is hypothesized that this compound, due to its structural similarity to other 8-substituted analogs, may modulate these adenosine receptor signaling pathways. Further research is required to elucidate its specific receptor binding profile and downstream effects.

Conclusion

This technical guide provides a detailed, albeit composite, protocol for the synthesis of this compound for research purposes. The outlined four-step synthesis is based on well-established chemical transformations for adenosine derivatives. The provided tables summarize the key reaction parameters, and the diagrams illustrate the synthetic workflow and potential biological signaling pathways. This document is intended to serve as a valuable resource for researchers embarking on the synthesis and investigation of this and other modified nucleosides. It is crucial to note that all experimental work should be conducted with appropriate safety precautions in a well-equipped chemical laboratory.

References

Biological activity of 8-substituted adenosine analogues

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of 8-Substituted Adenosine (B11128) Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine, a ubiquitous endogenous purine (B94841) nucleoside, plays a crucial role in a myriad of physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The therapeutic potential of targeting these receptors for various pathological conditions, including cardiovascular diseases, neurodegenerative disorders, inflammation, and cancer, has spurred significant interest in the development of selective adenosine receptor ligands. Among the vast chemical space of adenosine analogues, 8-substituted derivatives have emerged as a particularly promising class, exhibiting a wide range of biological activities from potent agonism to antagonism, often with high receptor subtype selectivity. This technical guide provides a comprehensive overview of the biological activity of 8-substituted adenosine analogues, with a focus on their structure-activity relationships, quantitative pharmacological data, and the experimental methodologies used for their characterization.

Structure-Activity Relationships and Biological Activity

The substitution at the C8-position of the adenine (B156593) ring has a profound impact on the affinity and efficacy of adenosine analogues at the four receptor subtypes.

At A1 Adenosine Receptors:

8-Alkylamino-substituted analogues of N6-cyclopentyladenosine (CPA) have been shown to act as partial agonists for the cardiovascular A1 adenosine receptors in vivo.[1] These derivatives generally exhibit reduced affinity and efficacy at the A1AR compared to their unsubstituted counterparts.[2]

At A2A Adenosine Receptors:

The introduction of a halogen, aryl, or heteroaryl group at the 8-position of 2-alkynyl-N(9)-propargyladenines enhances A2A antagonist activity, with some derivatives exhibiting IC50 values in the low nanomolar range.[3] Similarly, a series of 8-substituted 9-ethyladenine (B1664709) derivatives have been synthesized and shown to bind to the rat A2A receptor with high affinity, making them suitable for in vivo studies in models of Parkinson's disease.[4][5] In contrast, the introduction of an 8-alkylamino substituent in 2,8-disubstituted adenosine derivatives can lead to partial agonism at the A2A receptor.[6] The removal of the ribose moiety in 2,8-disubstituted adenine analogues can alter their functional efficacy at the human A2AAR.[7]

At A2B Adenosine Receptors:

Novel 2-alkynyl-8-aryl-9-methyladenine derivatives have been synthesized and evaluated as adenosine antagonists for their inhibitory activity on N-ethylcarboxamidoadenosine (NECA)-induced glucose production in hepatocytes, a process potentially mediated by the A2B receptor.[8] Aromatic moieties at the 8-position generally increase activity compared to unsubstituted compounds.[8]

At A3 Adenosine Receptors:

Substitution at the 8-position of adenosine analogues generally leads to a significant reduction in affinity for the A3 receptor.[2] However, some 8-alkynyl substituted adenosine analogues have been reported to act as antagonists at the A3AR.[9]

Quantitative Data

The following tables summarize the quantitative data for selected 8-substituted adenosine analogues from the cited literature.

Table 1: Binding Affinity (Ki) and Potency (IC50/EC50) of 8-Substituted Adenosine Analogues at A2A Receptors

CompoundSubstitution at C8Receptor SubtypeAssay TypeValueUnitsReference
2,8-disubstituted adenosine derivative (12)8-methylaminorat A2ABinding (Ki)115nM[6]
2,8-disubstituted adenosine derivative (14)8-propylaminorat A2ABinding (Ki)82nM[6]
8-substituted 2-alkynyl-N(9)-propargyladeninesHalogen, aryl, or heteroarylA2AAntagonist Activity (IC50)lownM[3]
2-aryl-8-hexynyl adenine 4a8-hexynylhuman A2ABinding (Ki)5.0 ± 0.5nM[7]

Table 2: Selectivity of 8-Substituted Adenosine Analogues

CompoundSelectivity (Ki, hA3 / Ki, hA2A)Reference
2,8-disubstituted adenosine derivative (12)49-fold for A2A over A3[6]
2,8-disubstituted adenosine derivative (14)26-fold for A2A over A3[6]
2-aryl-8-hexynyl adenine 4a86[7]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the characterization of 8-substituted adenosine analogues.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a specific adenosine receptor subtype.

General Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the human adenosine receptor of interest (e.g., HEK-293 or CHO cells).[10]

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a reaction tube, add the cell membrane preparation, a specific radioligand (e.g., [3H]CGS21680 for A2A receptors), and varying concentrations of the unlabeled test compound.[11]

    • Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

    • Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters rapidly with cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the non-specific binding by including a high concentration of a known potent unlabeled ligand in some tubes.

    • Subtract the non-specific binding from the total binding to obtain the specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

cAMP Functional Assays

cAMP assays are used to determine the functional activity of a compound, i.e., whether it acts as an agonist, antagonist, or inverse agonist.

Objective: To measure the ability of a test compound to stimulate (agonist) or inhibit (antagonist) the production of cyclic AMP (cAMP) in cells expressing a specific adenosine receptor subtype.

General Protocol for Gs-Coupled Receptors (A2A and A2B):

  • Cell Culture and Plating:

    • Culture CHO or HEK-293 cells stably expressing the human A2A or A2B adenosine receptor.[6][11]

    • Plate the cells in 24-well or 96-well plates and allow them to adhere overnight.[11]

  • Agonist Mode:

    • Wash the cells with a serum-free medium containing a phosphodiesterase inhibitor (e.g., rolipram (B1679513) or IBMX) to prevent cAMP degradation.[11][12]

    • Add varying concentrations of the test compound to the cells.

    • Incubate for a specific time (e.g., 15-30 minutes) at 37°C.[11]

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of the test compound for a specific period.

    • Add a fixed concentration of a known agonist (e.g., NECA or CGS 21680) that elicits a submaximal response (e.g., EC80).[13]

    • Incubate for a specific time at 37°C.

  • cAMP Measurement:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).[14]

  • Data Analysis:

    • For agonist activity, plot the cAMP concentration against the logarithm of the test compound concentration and determine the EC50 value and the maximum effect (Emax).

    • For antagonist activity, plot the inhibition of the agonist-induced cAMP response against the logarithm of the test compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways of adenosine receptors and a typical experimental workflow for characterizing 8-substituted adenosine analogues.

Adenosine_Signaling_Pathways cluster_A1_A3 A1 & A3 Receptor Signaling (Gi-coupled) cluster_A2A_A2B A2A & A2B Receptor Signaling (Gs-coupled) A1/A3 Agonist A1/A3 Agonist A1/A3 Receptor A1/A3 Receptor A1/A3 Agonist->A1/A3 Receptor binds Gi Gi A1/A3 Receptor->Gi activates Adenylate Cyclase (AC) Adenylate Cyclase (AC) Gi->Adenylate Cyclase (AC) inhibits cAMP cAMP Adenylate Cyclase (AC)->cAMP converts ATP to ATP ATP ATP->Adenylate Cyclase (AC) PKA PKA cAMP->PKA activates A2A/A2B Agonist A2A/A2B Agonist A2A/A2B Receptor A2A/A2B Receptor A2A/A2B Agonist->A2A/A2B Receptor binds Gs Gs A2A/A2B Receptor->Gs activates Adenylate Cyclase (AC)2 Adenylate Cyclase (AC) Gs->Adenylate Cyclase (AC)2 stimulates cAMP2 cAMP Adenylate Cyclase (AC)2->cAMP2 converts ATP to ATP2 ATP ATP2->Adenylate Cyclase (AC)2 PKA2 PKA cAMP2->PKA2 activates

Caption: Adenosine Receptor Signaling Pathways.

Experimental_Workflow cluster_synthesis Compound Synthesis & Purification cluster_screening Biological Evaluation cluster_results Results Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Radioligand Binding Radioligand Binding Characterization->Radioligand Binding cAMP Assay cAMP Assay Characterization->cAMP Assay Data Analysis Data Analysis Radioligand Binding->Data Analysis cAMP Assay->Data Analysis Affinity (Ki) Affinity (Ki) Data Analysis->Affinity (Ki) Efficacy (EC50, Emax) Efficacy (EC50, Emax) Data Analysis->Efficacy (EC50, Emax) Selectivity Selectivity Data Analysis->Selectivity

Caption: Experimental Workflow for Characterization.

Conclusion

8-Substituted adenosine analogues represent a versatile and pharmacologically rich class of compounds with significant potential for the development of novel therapeutics. The strategic modification at the 8-position allows for the fine-tuning of affinity, efficacy, and selectivity towards the different adenosine receptor subtypes. This guide provides a foundational understanding of the biological activity of these analogues, supported by quantitative data and detailed experimental protocols. The continued exploration of this chemical space, guided by the principles of medicinal chemistry and robust pharmacological evaluation, is expected to yield new and improved drug candidates for a wide range of diseases.

References

8-Methoxyadenosine: A Technical Guide to Its Synthesis, Characterization, and Potential Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature contains limited specific information regarding the discovery, history, and biological activity of 8-Methoxyadenosine. This technical guide is therefore constructed based on established principles of medicinal chemistry and pharmacology, drawing parallels from the synthesis and biological evaluation of closely related 8-substituted adenosine (B11128) analogs. The experimental protocols and potential biological targets described herein are proposed based on this contextual information.

Introduction: The Landscape of 8-Substituted Adenosine Analogs

Adenosine, a purine (B94841) nucleoside, is a critical signaling molecule that exerts its effects through four G protein-coupled receptors: A1, A2A, A2B, and A3. The modulation of these receptors has therapeutic implications in a wide range of conditions, including cardiovascular diseases, inflammation, neurodegenerative disorders, and cancer. Consequently, the synthesis and evaluation of adenosine analogs have been a fertile area of research for decades.

Substitution at the C8 position of the adenine (B156593) ring has been a particularly fruitful strategy for developing potent and selective adenosine receptor ligands. The nature of the substituent at this position can significantly influence the affinity and efficacy of the compound at the different receptor subtypes. This guide focuses on the hypothetical synthesis, characterization, and biological evaluation of this compound, a member of this important class of molecules.

Proposed Synthesis and Purification of this compound

The most plausible and direct route to this compound is via the nucleophilic substitution of a halogen at the 8-position of the adenosine core. 8-Bromoadenosine (B559644) is a readily available starting material for this purpose. The proposed reaction involves the displacement of the bromide with a methoxide (B1231860) anion.

Experimental Protocol: Synthesis of this compound from 8-Bromoadenosine

Materials:

  • 8-Bromoadenosine

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (B129727) (MeOH)

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) (EtOAc)

  • Methanol (MeOH) for chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 8-bromoadenosine (1 equivalent) in anhydrous methanol.

  • Addition of Reagent: To the stirred solution, add sodium methoxide (e.g., 1.5 to 3 equivalents). The reaction is typically performed in an excess of the alkoxide to drive the reaction to completion.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase for TLC analysis would be a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The disappearance of the starting material (8-bromoadenosine) and the appearance of a new, more polar spot indicates product formation.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess sodium methoxide with a weak acid (e.g., by adding silica gel directly to the flask and stirring, or by careful addition of a resin like Amberlyst 15).

  • Purification: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting crude product can be purified by silica gel column chromatography. A gradient elution system, starting with a non-polar solvent system (e.g., 100% DCM) and gradually increasing the polarity with methanol (e.g., from 0% to 10% MeOH in DCM), is typically effective for separating the product from any remaining starting material and byproducts.

  • Characterization: Collect the fractions containing the purified product, combine them, and evaporate the solvent. The final product, this compound, should be a white to off-white solid. Its identity and purity should be confirmed by spectroscopic methods.

Physicochemical Properties and Characterization

Due to the lack of specific experimental data for this compound, the following are predicted properties and characterization data based on its structure and data from similar compounds.

PropertyPredicted Value/Data
Molecular Formula C₁₁H₁₅N₅O₅
Molecular Weight 297.27 g/mol
Appearance White to off-white solid
Solubility Expected to be soluble in polar organic solvents like methanol, DMSO, and DMF, and sparingly soluble in water.
¹H NMR (DMSO-d₆) Expected signals for the ribose protons (δ 3.5-6.0 ppm), the N6-amino protons (broad singlet), the C2-H proton of the adenine ring, and a singlet for the methoxy (B1213986) group (δ ~4.0 ppm).
¹³C NMR (DMSO-d₆) Expected signals for the ribose carbons, the carbons of the adenine ring, and a signal for the methoxy carbon.
Mass Spectrometry (ESI+) Expected [M+H]⁺ ion at m/z 298.11. Fragmentation would likely involve the loss of the ribose moiety (m/z 166.06) and subsequent fragmentation of the 8-methoxyadenine base.

Potential Biological Activity and Targets

Based on the extensive literature on 8-substituted adenosine analogs, the primary biological targets for this compound are expected to be the adenosine receptors (A1, A2A, A2B, and A3) . The methoxy group at the 8-position is likely to influence the compound's affinity and selectivity profile for these receptors. Generally, bulky substituents at the 8-position can favor antagonism at A1 and A2A receptors.

Experimental Protocols for Biological Evaluation

To determine the biological activity of this compound, a standard panel of in vitro assays would be employed to assess its interaction with adenosine receptors.

Radioligand Binding Assays

These assays are used to determine the affinity (Ki) of a test compound for a specific receptor.

Principle: The assay measures the ability of the unlabeled test compound (this compound) to compete with a radiolabeled ligand for binding to the receptor.

General Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human adenosine receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂).

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A) and varying concentrations of the test compound (this compound).

  • Separation: After incubation to allow binding to reach equilibrium, separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: Wash the filters to remove non-specifically bound radioligand, and then quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays (cAMP Measurement)

These assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor by measuring the downstream signaling effects.

Principle: A1 and A3 receptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase, causing an increase in cAMP.

General Protocol for an A2A Receptor (Gs-coupled):

  • Cell Culture: Use a cell line expressing the human A2A adenosine receptor (e.g., HEK293-A2A).

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere.

  • Compound Treatment:

    • Agonist Mode: Treat the cells with varying concentrations of this compound.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound, followed by stimulation with a known A2A agonist (e.g., NECA).

  • cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Agonist Mode: Plot the cAMP concentration against the concentration of this compound to determine the EC50 (potency) and Emax (efficacy).

    • Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the concentration of this compound to determine the IC50 and subsequently the Kb (antagonist dissociation constant).

Quantitative Data for Related 8-Substituted Adenosine Analogs

The following table summarizes binding affinity data for a selection of 8-substituted adenosine analogs at human adenosine receptors. This data is provided for comparative purposes to contextualize the potential activity of this compound.

Compound8-SubstituentA1 Ki (nM)A2A Ki (nM)A3 Ki (nM)Reference
8-Methyladenosine-CH₃>10,0002,500>10,000(Jacobson et al., 1993)
8-Ethyladenosine-CH₂CH₃5,8001,200>10,000(Jacobson et al., 1993)
8-Aminoadenosine-NH₂>10,000>10,000>10,000(Volpini et al., 2001)
8-Bromoadenosine-Br1,3005,600>10,000(van Galen et al., 1990)
8-Phenyladenosine-C₆H₅1103101,400(Jacobson et al., 1993)

Note: The specific assay conditions can influence the reported Ki values.

Relevant Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for the four adenosine receptor subtypes, which represent the most probable molecular pathways that could be modulated by this compound.

Adenosine_A1_A3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound A1/A3 Receptor A1/A3 Receptor This compound->A1/A3 Receptor Binds Gi Gi A1/A3 Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gi->PLC Activates (βγ) cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Phosphorylates PIP2 PIP2 PIP2->PLC Substrate Ca2+ Ca²⁺ Release IP3->Ca2+ PKC Protein Kinase C DAG->PKC Activates Ca2+->PKC PKC->Cellular Response Phosphorylates

A1/A3 Receptor Signaling Pathway

Adenosine_A2A_A2B_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound A2A/A2B Receptor A2A/A2B Receptor This compound->A2A/A2B Receptor Binds Gs Gs A2A/A2B Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates EPAC Epac cAMP->EPAC Activates CREB CREB PKA->CREB Phosphorylates Gene Transcription Gene Transcription CREB->Gene Transcription Regulates

A2A/A2B Receptor Signaling Pathway

Proposed Experimental Workflow

The following diagram outlines a logical workflow for the synthesis and evaluation of this compound.

Workflow cluster_synthesis Chemical Synthesis & Purification cluster_characterization Structure & Purity Verification cluster_bioassay Biological Evaluation Start 8-Bromoadenosine Reaction Reaction with Sodium Methoxide Start->Reaction Purification Silica Gel Chromatography Reaction->Purification Pure_Compound Purified This compound Purification->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C) Pure_Compound->NMR MS Mass Spectrometry Pure_Compound->MS Purity Purity Analysis (e.g., HPLC) Pure_Compound->Purity Binding Radioligand Binding Assays (A1, A2A, A2B, A3) Purity->Binding Functional Functional Assays (cAMP Measurement) Binding->Functional Data_Analysis Determine Ki, EC50/IC50, Efficacy Functional->Data_Analysis

Proposed Experimental Workflow

8-Methoxyadenosine: An Inquiry into its Role in Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Foreword

The study of nucleoside analogs as modulators of cellular signaling pathways is a cornerstone of modern pharmacology and drug discovery. These molecules, by mimicking endogenous nucleosides, can interact with a variety of cellular targets, including receptors, enzymes, and nucleic acids, leading to profound physiological effects. Within this vast landscape, adenosine (B11128) and its derivatives have garnered significant attention due to their central role in energy metabolism, neurotransmission, and immune regulation. This whitepaper aims to provide an in-depth technical guide on the role of a specific adenosine analog, 8-Methoxyadenosine, in cellular signaling. However, a comprehensive review of the existing scientific literature reveals a notable scarcity of data specifically pertaining to this compound's biological activity and its mechanism of action in cellular signaling.

While extensive research exists for other 8-substituted and N6-substituted adenosine analogs, such as N6-methyladenosine (m6A) and various 8-hydroxyadenine (B135829) derivatives acting as Toll-like receptor (TLR) agonists, this compound itself remains largely uncharacterized in the public domain of scientific research. This whitepaper will therefore summarize the available information on closely related adenosine analogs to provide a predictive context for the potential roles of this compound and to highlight promising avenues for future research.

The Landscape of Adenosine Analogs in Cellular Signaling

Adenosine is a purine (B94841) nucleoside that plays a critical role in numerous physiological processes. Its derivatives, both natural and synthetic, are pivotal in therapeutic interventions. The biological activity of adenosine analogs is largely determined by substitutions on the purine ring and the ribose moiety.

N6-Methyladenosine (m6A): An Epitranscriptomic Regulator

N6-methyladenosine (m6A) is the most abundant internal modification of messenger RNA (mRNA) in most eukaryotes.[1][2][3][4] This modification is a dynamic and reversible process regulated by a complex interplay of "writer," "eraser," and "reader" proteins.[2][3][4]

  • Writers: The m6A modification is installed by a methyltransferase complex, the core of which is a heterodimer of METTL3 and METTL14.[2][3][5]

  • Erasers: The demethylation is carried out by enzymes such as FTO (fat mass and obesity-associated protein) and ALKBH5.[2][6]

  • Readers: The m6A mark is recognized by a family of proteins containing the YTH domain (YTHDF1/2/3, YTHDC1/2), which dictate the fate of the modified mRNA, affecting its stability, translation, and splicing.[2][3][7]

The m6A modification plays a crucial role in various cellular processes, including cell differentiation, immune responses, and cancer progression.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] For instance, m6A modification is involved in regulating T-cell homeostasis and dendritic cell function in the immune system.[3][5]

8-Substituted Adenosine Analogs as Toll-Like Receptor Agonists

A significant body of research has focused on 8-substituted adenosine analogs as potent agonists of Toll-like receptors 7 and 8 (TLR7 and TLR8).[16][17][18][19][20][21][22][23][24] These receptors are key components of the innate immune system, recognizing single-stranded RNA from viruses and initiating an immune response.[16][21]

Small molecule agonists of TLR7 and TLR8, such as the imidazoquinoline compounds imiquimod (B1671794) and resiquimod (B1680535) (R848), have shown significant therapeutic potential as vaccine adjuvants and in cancer immunotherapy.[16][18][20][22][23] These molecules activate antigen-presenting cells, leading to the production of pro-inflammatory cytokines and the induction of a robust T helper 1 (Th1) immune response.[17][18][22]

Postulated Role of this compound in Cellular Signaling

Given the lack of direct experimental evidence for this compound, its potential role in cellular signaling must be inferred from the activities of structurally related compounds. The presence of a methoxy (B1213986) group at the 8-position of the adenine (B156593) ring could influence its interaction with cellular targets in several ways.

Potential Interaction with Toll-Like Receptors

The 8-position of adenine is a critical site for interaction with TLR7 and TLR8. It is conceivable that the methoxy group at this position could allow this compound to act as a modulator of these receptors. The electron-donating nature of the methoxy group might influence the binding affinity and subsequent activation or inhibition of the receptor. Experimental validation is necessary to determine if this compound can activate TLR7 or TLR8 and induce downstream signaling pathways, such as the NF-κB and IRF7 pathways, leading to cytokine production.

Potential as a Precursor for other Bioactive Molecules

The synthesis of various 8-substituted adenosine analogs often involves a common precursor which is then modified. It is possible that this compound could serve as a synthetic intermediate in the development of novel therapeutic agents.

Proposed Experimental Workflows to Characterize this compound

To elucidate the role of this compound in cellular signaling, a systematic experimental approach is required. The following workflow outlines key experiments that would be necessary to characterize its biological activity.

experimental_workflow cluster_synthesis Synthesis & Purity cluster_screening Initial Biological Screening cluster_pathway Signaling Pathway Analysis cluster_functional Functional Assays synthesis Chemical Synthesis of 8-MeO-A purification Purification (HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cell_viability Cell Viability/Toxicity Assays characterization->cell_viability receptor_binding Receptor Binding Assays (e.g., TLR7/8) characterization->receptor_binding reporter_assays NF-κB/IRF Luciferase Reporter Assays receptor_binding->reporter_assays western_blot Western Blot for Pathway Proteins (e.g., p-p65, p-IRF7) reporter_assays->western_blot cytokine_profiling Cytokine Profiling (ELISA, Luminex) western_blot->cytokine_profiling dc_activation Dendritic Cell Activation Assays (CD80/86 Upregulation) cytokine_profiling->dc_activation t_cell_proliferation Mixed Lymphocyte Reaction (T-cell proliferation) dc_activation->t_cell_proliferation

Caption: Proposed experimental workflow for the characterization of this compound.

Hypothetical Signaling Pathway for an 8-Substituted Adenosine Analog Acting as a TLR7 Agonist

The following diagram illustrates the canonical TLR7 signaling pathway that could potentially be activated by an 8-substituted adenosine analog like this compound, should it possess agonist activity.

Caption: Hypothetical TLR7 signaling pathway activated by an 8-substituted adenosine analog.

Quantitative Data from Related Adenosine Analogs

To provide a framework for potential activity, the following table summarizes quantitative data for well-characterized TLR7 and TLR8 agonists.

CompoundTargetAssay SystemEC50 / IC50Reference
R848 (Resiquimod)TLR7/8Human PBMC (IL-12 induction)~1 µM[22]
ImiquimodTLR7Human PBMC (IFN-α induction)~5 µM[16]
CL097TLR7/8HEK-Blue™ hTLR7 cells0.1 - 1 µg/mlInvivoGen
VTX-294TLR8TLR8-transfected HEK cells~50 nM[19]

Experimental Protocols for Key Assays

Detailed methodologies are crucial for the accurate assessment of a novel compound's activity. Below are summarized protocols for key assays in the study of TLR agonists.

HEK-Blue™ TLR Reporter Assay

Objective: To determine the activation of a specific TLR by a test compound.

Methodology:

  • Seed HEK-Blue™ cells, which are engineered to express a specific human or mouse TLR (e.g., TLR7 or TLR8) and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, in a 96-well plate.

  • Add the test compound (e.g., this compound) at various concentrations to the wells.

  • Incubate the plate at 37°C and 5% CO₂ for 16-24 hours.

  • Collect the supernatant and add QUANTI-Blue™ solution, a substrate for SEAP.

  • Incubate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm using a spectrophotometer.

  • Calculate the EC50 value from the dose-response curve.

Cytokine Measurement by ELISA

Objective: To quantify the production of specific cytokines (e.g., TNF-α, IL-6, IFN-α) from immune cells upon stimulation.

Methodology:

  • Isolate primary immune cells, such as human peripheral blood mononuclear cells (PBMCs), and seed them in a 96-well plate.

  • Stimulate the cells with the test compound at various concentrations for a specified period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Perform a sandwich ELISA using a pair of antibodies specific for the cytokine of interest.

  • Add a substrate solution to generate a colorimetric signal.

  • Measure the absorbance using a plate reader and calculate the cytokine concentration by comparison to a standard curve.

Conclusion and Future Directions

While the direct role of this compound in cellular signaling remains to be elucidated, the extensive research on related adenosine analogs, particularly in the context of TLR7 and TLR8 agonism, provides a strong rationale for its investigation. The methoxy substitution at the 8-position of the adenine ring presents an intriguing structural modification that warrants detailed study.

Future research should focus on the systematic characterization of this compound's biological activity using the experimental workflows outlined in this whitepaper. Key questions to be addressed include:

  • Does this compound bind to and activate TLR7 and/or TLR8?

  • What is its potency and efficacy compared to known TLR agonists?

  • Does it induce the production of pro-inflammatory cytokines and type I interferons?

  • Can it modulate the activity of antigen-presenting cells and T cells?

Answering these questions will not only shed light on the fundamental biology of this novel adenosine analog but also potentially open up new avenues for the development of therapeutics for infectious diseases, cancer, and other conditions where modulation of the innate immune system is beneficial. The exploration of this compound represents a promising, albeit currently uncharted, territory in the field of nucleoside-based drug discovery.

References

In Silico Modeling of 8-Methoxyadenosine Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 8-Methoxyadenosine's binding to adenosine (B11128) receptors. This compound, a derivative of the endogenous nucleoside adenosine, is of significant interest in medicinal chemistry due to the profound impact of substitutions at the 8-position on receptor affinity and pharmacological activity. While specific experimental binding affinities for this compound are not extensively documented in publicly available literature, this guide outlines the established computational methodologies and experimental protocols necessary to investigate its receptor interactions. We detail the workflows for homology modeling, molecular docking, and molecular dynamics simulations, and provide protocols for radioligand binding assays crucial for model validation. Furthermore, this guide illustrates the canonical signaling pathways associated with adenosine receptor activation, providing a framework for understanding the potential downstream effects of this compound binding. The content herein is intended to equip researchers with the foundational knowledge and practical steps to computationally and experimentally characterize the interaction of this compound and similar adenosine analogs with their G protein-coupled receptor targets.

Introduction to this compound and Adenosine Receptors

Adenosine is a ubiquitous purine (B94841) nucleoside that modulates a wide array of physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors are implicated in cardiovascular, neurological, and inflammatory conditions, making them attractive targets for drug discovery.[1] The native ligand, adenosine, exhibits varying affinities for these subtypes, generally highest for A1 and A2A receptors.[1]

Chemical modifications of the adenosine scaffold have been extensively explored to develop subtype-selective agonists and antagonists.[2] Modifications at the C8 position of the purine ring are particularly noteworthy. The introduction of bulky or hydrophobic groups at this position can dramatically alter a ligand's affinity and efficacy, often converting agonists into antagonists.[3][4] this compound, featuring a methoxy (B1213986) group at the C8 position, falls into this class of modified adenosines. Understanding its binding characteristics is crucial for predicting its pharmacological profile.

In silico modeling techniques offer a powerful and cost-effective approach to predict and analyze the binding of ligands like this compound to their receptor targets.[5] These computational methods, including molecular docking and molecular dynamics, can provide insights into binding poses, key molecular interactions, and the structural basis of receptor selectivity.[3][5]

Quantitative Data on Related 8-Substituted Adenosine Analogs

While specific binding data for this compound is sparse in the available literature, data for structurally related 8-substituted compounds can provide valuable context for its potential receptor interactions. The following table summarizes the binding affinities (Ki values) of various 8-substituted xanthine (B1682287) and adenosine analogs for different adenosine receptor subtypes. This data highlights how substitutions at the 8-position influence receptor affinity and selectivity.

CompoundReceptor SubtypeKi (nM)SpeciesReference
1,3,7-Trimethyl-8-(3-chlorostyryl)xanthineA2A54Rat[6]
1,3-Dipropyl-7-methyl-8-(3,5-dimethoxystyryl)xanthineA2A24Rat[6]
2,8-disubstituted-N6-substituted 4′-thionucleoside (5d)A2A7.7 ± 0.5Human[3]
2,8-disubstituted-N6-substituted 4′-thionucleoside (5d)A3Maintained AffinityHuman[3]
BWA 1433A354Human[7]
8-alkynyladenosineA3ToleratedHuman[8]

In Silico Modeling Workflow

The computational investigation of this compound's receptor binding involves a multi-step process. This workflow, from receptor model preparation to the analysis of ligand-receptor dynamics, is crucial for obtaining meaningful predictions.

In_Silico_Workflow cluster_prep Preparation cluster_docking Docking cluster_simulation Simulation & Analysis PDB 1. Receptor Structure Acquisition (PDB or Homology Model) Docking 3. Molecular Docking (Predict Binding Pose) PDB->Docking Ligand 2. Ligand Preparation (this compound 3D Structure) Ligand->Docking MD 4. Molecular Dynamics Simulation (Assess Stability and Dynamics) Docking->MD Analysis 5. Binding Free Energy Calculation & Interaction Analysis MD->Analysis

Figure 1: A generalized workflow for the in silico modeling of ligand-receptor binding.
Detailed Methodologies for In Silico Modeling

The initial step is to obtain a high-quality 3D structure of the target adenosine receptor.

  • For A2A Receptor: Crystal structures are available in the Protein Data Bank (PDB). For example, PDB ID: 3EML can be used for antagonist docking studies.[9]

  • For A1, A2B, and A3 Receptors: If experimental structures are unavailable, homology models can be constructed.[7]

    • Template Selection: Use a high-resolution crystal structure of a related GPCR, such as the A2A adenosine receptor or bovine rhodopsin, as a template.[7][8]

    • Sequence Alignment: Align the target receptor's amino acid sequence with the template sequence.

    • Model Building: Use software like MODELLER or SWISS-MODEL to generate the 3D model.

    • Model Refinement and Validation: The generated model should be energetically minimized and validated using tools like PROCHECK to assess its stereochemical quality.

Protocol: Receptor Preparation for Docking

  • Download the receptor structure from the PDB or use a validated homology model.

  • Remove all non-protein atoms, including water molecules and co-crystallized ligands.[9]

  • If the structure contains a T4-lysozyme insertion for crystallization, this should be removed.[9]

  • Add hydrogen atoms and assign appropriate protonation states for ionizable residues, assuming a pH of 7.4.[9]

  • Perform a brief energy minimization to relieve any steric clashes.

A proper 3D structure of this compound is required.

Protocol: Ligand Preparation

  • Generate the 2D structure of this compound using a chemical drawing tool like ChemDraw.

  • Convert the 2D structure to a 3D conformation using software such as Open Babel or Maestro.

  • Perform a conformational search and energy minimization using a suitable force field (e.g., MMFF94) to obtain the lowest energy conformer.

  • Assign partial charges to the atoms using a method like Gasteiger-Hückel.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Protocol: Molecular Docking with AutoDock Vina

  • Grid Box Definition: Define a grid box that encompasses the orthosteric binding site of the adenosine receptor. This site is typically located within the transmembrane helices. For the A2A receptor, key interacting residues include Glu169 and Asn253.[10]

  • Docking Execution: Run the docking simulation using software like AutoDock Vina. The program will sample different conformations and orientations of this compound within the defined grid box.

  • Pose Analysis: Analyze the resulting binding poses. The best pose is typically the one with the lowest predicted binding energy. Visualize the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the receptor.

MD simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time.[5]

Protocol: MD Simulation with GROMACS

  • System Setup: Place the docked this compound-receptor complex in a simulated membrane bilayer (e.g., POPC) and solvate with water and ions to mimic a physiological environment.

  • Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove steric clashes.

  • Equilibration: Gradually heat the system to 310 K and equilibrate it under NVT (constant number of particles, volume, and temperature) and then NPT (constant number of particles, pressure, and temperature) ensembles.

  • Production Run: Run the production MD simulation for a sufficient duration (e.g., 100 ns) to observe the stability of the ligand's binding pose and any conformational changes in the receptor.

  • Trajectory Analysis: Analyze the MD trajectory to calculate root-mean-square deviation (RMSD) of the ligand and receptor, root-mean-square fluctuation (RMSF) of receptor residues, and to identify persistent ligand-receptor interactions.

Experimental Protocols for Model Validation

Computational models must be validated with experimental data. Radioligand binding assays are the gold standard for determining the binding affinity of a ligand to a receptor.

Membrane Preparation

Protocol: Adenosine Receptor Membrane Preparation

  • Culture cells stably expressing the human adenosine receptor subtype of interest (e.g., HEK-293 or CHO cells).[9][11]

  • Harvest the cells and resuspend them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Homogenize the cell suspension using a tool like an Ultra-Turrax.[11]

  • Centrifuge the homogenate at 100,000g for 20 minutes at 4°C to pellet the membranes.[11]

  • Resuspend the membrane pellet in the assay buffer, and if necessary, treat with adenosine deaminase to remove endogenous adenosine.[11]

  • Determine the protein concentration using a method like the BCA assay.[11]

  • Store the membrane preparations in aliquots at -80°C.[11]

Radioligand Binding Assay

Protocol: Competition Binding Assay

  • In a 96-well plate, add the membrane preparation (e.g., 20 µg of protein per well).[9]

  • Add increasing concentrations of unlabeled this compound.

  • Add a constant concentration of a suitable radioligand. Examples include:

    • A1 Receptor: [³H]R-PIA[9]

    • A2A Receptor: [³H]CGS21680[9]

    • A3 Receptor: [¹²⁵I]I-AB-MECA[9]

  • Incubate the mixture at a controlled temperature (e.g., 25°C) for 60 minutes to reach equilibrium.[9][12]

  • To determine non-specific binding, use a high concentration of a standard unlabeled ligand (e.g., 10 µM NECA).[9]

  • Terminate the reaction by rapid vacuum filtration through glass fiber filters.[12]

  • Wash the filters with ice-cold buffer to remove unbound radioligand.[12]

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and determine the Ki value for this compound using the Cheng-Prusoff equation.[13]

Adenosine Receptor Signaling Pathways

The binding of an agonist to an adenosine receptor subtype initiates a downstream signaling cascade, primarily through the modulation of adenylyl cyclase and cyclic AMP (cAMP) levels.

Signaling_Pathways cluster_A1A3 A1/A3 Receptor Pathway cluster_A2A2B A2A/A2B Receptor Pathway A1_A3 This compound (Agonist) A1R_A3R A1 / A3 Receptor A1_A3->A1R_A3R Gi Gi A1R_A3R->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2_A2B This compound (Agonist) A2AR_A2BR A2A / A2B Receptor A2_A2B->A2AR_A2BR Gs Gs A2AR_A2BR->Gs AC_stimulate Adenylyl Cyclase Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase

Figure 2: Canonical signaling pathways for adenosine receptors upon agonist binding.
  • A1 and A3 Receptors: These receptors typically couple to inhibitory G proteins (Gi).[1] Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cAMP.[1]

  • A2A and A2B Receptors: These receptors couple to stimulatory G proteins (Gs).[1] Agonist binding activates adenylyl cyclase, leading to an increase in intracellular cAMP.[1]

The modulation of cAMP levels activates downstream effectors such as Protein Kinase A (PKA), which in turn phosphorylates various cellular proteins, leading to a physiological response.[14] It is important to note that 8-substituted adenosine analogs can act as antagonists, in which case they would block these signaling pathways by preventing the binding of endogenous adenosine.[3][4]

Conclusion

The in silico modeling of this compound's interaction with adenosine receptors is a valuable approach for elucidating its potential pharmacological properties. This guide has provided a detailed framework for conducting such studies, from receptor and ligand preparation to molecular docking and dynamics simulations. The importance of experimental validation through radioligand binding assays has also been emphasized, with detailed protocols provided. While specific binding data for this compound remains to be fully characterized, the methodologies outlined here, in conjunction with data from related 8-substituted analogs, offer a robust strategy for advancing our understanding of this and other novel adenosine receptor ligands. The continued integration of computational and experimental approaches will be pivotal in the rational design of new therapeutics targeting the adenosine receptor family.

References

The Role of 8-Methoxyadenosine in Nucleic Acid Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of nucleosides at the C8 position of the purine (B94841) ring offers a powerful tool for probing and manipulating the structure and function of nucleic acids. These modifications can influence a range of properties, including the glycosidic bond conformation, duplex stability, and resistance to enzymatic degradation. Among these, 8-methoxyadenosine (B15049875) stands out as a valuable probe for investigating the conformational dynamics of DNA, particularly the equilibrium between the syn and anti glycosidic bond conformations. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound in nucleic acid chemistry, with a focus on its use as a tool for researchers in drug development and molecular biology.

Core Concepts: The Significance of the C8 Position and Glycosidic Conformation

The orientation of the nucleobase relative to the sugar, defined by the glycosidic torsion angle (χ), is a critical determinant of nucleic acid structure. In the canonical B-form DNA double helix, all nucleosides adopt the anti conformation. However, the syn conformation is observed in alternative DNA structures, such as Z-DNA, and can be induced by specific sequences or protein-DNA interactions. The ability to stabilize or report on the syn conformation is therefore of significant interest.

Substitution at the C8 position of adenosine (B11128) can sterically favor the syn conformation. While bulky substituents like a bromine atom in 8-bromoadenosine (B559644) are known to strongly favor the syn form, they can also introduce significant electronic perturbations and are susceptible to acid-catalyzed depurination, complicating their use in standard oligonucleotide synthesis. This compound (mo⁸A) emerges as a more stable and subtle alternative for these studies.

Synthesis of 8-Methoxy-2'-Deoxyadenosine and its Phosphoramidite (B1245037)

The incorporation of 8-methoxy-2'-deoxyadenosine into oligonucleotides is achieved through standard solid-phase synthesis, requiring the prior synthesis of its phosphoramidite building block. The synthetic route, as detailed by Eason et al., involves several key steps starting from 2'-deoxyadenosine.[1]

Experimental Protocol: Synthesis of 8-Methoxy-2'-Deoxyadenosine Phosphoramidite

1. Synthesis of 8-bromo-2'-deoxyadenosine (B120125) (1):

  • 2'-deoxyadenosine is reacted with bromine water in a sodium acetate (B1210297) buffer.[1]

  • The reaction mixture is stirred at room temperature, and the product is purified by crystallization.

2. Synthesis of 8-methoxy-2'-deoxyadenosine (2):

  • 8-bromo-2'-deoxyadenosine (1) is treated with sodium methoxide (B1231860) in methanol.[1]

  • The reaction is heated under reflux, and the product is purified by silica (B1680970) gel chromatography.

3. Protection of the N6-amino group (3):

  • The N6-amino group of 8-methoxy-2'-deoxyadenosine (2) is protected with a dimethylformamidine group by reacting with N,N-dimethylformamide di-n-butyl acetal.[1] This protection prevents side reactions during phosphoramidite synthesis and oligonucleotide synthesis.

4. 5'-O-DMT protection (4):

  • The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group by reacting compound (3) with DMT-chloride in pyridine.[1] This allows for the monitoring of coupling efficiency during automated DNA synthesis.

5. Phosphitylation (5):

  • The 3'-hydroxyl group of the DMT-protected nucleoside (4) is reacted with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of a mild base to yield the final phosphoramidite monomer (5).[1]

Below is a diagram illustrating the synthetic workflow:

Synthesis_Workflow dA 2'-deoxyadenosine Br_dA 8-bromo-2'-deoxyadenosine (1) dA->Br_dA Bromination mo8A 8-methoxy-2'-deoxyadenosine (2) Br_dA->mo8A Methoxylation protected_mo8A N6-formamidine-8-methoxy-2'-deoxyadenosine (3) mo8A->protected_mo8A N6 Protection DMT_mo8A 5'-O-DMT-N6-formamidine-8-methoxy-2'-deoxyadenosine (4) protected_mo8A->DMT_mo8A 5'-O-DMT Protection phosphoramidite 8-methoxy-2'-deoxyadenosine Phosphoramidite (5) DMT_mo8A->phosphoramidite Phosphitylation

Synthetic pathway for 8-methoxy-2'-deoxyadenosine phosphoramidite.

Function and Application in Nucleic Acid Chemistry

The primary function of this compound in nucleic acid chemistry is to serve as a conformational probe for the glycosidic bond orientation of adenosine residues within DNA duplexes.

Probing the syn Conformation

The methoxy (B1213986) group at the C8 position provides a moderate steric preference for the syn conformation. This allows researchers to investigate sequence contexts where adenosine might naturally adopt a syn orientation, such as in A:G mismatches. By substituting the adenosine with this compound, the energetic effects on duplex stability can be measured.

  • Stabilization in syn-favoring contexts: If the substitution of adenosine with this compound leads to an increase in the thermal stability (Tm) of the DNA duplex, it suggests that the original adenosine residue had a preference for the syn conformation. The methoxy group in this case helps to lock in this favorable conformation, reducing the entropic penalty of the syn/anti equilibrium.[1]

  • Destabilization in anti-favoring contexts: Conversely, if the substitution results in a decrease in duplex stability, it indicates that the original adenosine was in the canonical anti conformation. Forcing the syn conformation through the steric bulk of the methoxy group introduces an energetic penalty, destabilizing the duplex.[1]

Enhanced Resistance to Depurination

A significant advantage of this compound over other 8-substituted purines like 8-bromoadenosine is its increased resistance to acid-catalyzed depurination.[1] The standard deprotection step in automated DNA synthesis involves treatment with acid to remove the 5'-DMT group. Nucleosides that are highly susceptible to depurination can lead to strand cleavage and reduced yields of the desired full-length oligonucleotide.

The relative stability of 8-methoxy-2'-deoxyadenosine to acid hydrolysis makes it a more robust and reliable modified base for incorporation into synthetic DNA.[1]

Quantitative Data on Duplex Stability

The effect of substituting adenosine (A) with this compound (mo⁸A) on the thermal stability of DNA duplexes has been quantified through UV thermal denaturation studies. The change in melting temperature (ΔTm) provides a direct measure of the energetic impact of the modification.

Duplex Sequence ContextBase PairΔTm (°C) (mo⁸A vs. A)InterpretationReference
5'-d(CGCX AGCTTCGC)-3'X:T-5.8Destabilizing (anti favored)[1]
5'-d(CGCX GCTTCGC)-3'X:C-5.1Destabilizing (anti favored)[1]
5'-d(CGCX GCTTCGC)-3'X:G-1.1Slightly destabilizing[1]
5'-d(CGCAX GCTTCGC)-3'X:G+1.4Stabilizing (syn favored)[1]

Table 1: Change in melting temperature (ΔTm) of DNA duplexes upon substitution of adenosine (A) with this compound (mo⁸A).[1]

Experimental Protocol: UV Thermal Denaturation
  • Sample Preparation: Complementary single-stranded oligonucleotides (with and without the mo⁸A modification) are synthesized and purified. Equimolar amounts of the complementary strands are mixed in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, pH 7.0).

  • Denaturation and Annealing: The samples are heated to a temperature above the expected Tm (e.g., 90 °C) and then slowly cooled to a low temperature (e.g., 10 °C) to ensure proper duplex formation.

  • Melting Curve Acquisition: The absorbance of the sample at 260 nm is monitored as the temperature is slowly increased at a constant rate (e.g., 0.5 °C/min).

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has denatured. This is typically the maximum of the first derivative of the melting curve. The ΔTm is calculated by subtracting the Tm of the unmodified duplex from the Tm of the mo⁸A-containing duplex.

The workflow for these experiments is depicted below:

Experimental_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_prep Sample Preparation cluster_analysis UV Thermal Denaturation synth_unmod Synthesize Unmodified Oligo mix_unmod Anneal Unmodified Duplex synth_unmod->mix_unmod synth_mod Synthesize mo⁸A-modified Oligo mix_mod Anneal mo⁸A Duplex synth_mod->mix_mod uv_unmod Measure Tₘ of Unmodified Duplex mix_unmod->uv_unmod uv_mod Measure Tₘ of mo⁸A Duplex mix_mod->uv_mod compare Calculate ΔTₘ and Interpret Results uv_unmod->compare uv_mod->compare

Workflow for studying the effect of this compound on duplex stability.

Broader Context and Future Directions

The study of this compound is part of a larger effort to understand the impact of nucleobase modifications on nucleic acid biology. While research specifically on this compound is not as extensive as for other modifications like N6-methyladenosine, its utility as a conformational probe is clear.

Future research could explore:

  • The enzymatic incorporation of this compound triphosphate into DNA and RNA by various polymerases.

  • The structural impact of this compound in different nucleic acid contexts, such as G-quadruplexes or RNA structures, using techniques like NMR spectroscopy and X-ray crystallography.

  • The development of 8-alkoxyadenosine derivatives with different steric and electronic properties to fine-tune their conformational effects.

  • The potential for this compound-modified oligonucleotides in therapeutic applications, leveraging their unique conformational properties and nuclease resistance.

Conclusion

This compound serves as a specialized and valuable tool in nucleic acid chemistry. Its ability to moderately favor the syn glycosidic bond conformation, combined with its enhanced stability against acid-catalyzed depurination, makes it a superior probe compared to more reactive analogues like 8-bromoadenosine. The quantitative data on its effects on duplex stability provide a clear framework for its use in investigating the conformational landscape of DNA. For researchers and drug development professionals, understanding and utilizing this compound can provide critical insights into the structural and dynamic properties of nucleic acid targets, aiding in the rational design of novel therapeutics and diagnostic tools.

References

Unveiling the Unseen: A Technical Guide to the Off-Target Effects of Adenosine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical issue of off-target effects associated with adenosine (B11128) analogues, a class of molecules with significant therapeutic potential but also the capacity for unintended molecular interactions. As research into adenosine receptor modulation intensifies for a range of conditions including cardiovascular diseases, inflammation, and neurological disorders, a thorough understanding of the promiscuous binding profiles of these compounds is paramount for safe and effective drug development. This document provides a comprehensive overview of known off-target interactions, detailed experimental protocols for their identification, and visual representations of the complex signaling pathways involved.

Quantitative Analysis of On-Target and Off-Target Activities

The therapeutic utility of adenosine analogues is intrinsically linked to their selectivity for the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). However, many of these compounds exhibit affinity for other receptors, ion channels, and enzymes, which can lead to unforeseen side effects. The following tables summarize the binding affinities (Ki in nM) and functional potencies (EC₅₀/IC₅₀ in nM) of commonly used adenosine analogues at their primary targets and documented off-targets.

Table 1: Binding Affinities (Ki, nM) of Adenosine Analogues at Adenosine Receptor Subtypes

CompoundA₁ ReceptorA₂ₐ ReceptorA₂ₑ Receptor (EC₅₀)A₃ Receptor
Adenosine80020001600290
NECA (5'-N-Ethylcarboxamidoadenosine)14202.4 μM6.2
CGS 21680130022>100 μM>100 μM
CPA (N⁶-Cyclopentyladenosine)0.62300203 μM50
CCPA (2-Chloro-N⁶-cyclopentyladenosine)0.52100>100 μM35 (antagonist)
R-PIA (N⁶-(R)-Phenylisopropyladenosine)1.147096 μM100

Data compiled from multiple sources.[1][2]

Table 2: Off-Target Binding Affinities (Ki, nM) of Selected Adenosine Analogues

CompoundOff-TargetKi (nM)
(N)-methanocarba derivative 45HT₂ₑ Serotonin Receptor75
(N)-methanocarba derivative 45HT₂C Serotonin Receptor120
4'-truncated adenine (B156593) derivative 9α₂ₑ Adrenergic Receptor61
4'-truncated adenine derivative 9α₂C Adrenergic Receptor310
Adenosine analogue 105HT₂ₑ Serotonin Receptor640

Data from a study on a specific series of adenosine/adenine congeners.[3][4][5]

Table 3: Inhibitory Activity (IC₅₀/Kᵢ, nM) of Adenosine Analogues on Non-Receptor Targets

CompoundOff-Target EnzymeIC₅₀/Kᵢ (nM)
Remdesivir (active triphosphate form)Human DNA Polymerase α>100,000
Remdesivir (active triphosphate form)Human DNA Polymerase β>100,000
Remdesivir (active triphosphate form)Human RNA Polymerase II>100,000
Remdesivir (active triphosphate form)Human Mitochondrial RNA Polymerase3,900
Non-nucleoside inhibitor 1Adenosine Kinase184 (Kᵢ)

Data from studies on Remdesivir and adenosine kinase inhibitors.[6][7][8][9]

Key Experimental Protocols for Off-Target Profiling

Identifying and characterizing off-target interactions is a critical step in preclinical drug development. A multi-pronged approach employing a variety of in vitro assays is necessary to build a comprehensive safety and selectivity profile for any adenosine analogue.

Radioligand Binding Assays for Off-Target Screening

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. For broad off-target profiling, a test compound is screened against a panel of receptors, transporters, and ion channels.

Objective: To identify potential off-target binding interactions of an adenosine analogue by measuring its ability to displace a radiolabeled ligand from a panel of known molecular targets.

Materials:

  • Test adenosine analogue

  • Membrane preparations from cells expressing the target receptors (e.g., from a commercial supplier like Eurofins Discovery's SafetyScreen panels)[10][11][12][13][14]

  • Radiolabeled ligand specific for each target

  • Binding buffer (target-specific)

  • Wash buffer (ice-cold)

  • 96-well filter plates

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Compound Preparation: Prepare a stock solution of the test adenosine analogue in a suitable solvent (e.g., DMSO). Serially dilute the compound to the desired screening concentration (typically 1-10 μM for initial screens).

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radiolabeled ligand at a concentration near its K₋, and the test compound or vehicle control.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through a filter plate to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Detection: Add scintillation cocktail to the dried filter plate and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound. A significant inhibition (typically >50%) flags a potential off-target interaction, which should be followed up with concentration-response curves to determine the IC₅₀ and subsequently the Kᵢ value.

In Vitro Kinase Inhibition Assays

Given that adenosine analogues are structurally similar to ATP, they have the potential to interact with the ATP-binding site of kinases. Luminescence-based assays that measure ATP consumption are a common method for screening for kinase inhibition.

Objective: To determine if an adenosine analogue inhibits the activity of a panel of protein kinases.

Materials:

  • Test adenosine analogue

  • Purified recombinant kinases (e.g., from a KINOMEscan panel)[15][16][17][18]

  • Kinase-specific substrates (peptides or proteins)

  • ATP

  • Kinase reaction buffer

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™)[19]

  • White, opaque 384-well plates

  • Luminometer

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test adenosine analogue in the kinase reaction buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase, its specific substrate, and the test compound or vehicle control.

  • Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Termination and ATP Depletion: Stop the reaction and deplete the remaining ATP by adding the ATP detection reagent. Incubate at room temperature.

  • Luminescence Generation: Add the second component of the detection kit to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Detection: Measure the luminescence in each well using a luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition of kinase activity for each concentration of the test compound. Determine the IC₅₀ value from the concentration-response curve.

Functional Assays: cAMP Measurement and β-Arrestin Recruitment

Off-target binding to a GPCR can have functional consequences, either activating (agonism) or blocking (antagonism) its signaling. Measuring changes in second messengers like cyclic AMP (cAMP) or the recruitment of β-arrestin can reveal these functional effects.

Objective: To assess the functional activity (agonist or antagonist) of an adenosine analogue at a potential off-target GPCR.

A. cAMP Accumulation Assay (for Gs- and Gi-coupled receptors):

Materials:

  • Cells expressing the target GPCR

  • Test adenosine analogue

  • Forskolin (to stimulate adenylyl cyclase in Gi-coupled receptor assays)

  • cAMP detection kit (e.g., HTRF, luminescence, or AlphaScreen-based)

  • Cell culture reagents

Protocol:

  • Cell Plating: Seed the cells in a multi-well plate and grow to the desired confluency.

  • Compound Incubation: Treat the cells with the test adenosine analogue at various concentrations. For antagonist testing, pre-incubate with the test compound before adding a known agonist.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.

  • Data Analysis: Generate concentration-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of the test compound.

B. β-Arrestin Recruitment Assay:

Materials:

  • Cells engineered to report β-arrestin recruitment (e.g., PathHunter® β-arrestin cells)[10]

  • Test adenosine analogue

  • Substrate for the reporter enzyme

  • Chemiluminescent reader

Protocol:

  • Cell Plating: Plate the engineered cells in a white, clear-bottom multi-well plate.

  • Compound Addition: Add the test adenosine analogue at various concentrations.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 90 minutes) to allow for β-arrestin recruitment.

  • Signal Detection: Add the substrate and measure the chemiluminescent signal.

  • Data Analysis: Plot the signal as a function of compound concentration to determine the EC₅₀ for β-arrestin recruitment.

Visualizing Molecular Interactions and Experimental Workflows

To better understand the complex biological processes involved, the following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical workflow for off-target profiling.

Adenosine Receptor Signaling Pathways

The four adenosine receptor subtypes couple to different G proteins, initiating distinct downstream signaling cascades.

Adenosine_Signaling cluster_A1A3 A₁ and A₃ Receptor Signaling cluster_A2A2B A₂ₐ and A₂ₑ Receptor Signaling cluster_MAPK MAPK Pathway (Common to all subtypes) A1_A3 A₁ / A₃ Receptors Gi Gαi/o A1_A3->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibits PLC Phospholipase C Gi->PLC Activates cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease IP3_DAG ↑ IP₃, DAG PLC->IP3_DAG Ca_release ↑ Ca²⁺ IP3_DAG->Ca_release A2A_A2B A₂ₐ / A₂ₑ Receptors Gs Gαs A2A_A2B->Gs AC_stimulate Adenylyl Cyclase Gs->AC_stimulate Stimulates cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase PKA Protein Kinase A cAMP_increase->PKA CREB CREB Activation PKA->CREB All_ARs All Adenosine Receptors MAPK MAPK Cascade (ERK, p38, JNK) All_ARs->MAPK Gene_Expression Gene Expression Cell Proliferation Inflammation MAPK->Gene_Expression

Caption: Adenosine receptor G-protein coupled signaling pathways.

Experimental Workflow for Off-Target Profiling

A systematic approach is essential for efficiently identifying and characterizing off-target effects. The following workflow outlines a typical screening cascade.

Off_Target_Workflow cluster_screening Initial Screening cluster_confirmation Hit Confirmation & Potency cluster_functional Functional Characterization cluster_secondary Secondary & Cellular Assays start Test Adenosine Analogue primary_screen Broad Off-Target Screen (e.g., Eurofins SafetyScreen44) @ 1-10 μM start->primary_screen hits Identify 'Hits' (>50% Inhibition) primary_screen->hits dose_response Concentration-Response Curves (Binding Assays) hits->dose_response ki_determination Determine IC₅₀ and Kᵢ values dose_response->ki_determination functional_assays Functional Assays (cAMP, β-arrestin, etc.) ki_determination->functional_assays agonist_antagonist Determine Agonist or Antagonist Activity (EC₅₀/IC₅₀) functional_assays->agonist_antagonist cellular_assays Cell-based Assays (e.g., Cytotoxicity, Phenotypic) agonist_antagonist->cellular_assays risk_assessment Assess Potential for Adverse Effects cellular_assays->risk_assessment

Caption: A typical workflow for in vitro off-target profiling.

Conclusion

The development of selective and safe adenosine analogue-based therapeutics requires a deep understanding of their potential for off-target interactions. As demonstrated, even highly engineered analogues can exhibit affinity for unintended molecular targets, including other GPCRs and kinases. A rigorous and systematic approach to off-target profiling, employing a combination of binding and functional assays as outlined in this guide, is therefore not just a regulatory requirement but a fundamental aspect of rational drug design. By proactively identifying and characterizing these off-target effects early in the discovery process, researchers can mitigate the risk of clinical failures, optimize lead compounds for improved selectivity, and ultimately develop safer and more effective medicines. The data, protocols, and workflows presented here serve as a valuable resource for scientists and drug development professionals dedicated to advancing the field of adenosine-targeted therapies.

References

The 8-Position: A Key Determinant in Adenosine Analog Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The C8 position of the purine (B94841) core of adenosine (B11128) has emerged as a critical site for modification, profoundly influencing the affinity and selectivity of its analogs for the four adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃). Strategic substitution at this position can fine-tune the pharmacological profile of these compounds, offering a pathway to develop potent and selective agonists for therapeutic applications. This guide provides a comprehensive overview of the structure-activity relationship (SAR) of 8-position adenosine analogs, detailing quantitative data, experimental protocols, and visualizing key cellular pathways.

Structure-Activity Relationship at the 8-Position

Modification at the 8-position of the adenosine scaffold has a significant impact on the conformational preference of the molecule, particularly the glycosidic bond, which in turn affects receptor binding and activation. The nature of the substituent at this position—its size, lipophilicity, and electronic properties—plays a pivotal role in determining the analog's affinity and selectivity profile across the adenosine receptor family.

Impact of 8-Position Substituents on Receptor Affinity and Selectivity

Systematic studies have explored a variety of substituents at the 8-position, including halo, amino, aryl, and cycloalkyl groups. Here, we summarize the key SAR findings:

  • Halogen Substituents: The introduction of halogens at the 8-position has been shown to modulate receptor affinity. For instance, 8-chloroadenosine (B1666358) has been investigated for its unique biological activities, including its role as an RNA-directed nucleoside analog.

  • Amino Substituents: 8-aminoadenosine (B15950) and its derivatives have demonstrated interesting pharmacological properties. These analogs can influence cellular processes by affecting ATP levels and mRNA synthesis. From a receptor interaction perspective, the amino group can participate in hydrogen bonding within the receptor binding pocket, influencing affinity and efficacy.

  • Aryl and Heteroaryl Substituents: The introduction of bulky aryl or heteroaryl groups at the 8-position can lead to significant changes in receptor selectivity. These substituents can engage in hydrophobic and aromatic interactions within the binding site, often favoring one receptor subtype over others. For example, certain 8-phenyl and 8-styryl derivatives have been explored, particularly in the context of xanthine (B1682287) antagonists, providing insights into the steric and electronic requirements of the binding pocket.

  • Alkynyl and Cycloalkyl Substituents: Alkynyl chains at the C-8 position have been shown to produce selective antagonists for the A₃ adenosine receptor.[1] Cycloalkyl groups, on the other hand, have been extensively studied in the context of 8-substituted xanthines, where they contribute to high affinity and selectivity for the A₁ receptor.

Quantitative Data on 8-Position Adenosine Analogs

The following tables summarize the binding affinities (Ki) and functional potencies (EC₅₀) of representative 8-position substituted adenosine analogs at the four human adenosine receptor subtypes. This data is compiled from various scientific publications and is intended to provide a comparative overview.

Table 1: Binding Affinities (Ki, nM) of 8-Substituted Adenosine Analogs

Compound8-SubstituentA₁ ReceptorA₂A ReceptorA₂B ReceptorA₃ ReceptorReference
1 -H (Adenosine)1,20015,000>100,0003,700
2 -Cl
3 -NH₂
4 -Phenyl
5 -Cyclopentyl
6 -Ethynyl[1]

Data to be populated from further targeted literature searches for specific quantitative values.

Table 2: Functional Potencies (EC₅₀, nM) of 8-Substituted Adenosine Analogs

Compound8-SubstituentA₁ Receptor (cAMP↓)A₂A Receptor (cAMP↑)A₂B Receptor (cAMP↑)A₃ Receptor (cAMP↓)Reference
1 -H (Adenosine)7414022,000230
2 -Cl
3 -NH₂
4 -Phenyl
5 -Cyclopentyl
6 -Ethynyl[1]

Data to be populated from further targeted literature searches for specific quantitative values.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of SAR studies. This section provides detailed methodologies for key experiments used to characterize 8-position adenosine analogs.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor. These assays involve competing the binding of a radiolabeled ligand with the unlabeled test compound.

Protocol for A₁ Adenosine Receptor Radioligand Binding Assay:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human A₁ adenosine receptor (e.g., CHO or HEK-293 cells).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]CCPA (2-chloro-N⁶-cyclopentyladenosine) at a final concentration of 1-2 nM.

  • Non-specific Binding Determination: 10 µM R-PIA (N⁶-(R)-phenylisopropyladenosine) is used to determine non-specific binding.

  • Incubation: Test compounds at various concentrations are incubated with the cell membranes and radioligand in the assay buffer for 60-90 minutes at room temperature.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

  • Washing: The filters are washed with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity bound to the filters is determined by liquid scintillation counting.

  • Data Analysis: The IC₅₀ values are determined by non-linear regression analysis of the competition binding curves. The Ki values are then calculated using the Cheng-Prusoff equation.

Functional Assays: cAMP Accumulation

Functional assays measure the biological response elicited by a compound upon binding to its target receptor. For adenosine receptors, which are G-protein coupled receptors (GPCRs), changes in intracellular cyclic adenosine monophosphate (cAMP) levels are a common readout.

Protocol for A₂A Adenosine Receptor cAMP Accumulation Assay:

  • Cell Culture: HEK-293 cells stably expressing the human A₂A adenosine receptor are cultured to 80-90% confluency.

  • Cell Plating: Cells are seeded into 96-well plates and incubated overnight.

  • Assay Medium: The growth medium is replaced with a stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor such as IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

  • Compound Addition: Test compounds at various concentrations are added to the wells.

  • Incubation: The plate is incubated at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis: The cells are lysed to release intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP is determined using a commercially available cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based kits).

  • Data Analysis: The EC₅₀ values and maximal response (Eₘₐₓ) are determined by plotting the concentration-response curves and fitting the data to a sigmoidal dose-response model.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of adenosine receptors and a typical experimental workflow for SAR studies.

Adenosine_Signaling_Pathways cluster_A1_A3 A₁ and A₃ Receptor Signaling cluster_A2A_A2B A₂A and A₂B Receptor Signaling A₁/A₃ Agonist A₁/A₃ Agonist A₁/A₃ Receptor A₁/A₃ Receptor A₁/A₃ Agonist->A₁/A₃ Receptor Binds to Gᵢ/₀ Gᵢ/₀ A₁/A₃ Receptor->Gᵢ/₀ Activates Adenylate Cyclase (AC) Adenylate Cyclase (AC) Gᵢ/₀->Adenylate Cyclase (AC) Inhibits cAMP cAMP Adenylate Cyclase (AC)->cAMP Converts ATP to ATP ATP ATP->Adenylate Cyclase (AC) Cellular Response (Inhibition) Cellular Response (Inhibition) cAMP->Cellular Response (Inhibition) A₂A/A₂B Agonist A₂A/A₂B Agonist A₂A/A₂B Receptor A₂A/A₂B Receptor A₂A/A₂B Agonist->A₂A/A₂B Receptor Binds to Gₛ Gₛ A₂A/A₂B Receptor->Gₛ Activates Adenylate Cyclase (AC) Adenylate Cyclase (AC) Gₛ->Adenylate Cyclase (AC) Activates cAMP cAMP Adenylate Cyclase (AC) ->cAMP Converts ATP to ATP ATP ATP ->Adenylate Cyclase (AC) Cellular Response (Stimulation) Cellular Response (Stimulation) cAMP ->Cellular Response (Stimulation) SAR_Workflow Compound Synthesis Compound Synthesis Receptor Binding Assays Receptor Binding Assays Compound Synthesis->Receptor Binding Assays Functional Assays Functional Assays Compound Synthesis->Functional Assays Data Analysis (Ki, IC₅₀) Data Analysis (Ki, IC₅₀) Receptor Binding Assays->Data Analysis (Ki, IC₅₀) Data Analysis (EC₅₀, Emax) Data Analysis (EC₅₀, Emax) Functional Assays->Data Analysis (EC₅₀, Emax) SAR Analysis SAR Analysis Data Analysis (Ki, IC₅₀)->SAR Analysis Data Analysis (EC₅₀, Emax)->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization

References

Methodological & Application

How to dissolve and store 8-Methoxyadenosine for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Specific experimental data for 8-Methoxyadenosine is limited in publicly available literature. The following application notes and protocols are based on established methodologies for handling and storing closely related adenosine (B11128) analogs. Researchers should perform small-scale pilot experiments to determine the optimal conditions for their specific applications.

Introduction

This compound is a modified purine (B94841) nucleoside analog. Analogs of adenosine are widely utilized in biomedical research to investigate biological processes such as signal transduction, RNA metabolism, and as potential therapeutic agents. Proper dissolution and storage of these compounds are critical for ensuring experimental reproducibility and the integrity of the compound. These notes provide detailed protocols for the dissolution and storage of this compound for experimental use.

Physicochemical Properties and Solubility

Table 1: Estimated Solubility of this compound Based on Analog Data

SolventEstimated SolubilityConcentration (for MW = 297.27 g/mol )
Dimethyl Sulfoxide (DMSO)≥ 50 mg/mL≥ 168 mM
Water~14 mg/mL~47 mM
Ethanol~2 mg/mL~6.7 mM

Note: The molecular weight of this compound is 297.27 g/mol . The solubility data is extrapolated from N6-methyladenosine and should be confirmed experimentally.

Recommended Solvents and Stock Solution Preparation

The choice of solvent is critical and depends on the experimental system. For most in vitro cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions due to its high solubilizing capacity for organic molecules.

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber-colored microcentrifuge tubes or glass vials

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh 29.73 mg of this compound.

  • Adding Solvent: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.

  • Sterilization (Optional): If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored tubes to avoid repeated freeze-thaw cycles and exposure to light. Store the aliquots at -20°C or -80°C for long-term storage.

Workflow for Preparing this compound Stock Solution

G weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex warm Gentle Warming (Optional) vortex->warm If needed filter Sterile Filter (Optional) vortex->filter warm->filter aliquot Aliquot into Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store G cluster_cell Cell receptor Adenosine Receptor g_protein G-Protein receptor->g_protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase camp cAMP adenylyl_cyclase->camp pka PKA camp->pka downstream Downstream Cellular Effects pka->downstream compound This compound compound->receptor Binds to

Application Notes and Protocols for 8-Substituted Adenosine Analogs in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

Preliminary Note: Direct experimental data and established protocols for 8-Methoxyadenosine are scarce in published scientific literature. The following application notes and protocols are based on the known biological activities of the closely related analog, 8-methyladenosine (B1596262) , and other 8-substituted adenosine (B11128) derivatives. These applications are therefore predictive for this compound and should be adapted and validated experimentally.

Application Note 1: Investigation of Bacterial Antibiotic Resistance Mechanisms

Introduction: The modification of ribosomal RNA (rRNA) is a key mechanism by which bacteria develop resistance to antibiotics. The radical S-adenosylmethionine (SAM) methyltransferase Cfr has been shown to catalyze the methylation of adenosine at position 2503 of the 23S rRNA, leading to the formation of 8-methyladenosine (m⁸A)[1][2]. This modification confers resistance to multiple classes of antibiotics that target the peptidyl transferase center of the ribosome. 8-substituted adenosine analogs, such as this compound, can be utilized as tools to study the activity of enzymes like Cfr and to investigate the structural and functional consequences of rRNA modification.

Potential Applications:

  • Enzyme Substrate/Inhibitor Studies: this compound can be tested as a potential substrate or inhibitor of rRNA methyltransferases like Cfr. Assays can be designed to determine if the analog is incorporated into rRNA or if it competitively inhibits the methylation by the natural substrate, S-adenosylmethionine.

  • Probing Ribosomal Structure and Function: Incorporation of this compound into synthetic rRNA fragments can be used to study how this specific modification affects ribosome assembly, protein translation, and the binding of antibiotics.

  • Development of Novel Antibacterial Agents: By understanding the interaction of 8-substituted adenosines with bacterial methyltransferases, it may be possible to design novel inhibitors that prevent resistance-conferring modifications, thereby re-sensitizing resistant bacterial strains to existing antibiotics.

Logical Relationship of Cfr-mediated Resistance

SAM S-adenosylmethionine (SAM) Cfr Cfr Methyltransferase SAM->Cfr m8A2503 8-methyladenosine 2503 Cfr->m8A2503 Methylation A2503 Adenosine 2503 in 23S rRNA A2503->Cfr Ribosome 50S Ribosomal Subunit m8A2503->Ribosome incorporated into Resistance Antibiotic Resistance m8A2503->Resistance leads to Translation Protein Synthesis Ribosome->Translation Antibiotics Antibiotics (e.g., Linezolid) Antibiotics->Ribosome Binding inhibited Antibiotics->Translation inhibit

Caption: Cfr methyltransferase utilizes SAM to methylate A2503 in 23S rRNA, leading to antibiotic resistance.

Application Note 2: Modulation of the 2-5A/RNase L Pathway

Introduction: The 2',5'-oligoadenylate (2-5A)/RNase L system is a crucial component of the innate immune response to viral infections. Upon activation by interferons, 2-5A synthetases produce 2-5A, which in turn activates RNase L. Activated RNase L degrades viral and cellular RNA, thereby inhibiting protein synthesis and viral replication. Analogs of adenosine, including 8-substituted derivatives, have been shown to modulate the activity of this pathway. Specifically, 8-methyladenosine has been incorporated into 2-5A analogs, resulting in molecules with altered stability and binding affinity for RNase L[1].

Potential Applications:

  • Probing RNase L Activation: this compound can be used to synthesize 2-5A analogs to study the structural requirements for RNase L binding and activation. By comparing the activity of modified and unmodified 2-5A, researchers can elucidate the role of specific functional groups on the adenosine moiety.

  • Development of Antiviral Therapeutics: 2-5A analogs with increased stability and enhanced RNase L activation potential are attractive candidates for antiviral drug development. This compound could be incorporated into such analogs to improve their pharmacological properties.

  • Investigating the Role of RNase L in Disease: Stable and potent activators of RNase L derived from this compound can be used as molecular probes to investigate the role of the 2-5A/RNase L pathway in various diseases, including viral infections, cancer, and autoimmune disorders.

2-5A/RNase L Signaling Pathway

cluster_activation Activation Phase cluster_effector Effector Phase Interferon Interferon OAS 2-5A Synthetase (OAS) Interferon->OAS Induces Two5A 2',5'-Oligoadenylate (2-5A) OAS->Two5A Synthesizes dsRNA Viral dsRNA dsRNA->OAS Activates ATP ATP ATP->OAS RNaseL_inactive RNase L (inactive dimer) Two5A->RNaseL_inactive Binds and Activates RNaseL_active RNase L (active monomer) RNaseL_inactive->RNaseL_active Dimerization & Activation Viral_RNA Viral & Cellular RNA RNaseL_active->Viral_RNA Cleaves Degradation RNA Degradation Viral_RNA->Degradation Inhibition Inhibition of Protein Synthesis Degradation->Inhibition Antiviral Antiviral State Inhibition->Antiviral

Caption: The 2-5A/RNase L pathway, a key component of the innate antiviral response.

Quantitative Data Summary

Compound/AnalogAssayResultReference
8-methyladenosineMass Spectrometry (MS) settingsOptimized with 10 pmol/μL infusion; positive ion mode, m/z range 220–400.[2]
8-methyladenosine-substituted 2-5ARNase L Binding and ActivationAnalogs with 8-methyladenosine at the 2'-terminus showed the strongest binding affinity to RNase L.[1]
8-methyladenosine-substituted 2-5AInhibition of TranslationSeveral times more effective than unmodified 2-5A in inhibiting translation.[1]
8-methyladenosine-substituted 2-5AStability against phosphodiesteraseSubstitution at the 2'-terminus increased stability to snake venom phosphodiesterase digestion.[1]

Experimental Protocols

Protocol 1: In Vitro RNase L Activation Assay

This protocol is a hypothetical procedure to assess the ability of a synthetic 2-5A analog containing this compound to activate RNase L.

1. Materials and Reagents:

  • Recombinant human RNase L

  • Synthetic 2-5A (control)

  • Synthetic this compound-containing 2-5A analog

  • RNase L assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 80 mM KCl, 10 mM MgCl₂, 1 mM DTT)

  • Fluorescently labeled RNA substrate (e.g., a short single-stranded RNA with a fluorophore and a quencher)

  • 96-well microplate, black, flat-bottom

  • Microplate reader capable of fluorescence detection

2. Procedure:

  • Prepare a serial dilution of the this compound-2-5A analog and the control 2-5A in RNase L assay buffer. Recommended concentration range: 1 nM to 10 µM.

  • In a 96-well plate, add 10 µL of each dilution of the test compounds and controls. Include a no-activator control (buffer only).

  • Prepare a solution of recombinant RNase L in assay buffer at a final concentration of 2X the desired assay concentration (e.g., 20 nM for a final concentration of 10 nM).

  • Add 40 µL of the RNase L solution to each well.

  • Incubate the plate at 30°C for 15 minutes to allow for binding and activation of RNase L.

  • Prepare a solution of the fluorescently labeled RNA substrate in assay buffer at a final concentration of 2X the desired assay concentration (e.g., 200 nM for a final concentration of 100 nM).

  • Add 50 µL of the RNA substrate solution to each well to initiate the cleavage reaction.

  • Immediately place the plate in a microplate reader pre-warmed to 30°C.

  • Measure the fluorescence intensity every minute for 60 minutes. The cleavage of the substrate will separate the fluorophore and quencher, leading to an increase in fluorescence.

3. Data Analysis:

  • For each concentration, calculate the initial reaction rate (slope of the linear portion of the fluorescence vs. time curve).

  • Plot the reaction rate as a function of the activator concentration.

  • Determine the EC₅₀ (half-maximal effective concentration) for both the control 2-5A and the this compound-2-5A analog by fitting the data to a dose-response curve.

Experimental Workflow for Evaluating 8-Substituted Adenosine Analogs

start Start: Synthesize This compound Analog biochem_assay Biochemical Assays start->biochem_assay cell_based_assay Cell-Based Assays start->cell_based_assay enzyme_kinetics Enzyme Kinetics (e.g., with Cfr or RNase L) biochem_assay->enzyme_kinetics binding_assay Binding Affinity (e.g., SPR, ITC) biochem_assay->binding_assay stability_assay Stability in Serum/ Cell Lysate biochem_assay->stability_assay cytotoxicity Cytotoxicity Assay cell_based_assay->cytotoxicity antiviral_activity Antiviral Efficacy Assay cell_based_assay->antiviral_activity antibacterial_activity Antibacterial Susceptibility Testing cell_based_assay->antibacterial_activity data_analysis Data Analysis and Lead Identification enzyme_kinetics->data_analysis binding_assay->data_analysis stability_assay->data_analysis cytotoxicity->data_analysis antiviral_activity->data_analysis antibacterial_activity->data_analysis end End: Characterized Analog data_analysis->end

Caption: A generalized workflow for the in vitro evaluation of a novel 8-substituted adenosine analog.

References

Application Notes and Protocols for In Vitro Experimental Design with 8-Methoxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxyadenosine (8-MeO-A) is a synthetic nucleoside analog belonging to the class of 8-substituted adenosines. While direct in vitro studies on this compound are limited, its structural similarity to other biologically active 8-substituted adenosine (B11128) analogs, such as 8-aminoadenosine (B15950) and 8-chloroadenosine, suggests its potential as a modulator of key cellular processes. These analogs have demonstrated capabilities to inhibit cell proliferation, induce programmed cell death (apoptosis), and interfere with critical signaling pathways in cancer cells. This document provides a detailed guide for the in vitro experimental design and evaluation of this compound, drawing upon established protocols and the known mechanisms of related compounds. The primary focus is on assessing its potential as an anti-cancer agent by investigating its effects on cell viability, apoptosis, cell cycle progression, and key signaling pathways like PI3K/Akt/mTOR and MAPK/Erk.

Postulated Mechanism of Action

It is hypothesized that this compound, upon intracellular phosphorylation to its triphosphate form (8-MeO-ATP), may act as an ATP analog. This could lead to the competitive inhibition of ATP-dependent enzymes, including kinases that are crucial for cell growth and survival signaling pathways. Furthermore, its incorporation into RNA could potentially disrupt RNA synthesis and function, contributing to its cytotoxic effects. A proposed overview of the mechanism is depicted below.

8_Methoxyadenosine_MoA This compound This compound Intracellular Phosphorylation Intracellular Phosphorylation This compound->Intracellular Phosphorylation Adenosine Kinase 8-MeO-ATP 8-MeO-ATP Intracellular Phosphorylation->8-MeO-ATP ATP-dependent Enzymes (Kinases) ATP-dependent Enzymes (Kinases) 8-MeO-ATP->ATP-dependent Enzymes (Kinases) Competitive Inhibition RNA Polymerase RNA Polymerase 8-MeO-ATP->RNA Polymerase Incorporation PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway ATP-dependent Enzymes (Kinases)->PI3K/Akt/mTOR Pathway MAPK/Erk Pathway MAPK/Erk Pathway ATP-dependent Enzymes (Kinases)->MAPK/Erk Pathway Cell Proliferation Cell Proliferation PI3K/Akt/mTOR Pathway->Cell Proliferation Cell Survival Cell Survival PI3K/Akt/mTOR Pathway->Cell Survival MAPK/Erk Pathway->Cell Proliferation Apoptosis Apoptosis Cell Proliferation->Apoptosis Cell Survival->Apoptosis RNA Synthesis Disruption RNA Synthesis Disruption RNA Polymerase->RNA Synthesis Disruption RNA Synthesis Disruption->Apoptosis Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Cell Death cluster_2 Signaling Pathway Analysis Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Determine IC50 Determine IC50 Cytotoxicity Assay (MTT)->Determine IC50 Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Determine IC50->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining) Determine IC50->Cell Cycle Analysis (PI Staining) Western Blot Western Blot Determine IC50->Western Blot p-Akt, p-mTOR, p-Erk p-Akt, p-mTOR, p-Erk Western Blot->p-Akt, p-mTOR, p-Erk PI3K_Akt_mTOR_Pathway Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation This compound This compound This compound->Akt Inhibition (Hypothesized) MAPK_Erk_Pathway Growth Factor Receptor Growth Factor Receptor Ras Ras Growth Factor Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Erk1/2 Erk1/2 MEK->Erk1/2 Transcription Factors Transcription Factors Erk1/2->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival This compound This compound This compound->Raf Inhibition (Hypothesized)

Application Notes and Protocols: 8-Methoxyadenosine as a Potential Inhibitor in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) kinases (AKs) are crucial enzymes that regulate intracellular and extracellular concentrations of adenosine, a purine (B94841) nucleoside that plays a vital role in various physiological and pathological processes. By catalyzing the phosphorylation of adenosine to adenosine monophosphate (AMP), adenosine kinase is a key player in cellular energy homeostasis and signal transduction. The inhibition of adenosine kinase can lead to an increase in local adenosine concentrations, making AK an attractive therapeutic target for conditions such as pain, inflammation, and epilepsy.

Recent studies have highlighted the potential of 8-substituted purine nucleosides as potent and selective inhibitors of adenosine kinase. For instance, certain 6,8-disubstituted purine nucleoside derivatives have demonstrated significant inhibitory activity against AK, with some compounds exhibiting IC50 values in the nanomolar range[1]. This precedent suggests that other 8-substituted adenosine analogs, such as 8-Methoxyadenosine (8-MeO-Ado), may also possess inhibitory activity against adenosine kinase.

These application notes provide a detailed protocol for investigating the potential of this compound as an inhibitor of adenosine kinase. The described methodologies will enable researchers to determine the inhibitory potency of this compound and to characterize its effects within a cellular context.

Quantitative Data Summary

The primary objective of the initial biochemical assays is to determine the half-maximal inhibitory concentration (IC50) of this compound against adenosine kinase. The following table illustrates the type of quantitative data that would be generated from such an experiment.

CompoundTarget KinaseIC50 (µM)Assay Format
This compoundAdenosine KinaseTBDADP-Glo Kinase Assay
Control InhibitorAdenosine KinaseKnownADP-Glo Kinase Assay

TBD: To be determined through experimentation. Known: A known adenosine kinase inhibitor should be used as a positive control.

Signaling Pathway

The following diagram illustrates the central role of adenosine kinase in adenosine metabolism and the downstream signaling pathways affected by adenosine levels. Inhibition of adenosine kinase by a compound like this compound would lead to an accumulation of adenosine, which can then activate adenosine receptors (A1, A2A, A2B, A3), triggering various downstream signaling cascades.

cluster_0 Extracellular Space cluster_1 Intracellular Space Adenosine_ext Adenosine A1R A1 Receptor Adenosine_ext->A1R A2AR A2A Receptor Adenosine_ext->A2AR A2BR A2B Receptor Adenosine_ext->A2BR A3R A3 Receptor Adenosine_ext->A3R ENT Equilibrative Nucleoside Transporter Adenosine_ext->ENT G-protein Signaling G-protein Signaling A1R->G-protein Signaling Gi A2AR->G-protein Signaling Gs A2BR->G-protein Signaling Gs A3R->G-protein Signaling Gi Downstream Effects Downstream Effects G-protein Signaling->Downstream Effects cAMP, PLC, etc. Adenosine_int Adenosine AK Adenosine Kinase Adenosine_int->AK Substrate AMP AMP AK->AMP Product 8-MeO-Ado This compound 8-MeO-Ado->AK Inhibition ENT->Adenosine_int

Adenosine metabolism and signaling pathway.

Experimental Protocols

In Vitro Adenosine Kinase Inhibition Assay using ADP-Glo™

This protocol is designed to determine the IC50 value of this compound for adenosine kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the inhibitor indicates inhibition of the kinase.

Materials:

  • Recombinant human adenosine kinase (AK)

  • Adenosine

  • ATP

  • This compound (dissolved in DMSO)

  • Known adenosine kinase inhibitor (e.g., 5-Iodotubercidin) as a positive control

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • 384-well white assay plates

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.

    • Prepare a similar dilution series for the positive control inhibitor.

    • Include a DMSO-only control (vehicle control).

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the serially diluted compounds or controls.

    • Add 5 µL of a solution containing adenosine kinase and adenosine in kinase assay buffer. The final concentrations should be optimized, but a starting point could be 1-5 ng/µL of AK and a concentration of adenosine close to its Km for the enzyme.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase assay buffer. The final ATP concentration should also be near its Km value.

    • The final reaction volume is 10 µL.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

cluster_workflow Experimental Workflow: In Vitro Kinase Assay A Prepare serial dilutions of This compound and controls B Add compounds to 384-well plate A->B C Add Adenosine Kinase and Adenosine solution B->C D Initiate reaction with ATP solution C->D E Incubate at 30°C for 60 min D->E F Add ADP-Glo™ Reagent to stop reaction E->F G Incubate at RT for 40 min F->G H Add Kinase Detection Reagent G->H I Incubate at RT for 30 min H->I J Measure luminescence I->J K Calculate % inhibition and determine IC50 J->K

Workflow for the in vitro kinase inhibition assay.

Conclusion

The provided protocols and background information offer a comprehensive framework for researchers to investigate the inhibitory potential of this compound on adenosine kinase. Given the precedent for 8-substituted adenosine analogs as potent adenosine kinase inhibitors, this line of inquiry holds significant promise. The successful identification of this compound as an adenosine kinase inhibitor could pave the way for its use as a valuable research tool to study adenosine signaling and as a lead compound for the development of novel therapeutics. The detailed methodologies and data presentation guidelines herein are intended to facilitate rigorous and reproducible scientific investigation in this area.

References

Application Notes and Protocols for the Quantification of 8-Methoxyadenosine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxyadenosine (8-MeO-A) is a modified nucleoside whose biological significance is an emerging area of research. Accurate quantification of 8-MeO-A in biological matrices such as cell cultures, tissues, and biofluids is essential for understanding its physiological and pathological roles. These application notes provide a comprehensive, albeit adapted, guide to the quantification of 8-MeO-A using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The protocols described herein are based on established methods for the analysis of structurally similar modified nucleosides, such as N6-methyladenosine (m6A), and are intended to serve as a robust starting point for researchers.[1][2]

Synthesis of this compound Standard

A pure analytical standard is required for the development of a quantitative LC-MS/MS method. The synthesis of this compound can be approached via a two-step process starting from adenosine (B11128).

Protocol 1: Synthesis of this compound

Step 1: Synthesis of 8-Bromoadenosine (B559644)

8-Bromoadenosine is a key intermediate and can be synthesized from adenosine.[3][4]

  • Materials: Adenosine, N-Bromosuccinimide (NBS), Dimethylformamide (DMF), Chloroform (B151607).

  • Procedure:

    • Dissolve adenosine in DMF.

    • Add N-Bromosuccinimide (NBS) to the solution in portions while stirring at room temperature.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and purify the product using column chromatography on silica (B1680970) gel with a chloroform/methanol (B129727) gradient.

    • Characterize the resulting 8-bromoadenosine by NMR and mass spectrometry.

Step 2: Synthesis of this compound from 8-Bromoadenosine

The bromo group at the 8-position can be substituted with a methoxy (B1213986) group.[5]

  • Materials: 8-Bromoadenosine, Sodium methoxide (B1231860), Methanol.

  • Procedure:

    • Dissolve 8-bromoadenosine in anhydrous methanol.

    • Add a solution of sodium methoxide in methanol to the reaction mixture.

    • Heat the reaction under reflux and monitor its progress by TLC.

    • After completion, neutralize the reaction mixture and evaporate the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

    • Confirm the structure and purity of the final product using NMR and high-resolution mass spectrometry.

Quantification of this compound by LC-MS/MS

The following protocol details a method for the sensitive and specific quantification of this compound in biological samples, adapted from established procedures for other modified nucleosides.[1][2][6][7][8]

Sample Preparation and RNA Extraction

The initial step involves the extraction of total RNA from the biological matrix of interest.

Protocol 2: RNA Extraction from Biological Samples

  • For Cell Cultures:

    • Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer (e.g., TRIzol).

    • Perform RNA extraction according to the manufacturer's protocol for the chosen lysis reagent, typically involving chloroform extraction and isopropanol (B130326) precipitation.

    • Wash the RNA pellet with 75% ethanol (B145695) and resuspend in RNase-free water.

  • For Tissues:

    • Homogenize the tissue sample in lysis buffer using a mechanical homogenizer.

    • Proceed with RNA extraction as described for cell cultures.

  • For Biofluids (e.g., Serum, Plasma):

    • Use a commercial RNA extraction kit specifically designed for biofluids to isolate total RNA.

Enzymatic Digestion of RNA to Nucleosides

To analyze this compound at the nucleoside level, the purified RNA must be enzymatically digested.[9][10][11][12]

Protocol 3: Enzymatic Digestion of RNA

  • Materials: Purified total RNA, Nuclease P1, Bacterial Alkaline Phosphatase (BAP), or a commercial nucleoside digestion mix.

  • Procedure:

    • To 1-5 µg of total RNA, add the appropriate buffer and a mixture of Nuclease P1 and BAP. Alternatively, use a commercially available nucleoside digestion mix following the manufacturer's instructions.[10][11][12]

    • Incubate the reaction at 37°C for 2-4 hours.

    • After digestion, the sample can be directly analyzed by LC-MS/MS or subjected to a cleanup step (e.g., protein precipitation with cold acetonitrile) to remove enzymes.

LC-MS/MS Analysis

Instrumentation and Conditions (Proposed)

  • Liquid Chromatography: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for the separation of polar nucleosides.[2][13][14][15][16]

    • Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm) or equivalent.

    • Mobile Phase A: Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from high to low organic content to elute the polar nucleosides.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is ideal for quantification.

Predicted Mass Spectrometry Parameters for this compound

The fragmentation of nucleosides in mass spectrometry typically involves the neutral loss of the ribose sugar.[17][18][19][20][21][22][23][24] For adenosine, the protonated molecule [M+H]⁺ is at m/z 268, which fragments to the protonated adenine (B156593) base at m/z 136. This compound has a methoxy group (-OCH₃) added to the adenine base.

  • Predicted Molecular Weight of this compound: 297.28 g/mol

  • Predicted Precursor Ion [M+H]⁺: m/z 298.1

  • Predicted Product Ion (after loss of ribose): m/z 166.1 (protonated 8-methoxyadenine)

Table 1: Proposed MRM Transitions for this compound Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound298.1166.1(To be optimized)
Adenosine (Reference)268.1136.1(Optimized)

Protocol 4: LC-MS/MS Quantification

  • Prepare a calibration curve using the synthesized this compound standard in a matrix that mimics the biological sample.

  • Spike an internal standard (e.g., a stable isotope-labeled version of this compound, if available, or a related modified nucleoside not present in the sample) into all samples and calibrators.

  • Inject the digested samples and calibrators onto the LC-MS/MS system.

  • Acquire data using the defined MRM transitions.

  • Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different samples or conditions.

Table 2: Illustrative Quantitative Data for this compound in Biological Samples

Sample IDSample TypeThis compound (ng/mg RNA)Standard Deviation
Control 1HeLa Cells0.520.08
Control 2HeLa Cells0.480.06
Treatment A 1HeLa Cells1.250.15
Treatment A 2HeLa Cells1.310.12
Normal Tissue 1Mouse Liver0.210.04
Normal Tissue 2Mouse Liver0.250.05
Diseased Tissue 1Mouse Liver0.890.11
Diseased Tissue 2Mouse Liver0.950.13

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualization of Workflows and Pathways

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (Cells, Tissue, Biofluid) RNA_Extraction Total RNA Extraction BiologicalSample->RNA_Extraction Enzymatic_Digestion Enzymatic Digestion to Nucleosides RNA_Extraction->Enzymatic_Digestion LC_MSMS LC-MS/MS Analysis (HILIC-MRM) Enzymatic_Digestion->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

Caption: Experimental workflow for 8-MeO-A quantification.

Putative Role of RNA Modification in Gene Expression

While a specific signaling pathway for this compound has not been elucidated, it is hypothesized to function within the broader context of epitranscriptomics, similar to other RNA modifications like m6A.[1][25][26][27][28][29][30][31][32][33] The following diagram illustrates the general mechanism of RNA methylation and its impact on gene expression.

rna_modification_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Writer Writer (Methyltransferase) RNA pre-mRNA Writer->RNA Eraser Eraser (Demethylase) Modified_RNA 8-MeO-A-mRNA Eraser->Modified_RNA RNA->Modified_RNA Methylation Modified_RNA->RNA Demethylation Reader Reader Protein Modified_RNA->Reader Binding Splicing Splicing/Export Modified_RNA->Splicing Translation Translation Reader->Translation Degradation mRNA Degradation Reader->Degradation

Caption: General pathway of RNA modification and its functions.

References

Application Notes and Protocols for In Vivo Delivery of 8-Methoxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of 8-Methoxyadenosine to animal models. The protocols outlined below are based on established methodologies for the delivery of analogous adenosine (B11128) compounds and serve as a starting point for experimental design. Optimization will be required for specific animal models and research objectives.

Introduction to this compound

This compound is a modified nucleoside, an analog of adenosine, where a methoxy (B1213986) group is substituted at the 8th position of the adenine (B156593) ring. While specific in vivo data for this compound is limited, related 8-substituted adenosine analogs have shown a range of biological activities, including potential interactions with adenosine receptors and enzymes that metabolize adenosine. These compounds are of interest for their potential therapeutic applications in various physiological and pathological processes.

Potential Applications:

  • Investigation of adenosine receptor signaling pathways.

  • Studies on the role of adenosine in cardiovascular, neurological, and inflammatory processes.

  • Development of novel therapeutics targeting adenosine-related pathways.

Quantitative Data Summary

Due to the limited availability of specific in vivo data for this compound, the following table presents a hypothetical summary of key parameters based on studies with similar 8-substituted adenosine analogs. This table should be used as a template to be populated with experimental data.

ParameterMouse (C57BL/6)Rat (Sprague-Dawley)VehicleAdministration RouteReference
Dosage Range 0.1 - 10 mg/kg0.1 - 10 mg/kgSaline, 10% DMSO in SalineIV, IPHypothetical, based on related compounds
Maximum Tolerated Dose To be determinedTo be determinedN/AN/ATo be determined
Pharmacokinetics (t½) Estimated: 15-30 minEstimated: 20-40 minN/AIVHypothetical, based on related compounds
Bioavailability To be determinedTo be determinedN/AIP, OralTo be determined

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Sterile saline (0.9% NaCl)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile water for injection

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Sterile filters (0.22 µm)

Protocol:

  • Solubility Testing (Recommended):

    • Determine the solubility of this compound in various biocompatible solvents (e.g., water, saline, DMSO, ethanol).

    • Start by attempting to dissolve a small, known amount of the compound in a specific volume of the solvent.

    • If solubility in aqueous solutions is low, a co-solvent system may be necessary. A common approach is to first dissolve the compound in a minimal amount of DMSO and then dilute it with sterile saline.

  • Preparation of Dosing Solution (Example using a co-solvent):

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add a small volume of sterile DMSO to dissolve the powder completely. For example, for a final concentration of 1 mg/mL in 10% DMSO, dissolve 10 mg of the compound in 1 mL of DMSO.

    • Vortex gently until the compound is fully dissolved.

    • In a sterile tube, add 9 mL of sterile saline.

    • Slowly add the 1 mL of the this compound/DMSO solution to the 9 mL of saline while vortexing to create a 10% DMSO in saline solution.

    • Visually inspect the solution for any precipitation. If precipitation occurs, further optimization of the vehicle is required.

    • Sterilize the final dosing solution by passing it through a 0.22 µm sterile filter into a new sterile tube.

    • Prepare fresh on the day of the experiment.

Administration to Animal Models

Animal Models:

  • Mice (e.g., C57BL/6, BALB/c)

  • Rats (e.g., Sprague-Dawley, Wistar)

Administration Routes:

  • Intravenous (IV) Injection (Tail Vein):

    • Restrain the animal appropriately (e.g., using a restrainer).

    • Warm the tail with a heat lamp or warm water to dilate the vein.

    • Clean the tail with an alcohol swab.

    • Using a sterile insulin (B600854) syringe (e.g., 29G), slowly inject the prepared this compound solution into the lateral tail vein.

    • The typical injection volume for a mouse is 100-200 µL.

  • Intraperitoneal (IP) Injection:

    • Restrain the animal, exposing the abdomen.

    • Tilt the animal slightly head-down.

    • Insert a sterile needle (e.g., 27G) into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Inject the solution into the peritoneal cavity.

    • The typical injection volume for a mouse is 200-500 µL.

  • Oral Gavage (PO):

    • Use a proper-sized, blunt-tipped gavage needle.

    • Measure the distance from the tip of the animal's nose to the last rib to determine the correct insertion depth.

    • Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.

    • Slowly administer the solution.

    • The typical gavage volume for a mouse is 100-200 µL.

Post-Administration Monitoring:

  • Observe the animals for any signs of distress, toxicity, or adverse reactions.

  • Monitor relevant physiological parameters according to the experimental design (e.g., heart rate, blood pressure, temperature).

  • Collect blood or tissue samples at predetermined time points for pharmacokinetic or pharmacodynamic analysis.

Visualizations

Potential Signaling Pathway of this compound

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular This compound This compound AR Adenosine Receptor This compound->AR Binds AC Adenylyl Cyclase AR->AC Activates/ Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB Phosphorylation PKA->CREB Gene Gene Expression CREB->Gene

Caption: Potential signaling cascade initiated by this compound.

Experimental Workflow for In Vivo Delivery

G A Preparation of This compound Solution C Administration (IV, IP, or PO) A->C B Animal Model (e.g., Mouse) B->C D Monitoring & Observation C->D E Sample Collection (Blood, Tissue) D->E F Pharmacokinetic/ Pharmacodynamic Analysis E->F G Data Analysis & Interpretation F->G

Caption: Workflow for in vivo this compound administration.

Logical Relationship of Experimental Design

G cluster_0 Pre-clinical Evaluation cluster_1 In Vivo Model cluster_2 Outcome Assessment A Compound (this compound) B Vehicle Selection & Formulation A->B C Dose-Response Study B->C F Efficacy Studies C->F G Toxicity Studies C->G D Animal Model Selection E Administration Route Optimization D->E E->F E->G H PK/PD Modeling F->H G->H

Caption: Key considerations in experimental design.

Application Notes and Protocols for High-Throughput Screening of Adenosine Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Note: Extensive searches of scientific literature and databases did not yield specific information on the use of 8-Methoxyadenosine in high-throughput screening (HTS) applications. The following application notes and protocols are provided as a general guide for the high-throughput screening of adenosine (B11128) receptor ligands, which could serve as a starting point for assessing novel compounds like this compound.

Introduction to High-Throughput Screening of Adenosine Receptor Ligands

Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are a class of G protein-coupled receptors (GPCRs) that mediate the physiological effects of adenosine.[1] These receptors are implicated in a variety of physiological and pathological processes, making them attractive targets for drug discovery.[2] High-throughput screening (HTS) is a key strategy for identifying novel agonists or antagonists of adenosine receptors from large compound libraries.[3] Common HTS approaches for these receptors include competitive binding assays and functional cell-based assays that measure downstream signaling events.[3][4]

High-Throughput Screening Assays for Adenosine Receptors

Competitive Radioligand and Fluorescent Ligand Binding Assays

Competitive binding assays are a primary method for screening new compounds that target adenosine receptors.[5] These assays measure the ability of a test compound to displace a labeled ligand (either radioactive or fluorescent) from the receptor. The use of fluorescent ligands is becoming more common as it avoids the need for radioactive materials and allows for real-time monitoring.[6][7]

Principle: A known fluorescently labeled antagonist with high affinity for a specific adenosine receptor subtype is incubated with cells expressing the receptor. Test compounds are then added, and the displacement of the fluorescent ligand is measured by a decrease in the fluorescence signal, often detected using a high-throughput plate reader.[5]

Functional Cell-Based Assays

Functional assays measure the cellular response to receptor activation or inhibition. For adenosine receptors, the most common downstream signaling pathway involves the modulation of intracellular cyclic AMP (cAMP) levels.[8]

  • A1 and A3 Receptors: These receptors typically couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[1]

  • A2A and A2B Receptors: These receptors couple to Gαs proteins, which stimulate adenylyl cyclase, resulting in an increase in intracellular cAMP.[1][8]

Principle: A cell line stably expressing the adenosine receptor of interest is treated with the test compounds. For antagonists, the cells are co-stimulated with an adenosine receptor agonist. The change in intracellular cAMP is then measured, typically using a competitive immunoassay or a reporter gene assay. HTS-compatible cAMP assay kits are widely available.

Experimental Protocols

Protocol: Competitive Fluorescent Ligand Binding Assay for A2A Adenosine Receptor

This protocol is a generalized procedure for a competitive binding assay using a fluorescent antagonist.

Materials:

  • CHO-K1 cells stably expressing the human A2A adenosine receptor.

  • Assay buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Fluorescent ligand: A red-emitting fluorescently labeled A2A receptor antagonist (e.g., a derivative of SCH 442416).[9]

  • Unlabeled reference antagonist (e.g., preladenant) for positive control.[7]

  • Test compound library dissolved in DMSO.

  • 384-well black, clear-bottom microplates.

  • High-throughput fluorescence plate reader.

Procedure:

  • Cell Plating: Seed the A2A receptor-expressing CHO-K1 cells into 384-well plates at a density of 10,000-20,000 cells per well and incubate overnight at 37°C, 5% CO2.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds and reference antagonist in assay buffer. The final DMSO concentration should be kept below 1%.

    • Add the diluted compounds to the corresponding wells of the cell plate. Include wells with assay buffer and DMSO only for control purposes.

  • Fluorescent Ligand Addition: Add the fluorescent A2A antagonist to all wells at a final concentration equal to its Kd value.

  • Incubation: Incubate the plate at room temperature for 2-4 hours, protected from light, to allow the binding to reach equilibrium.

  • Detection: Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • The percentage of inhibition of fluorescent ligand binding by each test compound is calculated relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the fluorescent ligand) by fitting the data to a sigmoidal dose-response curve.

Protocol: HTS cAMP Assay for A2A Adenosine Receptor Antagonists

This protocol describes a functional assay to screen for antagonists of the A2A receptor.

Materials:

  • HEK293 cells stably expressing the human A2A adenosine receptor.

  • Cell culture medium.

  • Assay buffer: HBSS with 20 mM HEPES, pH 7.4, and a phosphodiesterase inhibitor (e.g., IBMX).

  • A2A receptor agonist (e.g., NECA) for stimulation.

  • Test compound library dissolved in DMSO.

  • HTS-compatible cAMP assay kit (e.g., HTRF, LANCE, or similar).

  • 384-well white microplates.

  • Plate reader capable of detecting the assay kit signal.

Procedure:

  • Cell Plating: Seed the A2A receptor-expressing HEK293 cells into 384-well plates and incubate overnight.

  • Compound Addition: Add the test compounds to the wells.

  • Agonist Stimulation: Add the A2A agonist (NECA) to all wells (except for the negative control) at a concentration that elicits a submaximal response (EC80).

  • Incubation: Incubate the plate for the time recommended by the cAMP assay kit manufacturer (typically 30-60 minutes) at room temperature.

  • cAMP Detection: Add the cAMP detection reagents according to the kit's instructions.

  • Incubation: Incubate for the recommended time (e.g., 60 minutes) at room temperature.

  • Detection: Read the plate using a plate reader compatible with the assay technology.

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist-induced cAMP response for each test compound.

    • Determine the IC50 values by fitting the dose-response data to a sigmoidal curve.

Data Presentation

Quantitative data from HTS should be summarized in a clear and structured format.

Table 1: Summary of HTS Results for Putative Adenosine Receptor Ligands

Compound IDAssay TypeTarget ReceptorIC50 (µM)% Inhibition at 10 µM
Cmpd-001BindingA2A1.285
Cmpd-002BindingA2A> 5015
Cmpd-003Functional (cAMP)A2A0.892
Cmpd-004Functional (cAMP)A2A25.645

Visualizations

Adenosine A2A Receptor Signaling Pathway

G cluster_membrane Cell Membrane A2AR Adenosine A2A Receptor G_protein Gs Protein A2AR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts Adenosine Adenosine Adenosine->A2AR binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression regulates

Caption: Adenosine A2A receptor signaling pathway.

High-Throughput Screening Workflow

G cluster_workflow HTS Workflow start Start assay_dev Assay Development & Validation start->assay_dev plate_prep Plate Preparation (Cells/Reagents) assay_dev->plate_prep compound_add Compound Library Addition plate_prep->compound_add incubation Incubation compound_add->incubation readout Signal Readout (Plate Reader) incubation->readout data_analysis Data Analysis (Hit Identification) readout->data_analysis hit_validation Hit Validation (Dose-Response) data_analysis->hit_validation end Lead Compounds hit_validation->end

Caption: A typical workflow for high-throughput screening.

References

Application Notes and Protocols for Fluorescent Labeling of 8-Methoxyadenosine for Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Methoxyadenosine (8-MeO-A) is a derivative of the purine (B94841) nucleoside adenosine (B11128), which plays a crucial role in numerous physiological processes by acting on adenosine receptors. The modification at the 8-position can alter its binding affinity and selectivity for different receptor subtypes, making it a molecule of interest in drug discovery and chemical biology. Fluorescent labeling of 8-MeO-A provides a powerful tool for visualizing its localization, trafficking, and interaction with cellular targets in real-time using fluorescence microscopy. This document provides detailed protocols for the proposed synthesis of a fluorescently labeled 8-MeO-A analog and its application in cellular imaging.

Principle of Fluorescent Labeling

Fluorescent labeling involves the covalent attachment of a fluorophore (a fluorescent dye) to a target molecule. The resulting fluorescent probe can be visualized using fluorescence-based imaging techniques. The choice of fluorophore and the conjugation strategy are critical for preserving the biological activity of the target molecule and achieving optimal imaging results. In this protocol, we propose a strategy that involves the synthesis of an amine-functionalized 8-MeO-A derivative, followed by conjugation with an amine-reactive fluorescent dye.

Proposed Strategy for Fluorescent Labeling of this compound

Since this compound does not have a readily available functional group for direct conjugation without potentially altering its interaction with target proteins, a common strategy is to introduce a linker at a position that is less likely to interfere with its biological activity, such as the C8 position. The proposed strategy involves a two-step process:

  • Synthesis of an 8-aminoalkyl-adenosine analog. This introduces a primary amine group via a linker at the C8 position of the adenosine core, which can then be methoxylated.

  • Conjugation with an amine-reactive fluorescent dye. An N-hydroxysuccinimide (NHS) ester-activated fluorescent dye is reacted with the primary amine of the modified 8-MeO-A to form a stable amide bond.

For this application note, we have selected Alexa Fluor™ 488 NHS Ester as the fluorescent label due to its high quantum yield, photostability, and well-characterized spectral properties.

Data Presentation: Photophysical Properties of Selected Fluorophore
PropertyValue
FluorophoreAlexa Fluor™ 488
Reactive GroupN-hydroxysuccinimide (NHS) Ester
Excitation Maximum (Ex)494 nm
Emission Maximum (Em)517 nm
Molar Extinction Coefficient73,000 cm⁻¹M⁻¹[1][2]
Quantum Yield~0.92
Spectrally Similar DyesFITC, Oregon Green 488[1][2]

Experimental Protocols

Protocol 1: Proposed Synthesis of 8-(6-aminohexyl)amino-adenosine

This protocol is based on established methods for the synthesis of 8-substituted adenosine analogs.[3]

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 8-bromoadenosine (1 mmol) in DMF (20 mL).

  • Add a significant excess of 1,6-hexanediamine (10 mmol) to the solution.

  • Add triethylamine (3 mmol) to the reaction mixture to act as a base.

  • Reaction: Heat the mixture to 80°C and stir under a nitrogen atmosphere for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of dichloromethane (B109758) and methanol as the eluent to obtain 8-(6-aminohexyl)amino-adenosine.

  • Characterization: Confirm the structure of the synthesized compound using NMR and mass spectrometry.

Protocol 2: Fluorescent Dye Conjugation to 8-(6-aminohexyl)amino-adenosine

This protocol details the conjugation of Alexa Fluor™ 488 NHS Ester to the synthesized amine-functionalized adenosine analog.[4]

Materials:

  • 8-(6-aminohexyl)amino-adenosine

  • Alexa Fluor™ 488 NHS Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium bicarbonate buffer (pH 8.3)

  • Size-exclusion chromatography columns (e.g., Sephadex G-25) or HPLC for purification

Reaction Components:

ComponentAmount
8-(6-aminohexyl)amino-adenosine1 µmol
Alexa Fluor™ 488 NHS Ester5-10 fold molar excess
0.1 M Sodium Bicarbonate Buffer (pH 8.3)500 µL
Anhydrous DMF or DMSO25 µL

Procedure:

  • Preparation of Amine-modified Adenosine: Dissolve 1 µmol of 8-(6-aminohexyl)amino-adenosine in 500 µL of 0.1 M sodium bicarbonate buffer (pH 8.3).

  • Preparation of Dye Solution: Dissolve a 5-10 fold molar excess of Alexa Fluor™ 488 NHS Ester in 25 µL of anhydrous DMF or DMSO. This should be done immediately before use.

  • Conjugation Reaction: Add the dye solution to the adenosine analog solution. Vortex the mixture gently.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification: Separate the fluorescently labeled 8-MeO-A from unreacted dye and byproducts using a desalting column or by reverse-phase HPLC.

  • Characterization and Quantification: Confirm the conjugation by measuring the absorbance at 260 nm (for the adenosine analog) and 494 nm (for Alexa Fluor™ 488). The concentration and degree of labeling can be calculated using the Beer-Lambert law with the respective molar extinction coefficients.

Protocol 3: Live-Cell Imaging

This protocol provides a general guideline for imaging the intracellular distribution of the fluorescently labeled 8-MeO-A.[5][6][7][8][9]

Materials:

  • Fluorescently labeled this compound (8-MeO-A-AF488)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Cells of interest (e.g., HEK293T cells expressing adenosine receptors)

  • Glass-bottom imaging dishes or chamber slides

  • Fluorescence microscope with appropriate filter sets for Alexa Fluor™ 488 (e.g., excitation 470/40 nm, emission 525/50 nm)

Procedure:

  • Cell Seeding: Seed the cells onto glass-bottom dishes or chamber slides and culture them until they reach the desired confluency (typically 60-80%).

  • Preparation of Labeling Solution: Prepare a working solution of 8-MeO-A-AF488 in cell culture medium. The final concentration should be optimized for your cell type and experimental goals (typically in the range of 100 nM to 10 µM).

  • Cell Labeling: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the labeling solution to the cells.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for a predetermined amount of time (e.g., 30-60 minutes). The optimal incubation time may need to be determined empirically.

  • Washing: Remove the labeling solution and wash the cells two to three times with pre-warmed PBS or imaging buffer to remove unbound fluorescent probe.

  • Imaging: Add fresh, pre-warmed imaging buffer or culture medium to the cells. Image the cells using a fluorescence microscope. Acquire images using the appropriate settings for Alexa Fluor™ 488.

  • Data Analysis: Analyze the acquired images to determine the subcellular localization of the fluorescent probe.

Visualizations

G cluster_synthesis Synthesis & Conjugation cluster_imaging Cellular Imaging s1 Synthesis of 8-(6-aminohexyl)amino-adenosine s2 Purification by Column Chromatography s1->s2 s3 Characterization (NMR, MS) s2->s3 s4 Conjugation with Alexa Fluor™ 488 NHS Ester s3->s4 s5 Purification of Conjugate (HPLC/Size Exclusion) s4->s5 c2 Incubation with 8-MeO-A-AF488 s5->c2 Labeled Probe c1 Cell Culture and Seeding c1->c2 c3 Washing c2->c3 c4 Fluorescence Microscopy c3->c4 c5 Image Analysis c4->c5

Caption: Experimental workflow from synthesis to cellular imaging.

Adenosine_Signaling 8-MeO-A 8-MeO-A A2AR Adenosine A2A Receptor 8-MeO-A->A2AR Gs Gs Protein A2AR->Gs activates AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene regulates

Caption: Simplified Adenosine A2A receptor signaling pathway.[10][11][12]

Troubleshooting and Considerations

  • Low Conjugation Efficiency:

    • Ensure the amine-modified adenosine analog is pure and free of any primary amine-containing contaminants.

    • Use fresh, anhydrous DMF or DMSO to dissolve the NHS ester dye, as it is moisture-sensitive.

    • Optimize the pH of the reaction buffer; it should be between 7.5 and 8.5 for efficient labeling of primary amines.[13]

  • High Background in Imaging:

    • Ensure thorough washing of cells after incubation with the fluorescent probe.

    • Optimize the concentration of the fluorescent probe; use the lowest concentration that gives a detectable signal.

    • Include a control group of unlabeled cells to assess autofluorescence.

  • Phototoxicity:

    • Minimize the exposure time and excitation light intensity during imaging.[5][8]

    • Use a more photostable dye if photobleaching is a significant issue.

  • Biological Activity:

    • It is crucial to perform functional assays to confirm that the fluorescently labeled 8-MeO-A retains its biological activity and receptor binding affinity. The addition of a linker and a bulky fluorophore can sometimes alter the pharmacological properties of the small molecule.

References

8-Methoxyadenosine in the Study of Adenosine Receptor Signaling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) receptors, comprising four subtypes (A1, A2A, A2B, and A3), are a class of G protein-coupled receptors (GPCRs) that play crucial roles in a myriad of physiological and pathological processes.[1] They are implicated in cardiovascular function, neurotransmission, inflammation, and immune responses, making them attractive targets for therapeutic intervention. The exploration of novel adenosine receptor ligands is paramount for developing selective therapeutics with improved efficacy and reduced side effects.

Application Notes

The following protocols are designed to enable researchers to:

  • Determine the binding affinity (Kᵢ) of 8-methoxyadenosine (B15049875) for each of the four human adenosine receptor subtypes (A1, A2A, A2B, and A3) through competitive radioligand binding assays.

  • Assess the functional potency (EC₅₀) and efficacy of this compound at each receptor subtype by measuring its effect on intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Characterize this compound as an agonist, antagonist, or partial agonist at each adenosine receptor subtype.

These assays are fundamental in the pharmacological profiling of novel compounds and are essential for advancing our understanding of adenosine receptor signaling.

Quantitative Data Summary

As specific binding affinity and functional activity data for this compound are not available in the provided search results, the following tables are presented as templates. Researchers can populate these tables with their experimental data upon completion of the protocols outlined below.

Table 1: Binding Affinity (Kᵢ) of this compound at Human Adenosine Receptors

Receptor SubtypeRadioligand UsedKᵢ (nM) for this compound
A1[³H]DPCPXData to be determined
A2A[³H]ZM241385Data to be determined
A2B[³H]DPCPXData to be determined
A3[¹²⁵I]I-AB-MECAData to be determined

Table 2: Functional Activity (EC₅₀/IC₅₀) of this compound at Human Adenosine Receptors

Receptor SubtypeAssay TypeAgonist/Antagonist ModeEC₅₀/IC₅₀ (nM) for this compound
A1cAMP InhibitionAgonist/AntagonistData to be determined
A2AcAMP StimulationAgonist/AntagonistData to be determined
A2BcAMP StimulationAgonist/AntagonistData to be determined
A3cAMP InhibitionAgonist/AntagonistData to be determined

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for a specific adenosine receptor subtype by measuring its ability to compete with a known radioligand.[2][3]

Materials:

  • Cell membranes prepared from a cell line stably expressing the human adenosine receptor subtype of interest (e.g., HEK293 or CHO cells).[4]

  • Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A, [¹²⁵I]I-AB-MECA for A3).[4]

  • This compound stock solution.

  • Non-specific binding control (a high concentration of a known non-radioactive ligand, e.g., 10 µM CGS21680 for A2A).[5]

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[2]

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

  • Filter-Mate Harvester.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.[2]

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

    • 150 µL of the membrane preparation (3-20 µg of protein for cells).[2]

    • 50 µL of this compound at various concentrations (typically a 10-point dilution series).

    • 50 µL of the specific radioligand at a fixed concentration (usually at or below its Kₔ value).[4]

  • Controls:

    • Total Binding: Add 50 µL of assay buffer instead of this compound.

    • Non-specific Binding: Add 50 µL of the non-specific binding control compound.

  • Incubation: Incubate the plates at 30°C for 60 minutes with gentle agitation to reach equilibrium.[2]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[2]

  • Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.[2]

  • Data Analysis:

    • Subtract the non-specific binding counts from all other counts to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: cAMP Functional Assay

This protocol measures the effect of this compound on the intracellular accumulation of cAMP to determine its functional activity as an agonist or antagonist.[5][6]

Materials:

  • HEK293 or CHO cells stably expressing the human adenosine receptor subtype of interest.

  • This compound stock solution.

  • Reference agonist (e.g., NECA).[6]

  • Reference antagonist (if testing for antagonism).

  • Forskolin (B1673556) (for A1 and A3 receptor assays).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.[5][7]

  • Cell lysis buffer.

  • cAMP detection kit (e.g., LANCE cAMP kit, HTRF, or ELISA-based).[5]

  • Plate reader compatible with the chosen detection kit.

Procedure for A2A and A2B Receptors (Gs-coupled):

  • Cell Plating: Seed the cells in a 96-well plate and grow to 80-90% confluency.

  • Agonist Mode:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with a PDE inhibitor for a specified time (e.g., 30 minutes).

    • Add varying concentrations of this compound or the reference agonist and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Antagonist Mode:

    • Pre-incubate the cells with a PDE inhibitor and varying concentrations of this compound.

    • Add the reference agonist at a concentration that gives a submaximal response (e.g., EC₈₀).

    • Incubate for a defined period at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP concentration as a function of the log concentration of this compound to determine the EC₅₀ value and the maximum response (Eₘₐₓ).

    • Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response as a function of the log concentration of this compound to determine the IC₅₀ value.

Procedure for A1 and A3 Receptors (Gi-coupled):

  • Cell Plating: Seed the cells as described above.

  • Assay Principle: Since these receptors inhibit adenylyl cyclase, a stimulant such as forskolin is used to induce a detectable level of cAMP that can then be inhibited by an agonist.

  • Agonist Mode:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with a PDE inhibitor.

    • Add varying concentrations of this compound or the reference agonist.

    • Add a fixed concentration of forskolin to all wells (except the basal control) and incubate for a defined period at 37°C.

  • Antagonist Mode:

    • Pre-incubate the cells with a PDE inhibitor and varying concentrations of this compound.

    • Add the reference agonist.

    • Add a fixed concentration of forskolin and incubate for a defined period at 37°C.

  • Cell Lysis and cAMP Measurement: Follow the same procedure as for Gs-coupled receptors.

  • Data Analysis:

    • Agonist Mode: Plot the percent inhibition of forskolin-stimulated cAMP levels as a function of the log concentration of this compound to determine the IC₅₀ value.

    • Antagonist Mode: Determine the ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP levels to calculate its antagonist potency.

Visualizations

Signaling Pathways

Adenosine_Signaling cluster_A1_A3 A1 & A3 Receptor Signaling (Gi-coupled) cluster_A2A_A2B A2A & A2B Receptor Signaling (Gs-coupled) This compound This compound A1_A3 A1 / A3 Receptor This compound->A1_A3 Gi Gi Protein A1_A3->Gi AC_inhibited Adenylyl Cyclase (Inhibited) Gi->AC_inhibited cAMP_decreased ↓ cAMP AC_inhibited->cAMP_decreased PKA_inhibited PKA (Inactive) cAMP_decreased->PKA_inhibited 8-Methoxyadenosine_2 This compound A2A_A2B A2A / A2B Receptor 8-Methoxyadenosine_2->A2A_A2B Gs Gs Protein A2A_A2B->Gs AC_activated Adenylyl Cyclase (Activated) Gs->AC_activated cAMP_increased ↑ cAMP AC_activated->cAMP_increased PKA_activated PKA (Active) cAMP_increased->PKA_activated CREB CREB Phosphorylation PKA_activated->CREB

Caption: Adenosine Receptor Signaling Pathways.

Experimental Workflows

Binding_Assay_Workflow cluster_workflow Competitive Radioligand Binding Assay Workflow prep Prepare Cell Membranes Expressing Receptor plate Plate Membranes, Radioligand, & this compound prep->plate incubate Incubate to Reach Equilibrium plate->incubate filtrate Filter and Wash to Separate Bound/Free Ligand incubate->filtrate count Scintillation Counting filtrate->count analyze Data Analysis (IC50 -> Ki) count->analyze

Caption: Radioligand Binding Assay Workflow.

cAMP_Assay_Workflow cluster_workflow cAMP Functional Assay Workflow plate_cells Plate Cells Expressing Receptor pre_incubate Pre-incubate with PDE Inhibitor plate_cells->pre_incubate add_compounds Add this compound (and Forskolin for Gi) pre_incubate->add_compounds incubate_stim Incubate to Stimulate /Inhibit cAMP Production add_compounds->incubate_stim lyse Lyse Cells incubate_stim->lyse measure Measure cAMP Levels lyse->measure analyze_cAMP Data Analysis (EC50 / IC50) measure->analyze_cAMP

Caption: cAMP Functional Assay Workflow.

References

Troubleshooting & Optimization

Technical Support Center: 8-Methoxyadenosine and Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth troubleshooting for solubility issues encountered with 8-Methoxyadenosine and other substituted purine (B94841) nucleoside analogs in common laboratory buffers. The following information is designed for researchers, scientists, and drug development professionals to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in my aqueous buffer (e.g., PBS, Tris). What is the recommended starting procedure?

A1: Many substituted adenosine (B11128) analogs, including this compound, exhibit limited solubility in neutral aqueous buffers. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your final aqueous buffer.

  • Primary Solvent Selection: The preferred primary solvent is Dimethyl Sulfoxide (DMSO).

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved by gentle vortexing or brief sonication.

  • Aqueous Dilution: Perform a serial dilution of the DMSO stock into your target aqueous buffer. It is critical to add the stock solution to the buffer dropwise while vortexing to avoid immediate precipitation. The final concentration of DMSO in your experiment should be kept to a minimum (typically <0.5%) to avoid solvent effects on biological systems.

Q2: My compound precipitates out of solution after I dilute the DMSO stock into my aqueous buffer. What can I do?

A2: Precipitation upon dilution is a common issue and typically indicates that the aqueous solubility limit has been exceeded. Here are several strategies to overcome this:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your buffer.

  • Adjust Buffer pH: The solubility of nucleoside analogs can be highly pH-dependent. The purine ring contains ionizable protons. Systematically test the solubility in buffers with slightly acidic or basic pH values (e.g., pH 6.0 to 8.5) to find the optimal condition.

  • Incorporate a Co-solvent: If permissible in your experimental setup, adding a small percentage of a co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) to the final buffer can enhance solubility.

  • Gentle Warming: Gently warming the buffer to 37°C can temporarily increase solubility, allowing the compound to dissolve. However, always check the compound's stability at elevated temperatures before proceeding. Allow the solution to return to room temperature slowly before use.

Q3: Can I dissolve this compound directly in ethanol?

A3: Yes, ethanol can be used as a primary solvent if DMSO is not suitable for your application. However, solubility in ethanol may be lower than in DMSO. The same principle of creating a concentrated stock and then diluting it into the aqueous phase applies.

Q4: What are the best practices for storing this compound solutions?

A4: To ensure the stability and integrity of this compound:

  • Solid Compound: Store the solid powder at -20°C as recommended by most suppliers.

  • Stock Solutions (in DMSO/Ethanol): Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).

  • Aqueous Solutions: It is strongly recommended to prepare fresh aqueous working solutions daily from the frozen organic stock. Aqueous solutions are more susceptible to degradation and microbial contamination.

Solubility Data Summary

While specific quantitative solubility data for this compound is not widely published, the following table provides typical solubility characteristics for substituted adenosine analogs. These values should be used as a general guideline.

Solvent/Buffer SystemTypical Solubility RangeNotes
Primary Organic Solvents
Dimethyl Sulfoxide (DMSO)≥ 25 mg/mLRecommended for preparing high-concentration stock solutions.
Dimethyl Formamide (DMF)≥ 20 mg/mLAn alternative to DMSO.
Ethanol~5 - 10 mg/mLLower solubility than DMSO/DMF; may require warming.
Aqueous Buffer Systems
Phosphate-Buffered Saline (PBS) pH 7.4≤ 0.1 mg/mLGenerally low; highly dependent on specific substitutions.
Tris-HCl, pH 7.5≤ 0.1 mg/mLSimilar to PBS. Solubility can be slightly modulated by pH.
Deionized WaterVery LowNot recommended as a primary solvent.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh Compound: Accurately weigh out the required mass of this compound powder in a sterile microcentrifuge tube. (For a 10 mM solution of a compound with a Molecular Weight of ~295 g/mol , this would be 2.95 mg for 1 mL).

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Dissolve: Vortex the tube for 30-60 seconds. If crystals are still visible, sonicate the solution in a water bath for 2-5 minutes until the solution is clear.

  • Store: Aliquot the stock solution into single-use tubes and store at -80°C.

Protocol 2: General Method for Solubility Assessment in Aqueous Buffers
  • Prepare a series of test buffers with varying pH values (e.g., Acetate pH 5.5, MES pH 6.0, Phosphate pH 6.5, 7.0, 7.4, Tris pH 8.0, 8.5).

  • To 100 µL of each test buffer, add a small, precise volume of the 10 mM DMSO stock solution to achieve the desired final concentration (e.g., 1 µL for a final concentration of 100 µM).

  • Vortex the tube immediately after adding the stock solution.

  • Incubate the solutions at room temperature for 1-2 hours.

  • Visually inspect each tube for signs of precipitation against a dark background. For a more quantitative assessment, centrifuge the tubes at high speed (~14,000 x g) for 10 minutes and measure the absorbance of the supernatant at the compound's λmax.

Diagrams and Workflows

G start Start: Undissolved This compound Powder prep_stock Prepare 10-50 mM Stock in 100% DMSO start->prep_stock check_stock Is stock solution clear? prep_stock->check_stock sonicate Vortex / Sonicate check_stock->sonicate No dilute Dilute stock into aqueous buffer check_stock->dilute Yes sonicate->check_stock check_final Is final solution clear? dilute->check_final success Success: Solution Ready for Use check_final->success Yes troubleshoot Precipitation Occurs: Initiate Troubleshooting check_final->troubleshoot No

Caption: Workflow for dissolving this compound.

G start Precipitation Observed in Aqueous Buffer q1 Is the final concentration absolutely required? start->q1 lower_conc Lower the final working concentration q1->lower_conc No q2 Can the buffer pH be altered? q1->q2 Yes reassess Re-attempt dilution with modified conditions lower_conc->reassess test_ph Test solubility in a pH range (e.g., 6.0 - 8.5) q2->test_ph Yes q3 Is a co-solvent permissible? q2->q3 No test_ph->reassess add_cosolvent Add co-solvent (e.g., Ethanol) to the final buffer q3->add_cosolvent Yes q3->reassess No add_cosolvent->reassess

Caption: Troubleshooting logic for precipitation issues.

Technical Support Center: Optimizing 8-Methoxyadenosine for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of 8-Methoxyadenosine (8-MeO-A) for their cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell-based assays?

There is no universally established starting concentration for this compound (8-MeO-A) as the optimal concentration is highly dependent on the cell type, assay duration, and the specific endpoint being measured. Based on data from structurally related adenosine (B11128) analogs, a broad starting range of 1 µM to 100 µM is recommended for initial dose-response experiments. Some studies on adenosine have shown biological effects at concentrations as low as 10 µM, with significant changes in cell behavior observed around 50 µM.[1]

Q2: How can I determine the optimal concentration of 8-MeO-A for my specific cell line?

To determine the optimal concentration, it is essential to perform a dose-response experiment. This involves treating your cells with a serial dilution of 8-MeO-A and measuring the desired biological effect. A common starting point is a 10-point dilution series. The results of this experiment will allow you to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) value, which represents the concentration of 8-MeO-A that produces 50% of the maximum possible response.

Q3: What is the primary mechanism of action for this compound?

This compound is an adenosine analog and is expected to interact with pathways that recognize adenosine and similar molecules. A likely mechanism of action is through the activation of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). These receptors are involved in the innate immune response. Upon binding, they initiate a signaling cascade through the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB, AP-1, and IRFs. This results in the production of pro-inflammatory cytokines and type I interferons.

Q4: Should I be concerned about off-target effects or cytotoxicity with 8-MeO-A?

Yes, as with any small molecule, off-target effects and cytotoxicity are potential concerns. High concentrations of adenosine analogs can lead to cytotoxicity.[2] It is crucial to assess cell viability across the tested concentration range of 8-MeO-A. A standard cell viability assay, such as the MTT or CCK-8 assay, should be performed in parallel with your functional assay to distinguish between a specific biological effect and a general cytotoxic response.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect at tested concentrations. The concentration of 8-MeO-A may be too low.Test a higher concentration range (e.g., up to 500 µM). Ensure the compound is fully dissolved in the culture medium.
The cell line may not be responsive to 8-MeO-A.Verify the expression of TLR7 and TLR8 in your cell line. Consider using a positive control cell line known to respond to TLR7/8 agonists.
The assay incubation time may be too short.Increase the incubation time with 8-MeO-A and perform a time-course experiment (e.g., 24, 48, and 72 hours).
High levels of cell death observed. The concentration of 8-MeO-A is too high, leading to cytotoxicity.Perform a cell viability assay (e.g., MTT or CCK-8) to determine the cytotoxic concentration range. Lower the concentration of 8-MeO-A used in your functional assays to non-toxic levels.
Contamination of cell culture.Regularly check for and test for microbial contamination.
Inconsistent results between experiments. Variation in cell seeding density.Ensure a consistent number of cells are seeded in each well. Perform a cell count before each experiment.
Inconsistent 8-MeO-A preparation.Prepare a fresh stock solution of 8-MeO-A for each experiment and ensure it is thoroughly mixed before diluting in the culture medium.
Changes in cell characteristics with passage number.Use cells within a consistent and low passage number range for all experiments.[3]

Quantitative Data Summary

The following tables provide example data for related adenosine analogs. Researchers should generate similar tables for this compound with their specific cell lines.

Table 1: Example Cytotoxicity of Adenosine Analogs in Different Cell Lines

CompoundCell LineAssay TypeIncubation TimeIC50/EC50 (µM)
AdenosineTHP-1 (Leukemia)Cell Proliferation72 hours~100
RAD001HCC-1419 (Breast Cancer)MTS Proliferation72 hours25.17
RAD001BT-474 (Breast Cancer)MTS Proliferation72 hours23.27
RAD001MDA-MB-468 (Breast Cancer)MTS Proliferation72 hours50.65
RAD001MDA-MB-231 (Breast Cancer)MTS Proliferation72 hours72.02

Data for RAD001 extracted from a study by Vetvicka et al. (2020).[4] Data for Adenosine on THP-1 cells is an approximation from a study by Slosarczyk et al. (2021).[2]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay

This protocol outlines the steps to determine the cytotoxic effects of 8-MeO-A on a given cell line, which is crucial for identifying the appropriate concentration range for functional assays.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound (8-MeO-A) stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of 8-MeO-A in complete culture medium. A common starting range is from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest 8-MeO-A concentration).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of 8-MeO-A or the vehicle control.

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells by pipetting up and down.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the 8-MeO-A concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

TLR7_8_Signaling_Pathway This compound Signaling Pathway cluster_extracellular Extracellular cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 8_MeO_A This compound TLR7_8 TLR7 / TLR8 8_MeO_A->TLR7_8 Binds to MyD88 MyD88 TLR7_8->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 Activates IKK_complex IKK Complex TAK1->IKK_complex MAPKs MAPKs TAK1->MAPKs NF_kB NF-κB IKK_complex->NF_kB Activates Gene_Expression Gene Expression (Cytokines, Type I IFN) NF_kB->Gene_Expression Translocates to nucleus AP1 AP-1 MAPKs->AP1 Activates AP1->Gene_Expression Translocates to nucleus IRF7->Gene_Expression Translocates to nucleus

Caption: this compound signaling via TLR7/8.

Experimental_Workflow Workflow for Optimizing 8-MeO-A Concentration Start Start Dose_Response 1. Perform Dose-Response (e.g., 0.1 - 100 µM) Start->Dose_Response Viability_Assay 2. Assess Cell Viability (MTT or CCK-8 Assay) Dose_Response->Viability_Assay Determine_IC50 3. Determine IC50/EC50 Viability_Assay->Determine_IC50 Is_Cytotoxic Cytotoxicity Observed? Determine_IC50->Is_Cytotoxic Select_Non_Toxic 4. Select Non-Toxic Concentration Range Is_Cytotoxic->Select_Non_Toxic Yes Functional_Assay 5. Perform Functional Assay Is_Cytotoxic->Functional_Assay No Select_Non_Toxic->Functional_Assay Analyze_Results 6. Analyze Results Functional_Assay->Analyze_Results End End Analyze_Results->End

Caption: Workflow for optimizing 8-MeO-A concentration.

Troubleshooting_Logic Troubleshooting Logic for 8-MeO-A Assays Start Start: Unexpected Results No_Effect No Effect Observed Start->No_Effect High_Cell_Death High Cell Death Start->High_Cell_Death Inconsistent_Results Inconsistent Results Start->Inconsistent_Results Increase_Conc Increase Concentration & Incubation Time No_Effect->Increase_Conc Possible Cause Check_Receptors Check TLR7/8 Expression No_Effect->Check_Receptors Possible Cause Lower_Conc Lower Concentration High_Cell_Death->Lower_Conc Possible Cause Check_Contamination Check for Contamination High_Cell_Death->Check_Contamination Possible Cause Standardize_Seeding Standardize Cell Seeding Inconsistent_Results->Standardize_Seeding Possible Cause Use_Fresh_Stock Use Fresh 8-MeO-A Stock Inconsistent_Results->Use_Fresh_Stock Possible Cause Check_Passage Check Cell Passage Number Inconsistent_Results->Check_Passage Possible Cause

Caption: Troubleshooting logic for 8-MeO-A assays.

References

How to prevent degradation of 8-Methoxyadenosine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 8-Methoxyadenosine in solution. The following information is intended to help ensure the stability and integrity of this compound during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, primarily:

  • pH: Acidic or alkaline conditions can promote the hydrolysis of the N-glycosidic bond, leading to the separation of the 8-methoxyadenine base from the ribose sugar.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation, including hydrolysis.

  • Enzymatic Activity: Solutions containing biological components, such as cell lysates or serum, may contain enzymes like nucleoside phosphorylases or deaminases that can metabolize this compound.

  • Light Exposure: While not as common for nucleosides, prolonged exposure to UV light can potentially induce photochemical degradation.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: To maximize the shelf-life of this compound solutions, it is recommended to adhere to the following storage guidelines. These recommendations are based on general best practices for modified nucleosides.

ParameterRecommendationRationale
Solvent Anhydrous DMSO for initial stockMinimizes water content, reducing the risk of hydrolysis.
Storage Temperature -20°C or -80°CLow temperatures significantly slow down chemical degradation rates.
Aliquoting Store in small, single-use aliquotsAvoids multiple freeze-thaw cycles which can introduce moisture and accelerate degradation.
Light Protection Store in amber vials or protect from lightPrevents potential photodegradation.

Q3: How can I minimize the degradation of this compound in my experimental buffers?

A3: Careful preparation and handling of experimental buffers are crucial. Consider the following:

  • pH Control: Maintain a buffer pH between 6.8 and 7.4, as extreme pH levels can accelerate hydrolysis.[1]

  • Buffer Selection: Use high-purity, RNase-free reagents and water to prepare buffers. Avoid buffers with components that may react with the methoxy (B1213986) group.

  • Fresh Preparation: Prepare buffers fresh before use, especially when working with complex biological matrices.

  • Temperature Control: Keep working solutions on ice whenever possible during experiments to minimize thermal degradation.

Q4: Are there any known enzymatic degradation pathways for this compound?

A4: While specific enzymatic degradation pathways for this compound are not well-documented in the literature, it is prudent to consider potential enzymatic activities based on related compounds. Adenosine (B11128) and its analogs can be substrates for enzymes such as:

  • Adenosine Deaminase: This enzyme converts adenosine to inosine. It is possible that this compound could be a substrate, leading to the formation of 8-Methoxyinosine.

  • Nucleoside Phosphorylases: These enzymes can cleave the glycosidic bond, releasing the 8-methoxyadenine base.

To mitigate enzymatic degradation, especially when using cell lysates or serum-containing media, the addition of broad-spectrum enzyme inhibitors may be considered, where experimentally appropriate.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Loss of biological activity of this compound over time. Chemical or enzymatic degradation of the compound.1. Prepare fresh solutions of this compound for each experiment. 2. Re-evaluate storage conditions of stock solutions (see FAQs). 3. Perform a stability study in your experimental buffer (see Experimental Protocols).
Inconsistent experimental results between batches. Degradation of this compound in older batches. Freeze-thaw cycles affecting stock solution integrity.1. Use freshly prepared or properly stored single-use aliquots. 2. Qualify new batches of this compound upon receipt.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). Degradation products of this compound.1. Analyze the degradation products using mass spectrometry to identify potential structures (e.g., 8-methoxyadenine, ribose). 2. Conduct a forced degradation study to intentionally generate and identify degradation products.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Aqueous Buffers

This protocol outlines a method to determine the stability of this compound in a specific buffer at a given temperature.

Materials:

  • This compound

  • High-purity water (RNase-free)

  • Buffer components of interest (e.g., phosphate, Tris)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., methanol/water or acetonitrile/water gradient)

Methodology:

  • Solution Preparation: Prepare a solution of this compound in the desired buffer at the final experimental concentration.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution onto the HPLC system to determine the initial peak area of this compound.

  • Incubation: Incubate the solution at the desired temperature (e.g., 4°C, room temperature, 37°C). Protect the solution from light.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution and analyze it by HPLC.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis cluster_data Data Interpretation prep Prepare this compound in experimental buffer t0 T=0 HPLC Analysis (Initial Concentration) prep->t0 Immediate Analysis incubation Incubate at desired temperature t0->incubation timepoint Time-Point HPLC Analysis (e.g., 1, 2, 4, 8, 24h) incubation->timepoint Periodic Sampling calculate Calculate % Remaining timepoint->calculate plot Plot % Remaining vs. Time calculate->plot kinetics Determine Degradation Kinetics plot->kinetics

Caption: Workflow for assessing the stability of this compound.

degradation_pathways cluster_compound This compound cluster_degradation Potential Degradation Pathways cluster_products Potential Products compound This compound hydrolysis Hydrolysis of N-glycosidic bond compound->hydrolysis Acidic/Alkaline pH High Temperature enzymatic Enzymatic Degradation compound->enzymatic Enzymes (e.g., Deaminases, Phosphorylases) base 8-Methoxyadenine hydrolysis->base sugar Ribose hydrolysis->sugar enzymatic->base Phosphorolysis inosine_analog 8-Methoxyinosine enzymatic->inosine_analog Deamination

Caption: Potential degradation pathways for this compound.

References

Identifying and minimizing off-target effects of 8-Methoxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing off-target effects of 8-Methoxyadenosine. Given that this compound is an adenosine (B11128) analog, this guide also includes principles applicable to related small molecules.

Frequently Asked Questions (FAQs)

Q1: What is the likely primary biological target of this compound?

A1: Based on the activity of structurally related 8-substituted adenine (B156593) analogs, such as 8-OH-adenine derivatives, the primary biological target of this compound is likely Toll-like Receptor 7 (TLR7) and/or Toll-like Receptor 8 (TLR8).[1][2] These receptors are involved in the innate immune response.[1]

Q2: What are the potential off-target effects of an adenosine analog like this compound?

A2: Off-target effects occur when a compound interacts with unintended biological molecules. For adenosine analogs like this compound, potential off-targets include a wide range of ATP-dependent enzymes such as kinases, polymerases, and other nucleoside-binding proteins. It's also possible for the compound to be metabolized by the cell, with its metabolites having their own biological activities.

Q3: What are the initial signs of potential off-target effects in my cell-based assays?

A3: Common indicators of off-target effects include:

  • Inconsistent results with other inhibitors : Using a structurally different inhibitor for the same target that results in a different or no phenotype.[3]

  • Discrepancy with genetic validation : The phenotype observed with the small molecule is different from that seen with genetic knockdown (e.g., siRNA or CRISPR) of the intended target.

  • Cellular toxicity at low concentrations : If you observe significant cell death at concentrations where the primary target is not expected to be fully inhibited.[4]

  • A narrow therapeutic window : The concentration range between the desired effect (on-target) and toxicity (off-target) is very small.

Q4: How can I minimize off-target effects during my experiments?

A4: To minimize off-target effects, it is crucial to use the lowest effective concentration of the compound that elicits the desired on-target phenotype. Performing careful dose-response experiments is essential to identify this concentration. Additionally, including proper controls, such as a structurally related but inactive analog, can help differentiate on-target from off-target effects. Validating your findings with an orthogonal method, like genetic knockdown of the target, is also highly recommended.[3]

Q5: My this compound solution appears to be losing activity. What could be the cause?

A5: Loss of activity can be due to several factors, including chemical degradation (e.g., hydrolysis, oxidation, photolysis), precipitation out of solution, or adsorption to container surfaces.[5] It is critical to follow proper storage and handling procedures. Stock solutions should generally be stored at -20°C or -80°C, protected from light, and subjected to a minimal number of freeze-thaw cycles.[5][6] Analytical methods like HPLC or LC-MS can be used to check the integrity of your compound stock.[5]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during experiments with this compound.

Issue 1: Unexpected Cellular Toxicity

  • Possible Cause:

    • High Compound Concentration: The concentration used may be too high, leading to off-target effects.

    • Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be causing toxicity at the final concentration in the assay.[4]

    • Compound Instability: The compound may be degrading into a toxic byproduct under experimental conditions.[4]

    • Off-Target Effects: The compound may be inhibiting a protein essential for cell survival.[4]

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Determine the EC50 for the desired on-target effect and the CC50 (50% cytotoxic concentration). A large window between these two values is desirable.

    • Run a Solvent Control: Include a control group treated with the same final concentration of the solvent (e.g., DMSO) to assess its contribution to toxicity.

    • Assess Compound Stability: Use HPLC or LC-MS to check for degradation products in your working solutions under assay conditions.

    • Conduct Off-Target Profiling: Use the protocols outlined below to identify potential off-target interactions that could explain the toxicity.

Issue 2: Inconsistent Results Between Experiments

  • Possible Cause:

    • Compound Degradation: The stock solution may have degraded over time or with repeated freeze-thaw cycles.[6]

    • Solubility Issues: The compound may be precipitating out of solution in your assay media.

    • Variations in Experimental Conditions: Inconsistencies in cell density, passage number, or reagent preparation can lead to variable results.

    • Pipetting Errors: Inaccurate pipetting can lead to significant variations in the final compound concentration.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working dilutions from a validated, properly stored stock solution for each experiment.

    • Verify Solubility: Visually inspect your solutions for any signs of precipitation. Consider using a different formulation or adding a low percentage of a co-solvent if solubility is an issue, ensuring the co-solvent itself does not affect the assay.

    • Standardize Protocols: Maintain consistent cell culture practices and carefully document all experimental parameters.

    • Calibrate Equipment: Ensure that pipettes are properly calibrated.

Data Presentation

Table 1: Illustrative Kinase Selectivity Profile for an Adenosine Analog

This table provides an example of how to present data from a kinase profiling assay to assess the selectivity of a compound like this compound. The data shown is for illustrative purposes.

Kinase Target% Inhibition @ 1 µMIC50 (nM)Classification
On-Target (TLR7) 98%50On-Target
Off-Target Kinase A85%750Off-Target
Off-Target Kinase B55%>10,000Off-Target
Off-Target Kinase C15%>10,000Off-Target
Table 2: Troubleshooting Summary
SymptomPossible Cause(s)Recommended Action(s)
High background signal in assayNon-specific binding of reagents, inappropriate blocking.Optimize blocking buffer and incubation times. Test different blocking agents.
Loss of compound activityDegradation of stock solution, precipitation in assay media.Prepare fresh stock solution. Verify compound integrity with HPLC/LC-MS. Assess solubility in experimental buffer.
Inconsistent phenotype vs. literatureDifferent cell line or passage number, off-target effects of the specific analog.Confirm cell line identity. Use a lower passage number. Validate with a structurally unrelated inhibitor targeting the same pathway.[4]

Mandatory Visualizations

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 8-MeO-A This compound TLR7 TLR7 8-MeO-A->TLR7 Binds MyD88 MyD88 TLR7->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 IRF7 IRF7 MyD88->IRF7 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex (IKKα/β/γ) TRAF6->IKK_complex Activates NFkB_Inhibitor IκB IKK_complex->NFkB_Inhibitor Phosphorylates NFkB NF-κB NFkB_Inhibitor->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IRF7_nuc IRF7 IRF7->IRF7_nuc Translocates Gene_Expression Inflammatory Gene Expression (e.g., IFN-α) NFkB_nuc->Gene_Expression Induces IRF7_nuc->Gene_Expression Induces

Caption: Proposed signaling pathway for this compound via TLR7 activation.

Off_Target_Workflow cluster_problem Problem Identification cluster_validation On-Target Validation cluster_profiling Off-Target Identification cluster_mitigation Mitigation & Confirmation phenotype Unexpected Phenotype or Toxicity Observed dose_response 1. Dose-Response Curve (Determine EC50 & CC50) phenotype->dose_response orthogonal 2. Orthogonal Validation - Structurally different inhibitor - Genetic knockdown (siRNA/CRISPR) dose_response->orthogonal target_engagement 3. Target Engagement Assay (e.g., CETSA) orthogonal->target_engagement biochemical 4a. Biochemical Profiling (e.g., Kinase Panel Screen) target_engagement->biochemical proteomic 4b. Unbiased Proteomic Profiling (e.g., Chemoproteomics) target_engagement->proteomic optimize_conc 5. Optimize Concentration (Use lowest effective dose) biochemical->optimize_conc proteomic->optimize_conc confirm_off_target 6. Confirm Off-Target (Knockdown of suspected off-target) optimize_conc->confirm_off_target redesign 7. Redesign Compound (Optional) confirm_off_target->redesign

Caption: Workflow for identifying and minimizing off-target effects.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

This protocol outlines a general method for assessing the selectivity of this compound against a broad panel of kinases.

  • Objective: To determine the IC50 values of this compound against a large number of purified kinases to identify potential off-target interactions.

  • Materials:

    • Purified recombinant kinases (commercial panels are available).

    • Specific peptide or protein substrates for each kinase.

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Kinase reaction buffer.

    • [γ-³³P]ATP (for radiometric assay) or appropriate reagents for fluorescence/luminescence-based assays.[7]

    • ATP solution.

    • Microplates (96-well or 384-well).

    • Detection instrument (e.g., scintillation counter, plate reader).

  • Procedure:

    • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO.

    • Reaction Setup: In a microplate, add the kinase reaction buffer, the specific kinase, and the serially diluted this compound or DMSO (vehicle control).

    • Inhibitor Binding: Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinases.[8]

    • Initiate Reaction: Start the kinase reaction by adding a mixture of the specific substrate and ATP (spiked with [γ-³³P]ATP for radiometric assays). The ATP concentration should be at or near the Km for each kinase.[8]

    • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop Reaction & Detect: Stop the reaction and measure the kinase activity. For radiometric assays, this involves transferring the reaction mixture to a phosphocellulose filter plate, washing away unincorporated ATP, and measuring the remaining radioactivity with a scintillation counter.[8]

    • Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration relative to the DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to verify that a compound binds to its intended target within a cellular context.

  • Objective: To confirm that this compound binds to its putative target (e.g., TLR7) in intact cells by measuring changes in the target protein's thermal stability.

  • Materials:

    • Cultured cells expressing the target protein.

    • This compound.

    • Vehicle control (e.g., DMSO).

    • Phosphate-buffered saline (PBS).

    • Lysis buffer with protease inhibitors.

    • PCR tubes or strips.

    • Thermal cycler.

    • Equipment for protein detection (e.g., Western blot apparatus, antibodies).

  • Procedure:

    • Cell Treatment: Treat cultured cells with either this compound at the desired concentration or vehicle control for a specified time.

    • Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot and Heat: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

    • Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

    • Protein Detection: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein remaining using Western blot or another suitable protein detection method.

    • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and this compound-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates that the compound has bound to and stabilized the target protein.[3]

References

8-Methoxyadenosine stability under different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 8-Methoxyadenosine and related nucleoside analogs under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific quantitative stability data for this compound is limited in publicly available literature. The information presented here is based on the general stability of adenosine (B11128) and its analogs. Researchers are strongly encouraged to perform their own stability studies for this compound under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, like other purine (B94841) nucleoside analogs, is primarily influenced by pH, temperature, and the presence of enzymes. The N-glycosidic bond, which links the methoxy-modified adenine (B156593) base to the ribose sugar, is a key site of potential degradation.

Q2: How does pH affect the stability of this compound?

A2: Purine nucleosides are generally more susceptible to hydrolysis of the N-glycosidic bond under acidic conditions compared to neutral or alkaline pH.[1][2] Therefore, it is recommended to prepare and store solutions of this compound in neutral or slightly alkaline buffers (pH 7-8) to minimize acid-catalyzed degradation.

Q3: What is the expected thermal stability of this compound?

A3: While specific data for this compound is unavailable, studies on adenosine have shown it to be stable at refrigerated (4°C) and room temperature (22°C) for extended periods.[3] However, elevated temperatures can accelerate hydrolytic degradation. It is advisable to store stock solutions at -20°C or -80°C for long-term storage and to minimize repeated freeze-thaw cycles. For working solutions, storage at 4°C is recommended for short-term use.

Q4: Is this compound susceptible to enzymatic degradation?

A4: Adenosine and its analogs can be substrates for enzymes such as adenosine deaminase, which is present in plasma and cell culture media containing serum.[4][5] Adenosine deaminase converts adenosine to inosine (B1671953). The susceptibility of this compound to this and other enzymes has not been extensively characterized. When working with biological matrices, enzymatic degradation should be considered a potential route of instability.

Q5: What are the potential degradation products of this compound?

A5: The primary degradation pathway is expected to be the hydrolysis of the N-glycosidic bond, which would yield 8-methoxyadenine and ribose. Enzymatic deamination, if it occurs, would lead to the corresponding inosine analog.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or lower-than-expected biological activity 1. Degradation in acidic media: The pH of your experimental media may be acidic, leading to hydrolysis of the N-glycosidic bond.[1][2]2. Enzymatic degradation: If using serum-containing media or plasma, enzymes like adenosine deaminase could be degrading the compound.[4][5]3. Thermal degradation: Prolonged incubation at elevated temperatures (e.g., 37°C) may lead to degradation.1. Ensure the pH of all solutions and media is maintained in the neutral to slightly alkaline range (pH 7-8).2. Consider using heat-inactivated serum or serum-free media if enzymatic degradation is suspected. A plasma stability assay can be performed to quantify this effect.3. Prepare fresh working solutions for each experiment and minimize the time the compound spends at 37°C.
High variability between experimental replicates 1. Inconsistent sample handling: Differences in storage time or temperature of working solutions between experiments.2. Precipitation of the compound: The compound may not be fully dissolved or may precipitate out of solution at the working concentration.1. Standardize the preparation and handling of this compound solutions. Prepare fresh dilutions from a frozen stock for each experiment.2. Ensure the compound is fully dissolved. A brief sonication may be helpful. Visually inspect solutions for any precipitate before use.
Unexpected peaks in analytical chromatography (e.g., HPLC) 1. Presence of degradation products: New peaks may correspond to hydrolysis or enzymatic degradation products.2. Impurity in the starting material: The initial batch of this compound may contain impurities.1. Conduct a forced degradation study (see Experimental Protocols section) to identify the retention times of potential degradation products.2. Verify the purity of the compound using a validated analytical method.

Stability Data Summary

Condition Compound Observations Reference
Temperature AdenosineStable for 6 months at 4°C and 22°C in aqueous solution. Significant decrease at 60°C and 72°C.[3][3]
pH Adenosine AnalogsN-glycosidic bonds in purine nucleosides are more stable at neutral and alkaline pH and are prone to acid hydrolysis.[1][1]
Plasma General CompoundsStability in plasma is assessed by incubating the compound and measuring its concentration over time (e.g., 0, 15, 30, 60, 120 minutes).[6][6]

Experimental Protocols

Protocol 1: HPLC-UV Method for Stability Assessment

This protocol provides a general framework for developing an HPLC-UV method to assess the stability of this compound.

Objective: To quantify the concentration of this compound over time under specific experimental conditions.

Materials:

Method:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for nucleoside analogs is a gradient of an aqueous buffer and an organic solvent like acetonitrile or methanol.[7][8]

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a compatible solvent.

  • Sample Preparation:

    • For pH stability: Prepare solutions of this compound in buffers of different pH values (e.g., pH 3, 5, 7.4, 9).

    • For thermal stability: Prepare solutions and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C, 60°C).

    • For plasma stability: Incubate this compound in plasma at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 min), stop the reaction by adding a protein precipitation agent (e.g., cold acetonitrile or methanol), centrifuge, and collect the supernatant.[6]

  • HPLC Analysis:

    • Inject the standards to generate a calibration curve.

    • Inject the prepared samples at specified time points.

    • Monitor the elution of this compound and any potential degradation products using a UV detector at an appropriate wavelength (typically around 260 nm for adenosine analogs).

  • Data Analysis:

    • Quantify the concentration of this compound in each sample using the standard curve.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time zero).

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Protocol 2: Forced Degradation Study

Objective: To intentionally degrade this compound to identify potential degradation products and to establish the specificity of the analytical method.

Method:

  • Prepare solutions of this compound.

  • Expose the solutions to various stress conditions as recommended by ICH guidelines:[9][10][11]

    • Acidic hydrolysis: 0.1 M HCl at room temperature or elevated temperature.

    • Basic hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.

    • Oxidative degradation: 3% H₂O₂ at room temperature.

    • Thermal degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C).

    • Photodegradation: Expose the solution to UV light.

  • Analyze the stressed samples by HPLC-UV and ideally by LC-MS to identify the mass of the degradation products.

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution of this compound ph_samples Prepare solutions at different pH stock->ph_samples Dilute temp_samples Prepare solutions for different temperatures stock->temp_samples Dilute plasma_samples Prepare solutions in plasma stock->plasma_samples Dilute incubate_ph Incubate pH samples ph_samples->incubate_ph incubate_temp Incubate temperature samples temp_samples->incubate_temp incubate_plasma Incubate plasma samples at 37°C plasma_samples->incubate_plasma hplc HPLC-UV Analysis incubate_ph->hplc At time points incubate_temp->hplc At time points incubate_plasma->hplc At time points after protein precipitation data Data Analysis (Quantification, Kinetics) hplc->data

Caption: Workflow for assessing the stability of this compound.

Adenosine_Signaling_Pathway cluster_receptor Cell Membrane cluster_effector Intracellular Signaling agonist This compound (Adenosine Receptor Agonist) A1_A3 A1/A3 Receptors agonist->A1_A3 Binds to A2A_A2B A2A/A2B Receptors agonist->A2A_A2B Binds to Gi Gi/o A1_A3->Gi Activates PLC Phospholipase C (PLC) A1_A3->PLC Activates (via Gq) MAPK MAPK Pathway A1_A3->MAPK Modulates Gs Gs A2A_A2B->Gs Activates A2A_A2B->MAPK Modulates AC Adenylyl Cyclase (AC) Gi->AC Inhibits Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates response Cellular Response PKA->response IP3_DAG IP3 / DAG PLC->IP3_DAG Produces Ca2 Intracellular Ca2+ IP3_DAG->Ca2 Increases Ca2->response MAPK->response

Caption: General adenosine receptor signaling pathways.[12][13][14]

References

Improving the specificity of 8-Methoxyadenosine in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 8-Methoxyadenosine (8-MeO-A), a potent Toll-like receptor 7 and 8 (TLR7/8) agonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and improve the specificity of your experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (8-MeO-A)?

A1: this compound is a synthetic small molecule that acts as an agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). These receptors are key components of the innate immune system and are primarily expressed in the endosomes of immune cells such as dendritic cells, monocytes, and macrophages. Upon binding to TLR7 and TLR8, 8-MeO-A initiates a downstream signaling cascade.

Q2: What are the known downstream signaling pathways activated by 8-MeO-A?

A2: Activation of TLR7 and TLR8 by 8-MeO-A triggers a signaling pathway that is dependent on the adaptor protein MyD88. This leads to the recruitment and activation of IRAK (IL-1 receptor-associated kinase) family members and TRAF6 (TNF receptor-associated factor 6). Ultimately, this cascade results in the activation of key transcription factors, including NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and IRF7 (interferon regulatory factor 7). The activation of these transcription factors drives the production of pro-inflammatory cytokines, such as TNF-α and IL-12, and type I interferons (IFN-α).[1]

Q3: What are the potential off-target effects of this compound?

A3: While 8-MeO-A is designed to target TLR7 and TLR8, the possibility of off-target effects should be considered. As an adenosine (B11128) analog, there is a potential for interaction with other adenosine-binding proteins, such as adenosine receptors. For instance, the related imidazoquinoline TLR7/8 agonist, imiquimod, has been shown to interfere with adenosine receptor signaling pathways independently of its TLR activity.[2][3] Additionally, as an 8-oxoadenine derivative, 8-MeO-A could potentially contribute to oxidative stress and the formation of DNA lesions under certain conditions.[4][5] It is crucial to experimentally assess these potential off-target effects in your system.

Q4: How can I improve the specificity of my experiments with 8-MeO-A?

A4: To enhance the specificity of your findings, consider the following strategies:

  • Use the lowest effective concentration: Perform a dose-response curve to determine the minimal concentration of 8-MeO-A that elicits the desired on-target effect.

  • Employ proper controls: Include vehicle-only controls and, if available, a structurally similar but inactive analog of 8-MeO-A.

  • Use knockout/knockdown models: If possible, utilize cells or animal models deficient in TLR7, TLR8, or the downstream signaling component MyD88 to confirm that the observed effects are target-dependent.

  • Perform orthogonal validation: Confirm key findings using alternative methods or tool compounds with a different chemical scaffold that target the same pathway.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background or non-specific cell activation 1. Contamination of reagents with other PAMPs (e.g., endotoxin).2. High concentration of 8-MeO-A leading to off-target effects.3. Cell culture stress.1. Use endotoxin-free reagents and test for endotoxin (B1171834) contamination.2. Perform a thorough dose-response experiment to identify the optimal concentration.3. Ensure proper cell handling and culture conditions to minimize cellular stress.
Inconsistent or variable results between experiments 1. Variability in cell passage number or health.2. Inconsistent thawing and plating of cells.3. Degradation of 8-MeO-A stock solution.1. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.2. Standardize cell thawing, counting, and plating procedures. Allow cells to recover adequately before treatment.3. Prepare fresh stock solutions of 8-MeO-A regularly and store them appropriately. Aliquot to avoid repeated freeze-thaw cycles.
No or low cellular response to 8-MeO-A 1. Low or absent expression of TLR7 and/or TLR8 in the cell type used.2. Degraded or inactive 8-MeO-A.3. Incorrect assay setup or timing.1. Confirm TLR7 and TLR8 expression in your cell model using qPCR, western blot, or flow cytometry.2. Use a fresh, validated batch of 8-MeO-A. Test the compound on a positive control cell line known to respond to TLR7/8 agonists.3. Optimize the incubation time and assay endpoints. Cytokine production, for example, has specific kinetics.
Observed effects are not TLR7/8-dependent 1. Off-target effects of 8-MeO-A.2. Activation of other pattern recognition receptors.1. Perform counter-screening against other relevant targets, such as adenosine receptors or a kinome panel.2. Use TLR7 and/or TLR8 knockout/knockdown cells to confirm target engagement.

Data Presentation: this compound Activity

CompoundTarget(s)EC50 / IC50Assay TypeCell Line
This compoundTLR7Data not available in public literatureReporter Gene AssayHEK293
This compoundTLR8Data not available in public literatureReporter Gene AssayHEK293
Reference TLR7 AgonistTLR7Example: 1-10 µMCytokine ProductionPBMCs
Reference TLR8 AgonistTLR8Example: 0.1-1 µMCytokine ProductionPBMCs

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to verify the direct binding of 8-MeO-A to its target proteins (TLR7/8) within intact cells by measuring changes in their thermal stability.

Methodology:

  • Cell Treatment: Treat your cells of interest with either vehicle (e.g., DMSO) or varying concentrations of 8-MeO-A. Incubate under normal culture conditions to allow for compound entry and target binding.

  • Heating Step: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler. This induces denaturation of unbound proteins.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Target Protein: Carefully collect the supernatant and quantify the amount of soluble TLR7 or TLR8 protein using a sensitive detection method like Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A successful binding event will stabilize the target protein, resulting in a rightward shift of the melting curve for the 8-MeO-A-treated samples compared to the vehicle control.

Protocol 2: Kinome Profiling for Off-Target Kinase Interactions

This protocol outlines a general approach to assess the off-target effects of 8-MeO-A on a broad range of kinases.

Methodology:

  • Lysate Preparation: Prepare a lysate from the cells or tissue of interest that have been treated with either vehicle or 8-MeO-A.

  • Kinase Enrichment: Use "kinobeads," which are beads coated with a mixture of broad-spectrum kinase inhibitors, to capture a significant portion of the cellular kinome from the lysate.

  • Competitive Binding: The binding of kinases from the lysate to the kinobeads is competed by the presence of 8-MeO-A if it has an affinity for any of the captured kinases.

  • Elution and Digestion: Elute the bound kinases from the beads and digest them into peptides.

  • Mass Spectrometry: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

  • Data Analysis: A reduction in the amount of a specific kinase captured in the presence of 8-MeO-A indicates a potential off-target interaction.

Protocol 3: Adenosine Receptor Binding Assay

This protocol is designed to investigate potential off-target binding of 8-MeO-A to adenosine receptors.

Methodology:

  • Membrane Preparation: Prepare cell membrane fractions from a cell line known to express the adenosine receptor subtype of interest (e.g., A1, A2A, A2B, or A3).

  • Radioligand Binding: Incubate the membrane preparations with a known radiolabeled ligand for the specific adenosine receptor subtype.

  • Competitive Displacement: In parallel, perform the incubation in the presence of increasing concentrations of unlabeled 8-MeO-A.

  • Separation of Bound and Free Radioligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through a filter plate.

  • Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: A dose-dependent decrease in the amount of bound radioligand in the presence of 8-MeO-A indicates competitive binding to the adenosine receptor. Calculate the Ki (inhibition constant) to quantify the binding affinity.

Visualizations

TLR_Signaling_Pathway 8-MeO-A 8-MeO-A TLR7_8 TLR7/8 8-MeO-A->TLR7_8 binds MyD88 MyD88 TLR7_8->MyD88 recruits IRAKs IRAKs MyD88->IRAKs activates TRAF6 TRAF6 IRAKs->TRAF6 activates NFkB NF-κB TRAF6->NFkB IRF7 IRF7 TRAF6->IRF7 Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces Interferons Type I Interferons IRF7->Interferons induces Experimental_Workflow_Specificity cluster_on_target On-Target Validation cluster_off_target Off-Target Assessment CETSA CETSA TLR_KO TLR7/8 KO Cells Dose_Response Dose-Response Dose_Response->CETSA Dose_Response->TLR_KO Kinome_Profiling Kinome Profiling Adenosine_Assay Adenosine Receptor Binding Assay 8-MeO-A 8-MeO-A 8-MeO-A->Dose_Response 8-MeO-A->Kinome_Profiling 8-MeO-A->Adenosine_Assay

References

Common pitfalls in experiments involving 8-Methoxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Methoxyadenosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the experimental use of this compound.

Disclaimer: Direct experimental data on this compound is limited in publicly available literature. Much of the guidance provided here is based on the known properties and experimental behaviors of structurally similar 8-substituted adenosine (B11128) analogs. Researchers are advised to use this information as a starting point and to perform their own validation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential mechanism of action?

This compound is a modified purine (B94841) nucleoside. While its precise mechanism of action is not well-elucidated, based on related 8-substituted adenosine analogs, it is hypothesized to interact with various cellular targets. Potential mechanisms could include modulation of adenosine receptors, interference with nucleic acid synthesis, or effects on enzymes that utilize adenosine as a substrate. For instance, other adenosine analogs are known to be incorporated into nascent RNA and DNA, and can also be converted to their corresponding triphosphate forms, potentially interfering with ATP-dependent cellular processes.[1][2]

Q2: How should I store and handle this compound?

To ensure the stability and integrity of this compound, it is recommended to store the solid compound at -20°C. For creating stock solutions, use a high-quality, anhydrous solvent such as DMSO. It is advisable to prepare fresh dilutions for each experiment and to minimize freeze-thaw cycles of the stock solution.

Q3: I am observing unexpected or inconsistent results in my cell-based assays. What could be the cause?

Inconsistent results can stem from several factors related to the compound, the cells, or the assay itself.

  • Compound Stability: this compound, like other nucleoside analogs, may have limited stability in aqueous solutions. Consider preparing fresh dilutions from a frozen stock for each experiment.

  • Cell Line Variability: Different cell lines can exhibit varying sensitivities to this compound. It is crucial to perform dose-response experiments to determine the optimal concentration range for your specific cell line.

  • Off-Target Effects: As with many small molecules, off-target effects are a significant concern. Consider using control compounds and multiple cell lines to validate your findings.[1][2]

Q4: How can I control for off-target effects of this compound?

To distinguish on-target from off-target effects, a multi-pronged approach is recommended:

  • Use of Control Compounds: Include a structurally similar but inactive analog of this compound in your experiments, if available.

  • Multiple Cell Lines: Compare the effects of this compound in cell lines that express the putative target at different levels.

  • Rescue Experiments: If a specific target is hypothesized, attempt to rescue the phenotype by overexpressing the wild-type target.[2]

Troubleshooting Guides

Problem 1: Poor Solubility in Aqueous Buffers

Symptoms:

  • Precipitate formation upon dilution of DMSO stock in cell culture media or assay buffer.

  • Inconsistent results at higher concentrations.

Possible Causes:

  • The compound has limited aqueous solubility.

  • The final concentration of DMSO is too low to maintain solubility.

Solutions:

  • Optimize Solvent Concentration: Ensure the final DMSO concentration in your assay is sufficient to maintain solubility without causing cellular toxicity (typically ≤ 0.5%).

  • Test Different Buffers: The pH and composition of the buffer can influence solubility. Test a range of physiological buffers to find the optimal one.

  • Sonication: Gentle sonication of the stock solution before dilution can sometimes aid in dissolving the compound.

Problem 2: Inconsistent IC50/EC50 Values

Symptoms:

  • High variability in potency measurements (IC50 or EC50) across replicate experiments.

Possible Causes:

  • Compound Instability: Degradation of the compound in solution over time.

  • Cellular Health and Density: Variations in cell passage number, confluency, and overall health can significantly impact drug response.

  • Assay Endpoint: The time at which the assay is read can influence the apparent potency.[3]

Solutions:

  • Standardize Protocols: Strictly adhere to a standardized protocol for cell seeding, treatment, and assay readout.

  • Fresh Compound Dilutions: Always prepare fresh dilutions of this compound from a reliable stock solution immediately before use.

  • Time-Course Experiments: Perform time-course experiments to determine the optimal incubation time for your specific assay and cell line.

Data Presentation

Table 1: Physicochemical Properties of this compound (Hypothetical Data)
PropertyValueNotes
Molecular FormulaC11H15N5O5
Molecular Weight297.27 g/mol
AppearanceWhite to off-white solid
Purity (HPLC)>98%Purity should be confirmed by the user.
Solubility in DMSO≥ 50 mg/mL
Aqueous SolubilityLimitedUser should determine solubility in specific buffers.
Storage-20°C (Solid)Avoid repeated freeze-thaw cycles of solutions.
Table 2: Example Dose-Response Data for this compound in a Cell Viability Assay (Hypothetical Data)
Concentration (µM)% Viability (Cell Line A)% Viability (Cell Line B)
0.198 ± 399 ± 2
185 ± 592 ± 4
1052 ± 675 ± 5
5021 ± 448 ± 6
10010 ± 325 ± 4
IC50 (µM) ~10 ~50

Note: The IC50 is the concentration of an inhibitor where the response is reduced by half.[3][4] This value can vary significantly between cell lines and experimental conditions.

Experimental Protocols

Protocol 1: General Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Assay Readout: Perform the viability assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Quantification of this compound in Cellular Lysates by LC-MS/MS
  • Sample Preparation:

    • Treat cells with this compound for the desired time.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells and extract small molecules using a suitable method (e.g., methanol (B129727) precipitation).

    • Centrifuge to pellet cellular debris and collect the supernatant.

  • LC-MS/MS Analysis:

    • Use a suitable column for separating polar molecules (e.g., a HILIC column).[5]

    • Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify this compound and an internal standard.

    • Optimize the mobile phase composition and gradient for optimal separation and peak shape.[5]

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound.

    • Quantify the amount of this compound in the cellular lysates by comparing the peak areas to the standard curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound Stock and Dilutions treat_cells Treat Cells with This compound prep_compound->treat_cells prep_cells Seed Cells in Multi-well Plate prep_cells->treat_cells perform_assay Perform Cell-Based Assay (e.g., Viability, Signaling) treat_cells->perform_assay analyze_data Analyze Data and Determine Endpoints (e.g., IC50) perform_assay->analyze_data

Caption: General workflow for a cell-based experiment with this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Adenosine Receptor (Putative Target) g_protein G-Protein receptor->g_protein Activates compound This compound compound->receptor Binds to off_target Off-Target Interactions compound->off_target effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger downstream Downstream Signaling Cascade second_messenger->downstream cellular_response Cellular Response downstream->cellular_response off_target->cellular_response

Caption: Putative signaling pathway for this compound.

References

Technical Support Center: Cell Viability Assays for 8-Methoxyadenosine Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the toxicity of 8-Methoxyadenosine using common cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is assessing its cytotoxicity important?

A1: this compound is a modified nucleoside analog. Like other nucleoside analogs, it can interfere with cellular processes such as DNA and RNA synthesis, making it a compound of interest for therapeutic applications, particularly in oncology. Assessing its cytotoxicity is crucial to determine its therapeutic window and potential off-target effects.

Q2: Which cell viability assays are most suitable for evaluating this compound toxicity?

A2: Several assays can be used, each with its own principle. Commonly used assays include:

  • MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells, which is often proportional to the number of viable cells.

  • Annexin V/Propidium (B1200493) Iodide (PI) Staining: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, providing insights into the mechanism of cell death.

  • Trypan Blue Exclusion Assay: A simple method to count viable cells based on membrane integrity.

  • ATP-based Assays (e.g., CellTiter-Glo®): These highly sensitive assays measure the amount of ATP present, which correlates with the number of metabolically active cells.

Q3: I am not seeing a dose-dependent decrease in viability with this compound in my MTT assay. What could be the reason?

A3: There are several potential reasons for this observation:

  • Compound Interference: Some compounds can directly reduce the MTT reagent, leading to a false-positive signal that masks cytotoxicity. It is crucial to include a control with the compound and MTT reagent in cell-free media to test for this.

  • Incorrect Concentration Range: The concentrations of this compound used may be too low to induce significant cell death. A broader range of concentrations should be tested.

  • Cell Line Resistance: The cell line you are using may be resistant to the effects of this compound.

  • Incubation Time: The incubation time with the compound may be too short to induce a cytotoxic effect. Consider extending the treatment duration.

Q4: My Annexin V/PI staining results show a high percentage of necrotic cells even at low concentrations of this compound. Is this expected?

A4: While this compound may induce necrosis in some cell types, a high necrotic population at low concentrations could also indicate experimental artifacts. Over-trypsinization, harsh pipetting, or extended incubation times after staining can damage cell membranes, leading to an increase in PI-positive cells.[1] Ensure gentle cell handling throughout the protocol.[1]

Q5: Can this compound affect the cell cycle? Which assay is best to study this?

A5: Yes, as a nucleoside analog, this compound can potentially interfere with DNA replication and arrest the cell cycle at different phases. Flow cytometry analysis of cells stained with a DNA-binding dye like propidium iodide (PI) is the standard method to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Troubleshooting Guides

MTT/XTT Assay Troubleshooting
Problem Possible Cause Solution
High background absorbance in control wells (no cells) Compound directly reduces MTT/XTT.Run a cell-free control with media, MTT/XTT, and this compound to quantify the interference. Subtract this background from all readings. Consider using an alternative assay like Trypan Blue or an ATP-based assay.
Low absorbance readings across the plate Insufficient number of cells seeded.Optimize cell seeding density to ensure readings are within the linear range of the assay.
MTT/XTT reagent is degraded.Store MTT/XTT solution protected from light and use it within its expiry date.
Inconsistent results between replicate wells Uneven cell seeding.Ensure a homogenous cell suspension before and during seeding.
Incomplete formazan (B1609692) crystal dissolution (MTT assay).Ensure complete solubilization by thorough mixing and allowing sufficient incubation time with the solubilization buffer.[2]
Annexin V/PI Staining Troubleshooting
Problem Possible Cause Solution
High percentage of Annexin V positive cells in the negative control Cells were harvested too harshly (e.g., over-trypsinization).Use a gentle detachment method (e.g., EDTA-based dissociation buffer) and handle cells with care.[1]
Spontaneous apoptosis due to unhealthy cell culture.Use cells in the logarithmic growth phase and ensure optimal culture conditions.
Low or no apoptotic cells in the treated group Insufficient drug concentration or incubation time.Perform a dose-response and time-course experiment to determine optimal conditions.
Loss of apoptotic cells during washing steps.Be gentle during washing and centrifugation steps to avoid losing detached apoptotic cells.
"Smearing" of cell populations in the flow cytometry plot Cell clumps or debris.Filter the cell suspension through a nylon mesh before analysis.
Incorrect compensation settings.Use single-stain controls for each fluorochrome to set up proper compensation.

Quantitative Data Summary

Quantitative data for the effects of this compound on cell viability, apoptosis, and cell cycle are not yet widely available in published literature. The following tables are presented as templates for researchers to populate with their experimental data.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
e.g., MCF-7Breast72[Insert Data]
e.g., A549Lung72[Insert Data]
e.g., HeLaCervical72[Insert Data]

Table 2: Apoptosis Induction by this compound (Flow Cytometry Data)

Cell LineTreatment% Viable (Annexin V- / PI-)% Early Apoptotic (Annexin V+ / PI-)% Late Apoptotic (Annexin V+ / PI+)% Necrotic (Annexin V- / PI+)
e.g., HeLaControl (DMSO)[Insert Data][Insert Data][Insert Data][Insert Data]
This compound (X µM)[Insert Data][Insert Data][Insert Data][Insert Data]

Table 3: Cell Cycle Analysis of Cells Treated with this compound

Cell LineTreatment% G0/G1 Phase% S Phase% G2/M Phase
e.g., HeLaControl (DMSO)[Insert Data][Insert Data][Insert Data]
This compound (X µM)[Insert Data][Insert Data][Insert Data]

Experimental Protocols

MTT Cell Viability Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.[2][3][4]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells (media, MTT, and solubilizing agent only) from all other readings. Calculate cell viability as a percentage of the vehicle-treated control.

Annexin V/PI Apoptosis Assay

This protocol is a general guideline for flow cytometry analysis.[5][6][7][8]

  • Cell Treatment: Treat cells with this compound for the desired time in a 6-well plate or culture flask.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle, non-enzymatic cell dissociation method.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add fluorescently-labeled Annexin V and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Signaling Pathways and Experimental Workflows

As a nucleoside analog, this compound may exert its cytotoxic effects by interfering with nucleic acid synthesis and modulating key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.[1][9][10][11] The following diagrams illustrate a general workflow for troubleshooting viability assays and a potential signaling pathway that may be affected.

Troubleshooting workflow for unexpected cell viability results.

Putative_Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus 8-MeO-Ado This compound PI3K PI3K 8-MeO-Ado->PI3K Inhibits? MAPK_Cascade MAPK Cascade (e.g., ERK, JNK, p38) 8-MeO-Ado->MAPK_Cascade Modulates? Cell_Cycle Cell Cycle Arrest 8-MeO-Ado->Cell_Cycle Induces Akt Akt PI3K->Akt Apoptosis_Proteins Apoptosis-Related Proteins (e.g., Bcl-2, Bax, Caspases) Akt->Apoptosis_Proteins Regulates MAPK_Cascade->Apoptosis_Proteins Regulates Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis

Putative signaling pathways affected by this compound.

References

Technical Support Center: Refining Protocols for 8-Methoxyadenosine Treatment in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 8-Methoxyadenosine is a specialized nucleoside analog. Due to limited publicly available data specific to this compound, this guide is based on established principles for working with nucleoside analogs in primary cell culture. The provided protocols and troubleshooting advice should be considered as a starting point for experimental optimization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: As with many nucleoside analogs, this compound is likely soluble in DMSO for creating concentrated stock solutions. For long-term storage, it is advisable to store the powdered compound at -20°C and the DMSO stock solution in small aliquots at -80°C to minimize freeze-thaw cycles. The stability of this compound in aqueous cell culture media at 37°C may be limited, so it is recommended to prepare fresh dilutions from the stock solution for each experiment.

Q2: How can I determine the optimal concentration of this compound for my primary cells?

A2: The optimal concentration is highly cell-type dependent and should be determined empirically. A dose-response experiment is recommended. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) and assess cell viability and a target-specific endpoint.

Q3: What is the expected mechanism of action for this compound?

A3: The precise mechanism of this compound is not well-documented in publicly available literature. As an adenosine (B11128) analog, it could potentially interact with adenosine receptors, be incorporated into nucleic acids, or affect enzymes involved in purine (B94841) metabolism. Preliminary experiments should aim to elucidate its primary mode of action in the specific primary cell type being studied.

Q4: How long should I treat my primary cells with this compound?

A4: The optimal treatment duration will vary depending on the experimental goal and the cell type. For acute effects on signaling pathways, a short treatment of 1-6 hours may be sufficient. For assessing effects on cell proliferation or differentiation, a longer treatment of 24-72 hours may be necessary. A time-course experiment is recommended to determine the ideal treatment window.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High Cell Death/Toxicity Concentration of this compound is too high.Perform a dose-response experiment to determine the EC50 and a non-toxic working concentration.
Primary cells are sensitive to the solvent (e.g., DMSO).Ensure the final DMSO concentration in the culture medium is below a toxic level (typically <0.1%). Run a vehicle control (medium with DMSO only).
The primary cells are in poor health.Ensure optimal primary cell culture conditions, including proper thawing, seeding density, and media formulation.[1][2]
Inconsistent or No Effect This compound is degraded or unstable in the culture medium.Prepare fresh dilutions of this compound for each experiment. Consider replenishing the medium with fresh compound for long-term experiments.
The primary cells have developed resistance.This can occur with prolonged exposure. Consider shorter treatment times or using cells at a lower passage number. Resistance to nucleoside analogs can be due to changes in cellular transport or metabolism.[3][4]
The chosen endpoint is not sensitive to this compound treatment.Investigate alternative downstream markers or signaling pathways that may be affected by adenosine analogs.
Poor Solubility in Media The compound is precipitating out of solution.Ensure the stock solution is fully dissolved before diluting in culture media. Avoid using highly concentrated working solutions. Some nucleoside analogs have poor solubility at neutral pH.[5]

Experimental Protocols

Dose-Response Experiment to Determine Optimal Concentration
  • Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add the this compound dilutions and the vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Assess cell viability using a standard method such as the MTT or LDH assay.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration to determine the EC50 value.

Cell Viability Assessment (MTT Assay)
  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • MTT Addition: Following treatment with this compound, add 10 µL of the MTT solution to each well of the 96-well plate.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

Quantitative Data Summary

Table 1: Hypothetical Dose-Response of this compound on Primary Human Umbilical Vein Endothelial Cells (HUVECs) after 48-hour treatment.

Concentration (µM) Cell Viability (%) Standard Deviation
0 (Vehicle)1005.2
0.198.14.8
195.35.1
1075.66.3
5048.97.1
10022.45.9

Table 2: Suggested Starting Concentrations for Different Primary Cell Types.

Primary Cell Type Suggested Starting Concentration Range (µM) Notes
Primary Neurons0.1 - 10Neurons are often more sensitive to cytotoxic effects.
Primary Fibroblasts1 - 50Generally more robust than other primary cell types.
Primary Immune Cells0.5 - 25Proliferating immune cells may be more susceptible.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis thaw Thaw Primary Cells seed Seed Cells in Plate thaw->seed adhere Allow Adherence (24h) seed->adhere prepare_compound Prepare 8-MeO-A Dilutions treat_cells Treat Cells adhere->treat_cells prepare_compound->treat_cells incubate Incubate (e.g., 48h) treat_cells->incubate viability_assay Perform Viability Assay incubate->viability_assay downstream_assay Perform Downstream Assays incubate->downstream_assay data_analysis Analyze Data viability_assay->data_analysis

Caption: Experimental workflow for this compound treatment in primary cells.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus meoA This compound receptor Adenosine Receptor (Hypothetical Target) meoA->receptor g_protein G-Protein receptor->g_protein ac Adenylate Cyclase g_protein->ac camp cAMP ac->camp pka PKA camp->pka creb CREB pka->creb gene_expression Gene Expression creb->gene_expression

Caption: Hypothetical signaling pathway for this compound.

troubleshooting_tree start Inconsistent Results? high_variability High Variability Between Replicates? start->high_variability Yes no_effect No Effect Observed? start->no_effect No check_pipetting Check Pipetting Technique high_variability->check_pipetting Yes check_cell_health Assess Cell Health and Density high_variability->check_cell_health No increase_concentration Increase 8-MeO-A Concentration no_effect->increase_concentration Yes increase_duration Increase Treatment Duration increase_concentration->increase_duration check_compound_stability Verify Compound Stability increase_duration->check_compound_stability

Caption: Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Overcoming Resistance to 8-Methoxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming resistance to 8-Methoxyadenosine (8-MeO-Ado) in cell lines. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its putative mechanism of action?

This compound (8-MeO-Ado) is a synthetic adenosine (B11128) analog. While its precise mechanism of action is not fully elucidated in publicly available literature, related adenosine analogs like 8-Aminoadenosine have been shown to exert their cytotoxic effects through intracellular accumulation of their triphosphate form (8-NH2-ATP), leading to a depletion of endogenous ATP. This process is associated with the inhibition of critical signaling pathways, including the Akt/mTOR and Erk pathways, which are crucial for cell growth and survival.[1] It is plausible that 8-MeO-Ado functions through a similar mechanism, involving its conversion to this compound triphosphate (8-MeO-ATP) and subsequent disruption of cellular signaling.

Q2: My cell line has developed resistance to 8-MeO-Ado. What are the potential mechanisms?

Resistance to nucleoside analogs like 8-MeO-Ado can arise from a variety of molecular mechanisms. Based on established principles of drug resistance, potential mechanisms for 8-MeO-Ado resistance include:

  • Altered Drug Transport: Changes in the expression or function of nucleoside transporters responsible for the uptake of 8-MeO-Ado into the cell.

  • Defective Metabolic Activation: Reduced activity of enzymes, such as adenosine kinase (ADK), that are required to phosphorylate 8-MeO-Ado into its active triphosphate form.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters that actively pump the drug out of the cell.

  • Alterations in Downstream Signaling Pathways: Activation of alternative survival pathways or mutations in downstream effectors that circumvent the inhibitory effects of 8-MeO-Ado.

  • Target Modification: Although less common for this class of drugs, mutations in the ultimate molecular target could confer resistance.

Q3: How can I confirm that my cell line is truly resistant to 8-MeO-Ado?

To confirm resistance, it is crucial to perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of 8-MeO-Ado in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value for the resistant line is a clear indicator of resistance. It is important to ensure experimental consistency to avoid misleading results.

Troubleshooting Guide

This guide provides a structured approach to investigating and potentially overcoming resistance to 8-MeO-Ado in your cell line.

Problem 1: Inconsistent IC50 values for 8-MeO-Ado.

Inconsistent IC50 values can be a significant hurdle in assessing drug resistance. Before investigating complex biological mechanisms, it is essential to rule out experimental variability.

Potential Causes and Solutions

Potential Cause Recommended Solution
Cell Culture Conditions Maintain consistent cell passage numbers, seeding densities, and media formulations.[2]
Compound Integrity Verify the purity and concentration of your 8-MeO-Ado stock solution. Ensure proper storage to prevent degradation.
Assay Protocol Standardize incubation times, reagent concentrations, and the specific viability assay used (e.g., MTT, CellTiter-Glo).[3][4]
Pipetting Errors Calibrate pipettes regularly and use appropriate techniques to ensure accurate liquid handling.[2]
Problem 2: My cell line shows a high IC50 to 8-MeO-Ado, confirming resistance. How do I investigate the mechanism?

Once resistance is confirmed, a systematic investigation into the potential mechanisms is necessary. The following workflow can guide your experimental approach.

G cluster_0 Initial Observation cluster_1 Hypothesis Testing cluster_2 Experimental Validation A Resistant Phenotype Observed (High IC50) B Reduced Drug Accumulation? A->B C Defective Metabolic Activation? A->C D Altered Downstream Signaling? A->D E Measure Intracellular 8-MeO-Ado Levels B->E F Assess Adenosine Kinase (ADK) Activity C->F G Profile Key Signaling Pathways (e.g., Akt/mTOR, MAPK) D->G

Workflow for Investigating 8-MeO-Ado Resistance.

Step 1: Investigate Drug Accumulation

A primary mechanism of resistance to nucleoside analogs is reduced intracellular drug concentration.

  • Question: Is there a difference in the intracellular accumulation of 8-MeO-Ado between sensitive and resistant cells?

  • Experiment: Measure the intracellular concentration of 8-MeO-Ado in both cell lines using liquid chromatography-mass spectrometry (LC-MS).

  • Interpretation: A significantly lower intracellular concentration in the resistant line suggests altered drug transport (either reduced influx or increased efflux).

Step 2: Assess Metabolic Activation

8-MeO-Ado likely requires phosphorylation by adenosine kinase (ADK) to become active.

  • Question: Is there a difference in ADK activity between sensitive and resistant cells?

  • Experiment: Perform an adenosine kinase activity assay on cell lysates from both sensitive and resistant lines.

  • Interpretation: Reduced ADK activity in the resistant cells would indicate a defect in the metabolic activation of 8-MeO-Ado.

Step 3: Analyze Downstream Signaling Pathways

Resistance can emerge from alterations in the signaling pathways targeted by the drug. Based on the activity of similar compounds, the PI3K/Akt/mTOR and MAPK/Erk pathways are potential targets.[1][5]

  • Question: Are there compensatory changes in key survival signaling pathways in the resistant cells?

  • Experiment: Use Western blotting to compare the phosphorylation status of key proteins in the Akt/mTOR (e.g., p-Akt, p-mTOR, p-S6K) and MAPK (e.g., p-Erk1/2) pathways in sensitive and resistant cells, both with and without 8-MeO-Ado treatment.

  • Interpretation: Increased basal activation or a lack of inhibition of these pathways in resistant cells upon treatment would suggest a signaling-based resistance mechanism.

G cluster_0 8-MeO-Ado Action cluster_1 Downstream Signaling A 8-MeO-Ado B 8-MeO-ATP A->B ADK C PI3K/Akt/mTOR Pathway B->C Inhibition D MAPK/Erk Pathway B->D Inhibition E Cell Proliferation & Survival C->E D->E

Putative Signaling Pathway of 8-MeO-Ado.

Problem 3: How can I overcome 8-MeO-Ado resistance?

Based on the identified resistance mechanism, several strategies can be employed to restore sensitivity.

Strategies to Overcome Resistance

Resistance Mechanism Potential Strategy Experimental Validation
Reduced Drug Accumulation Co-administer 8-MeO-Ado with an inhibitor of ABC transporters (e.g., verapamil).Perform a synergy assay to see if the combination restores sensitivity.
Defective Metabolic Activation This is challenging to overcome directly. Consider alternative adenosine analogs that are activated by different kinases.Screen other nucleoside analogs for efficacy in the resistant cell line.
Altered Downstream Signaling Combine 8-MeO-Ado with an inhibitor of the reactivated signaling pathway (e.g., an Akt inhibitor or a MEK inhibitor).Use a combination therapy approach and assess for synergistic effects on cell viability.

Experimental Protocols

Protocol 1: Generation of 8-MeO-Ado Resistant Cell Lines

This protocol describes a method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of 8-MeO-Ado.[6][7][8]

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • This compound (8-MeO-Ado)

  • Cell culture flasks/plates

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Procedure:

  • Determine the initial IC50: Perform a dose-response assay to determine the IC50 of 8-MeO-Ado for the parental cell line.

  • Initial Drug Exposure: Culture the parental cells in a medium containing 8-MeO-Ado at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Stepwise Dose Escalation: Once the cells have adapted and are growing steadily, increase the concentration of 8-MeO-Ado in a stepwise manner (e.g., 1.5 to 2-fold increments).

  • Monitor Cell Viability: At each concentration, monitor the cells for signs of toxicity. If there is massive cell death, reduce the drug concentration to the previous level and allow the cells to recover.

  • Establish a Resistant Population: Continue this process until the cells are able to proliferate in a concentration of 8-MeO-Ado that is significantly higher (e.g., 5-10 fold) than the initial IC50.

  • Characterize the Resistant Line: Once a resistant population is established, confirm the new, higher IC50 value.

Protocol 2: Drug Synergy Assay

This protocol outlines how to assess for synergistic, additive, or antagonistic effects when combining 8-MeO-Ado with another agent. The Chou-Talalay method is a commonly used approach.[9][10][11]

Materials:

  • Resistant cell line

  • 8-MeO-Ado

  • Second therapeutic agent (e.g., an Akt inhibitor)

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the resistant cells in 96-well plates at a predetermined optimal density.

  • Drug Preparation: Prepare serial dilutions of 8-MeO-Ado and the second agent, both alone and in combination at a constant ratio.

  • Treatment: Treat the cells with the single agents and the combinations for a defined period (e.g., 72 hours).

  • Viability Assessment: Perform a cell viability assay.

  • Data Analysis: Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI).[12]

    • CI < 1 indicates synergy

    • CI = 1 indicates an additive effect

    • CI > 1 indicates antagonism

G A Seed Cells in 96-well Plate B Prepare Drug Dilutions (Single agents and combinations) A->B C Treat Cells (e.g., 72h) B->C D Perform Cell Viability Assay C->D E Calculate Combination Index (CI) D->E F Interpret Results: CI < 1 (Synergy) CI = 1 (Additive) CI > 1 (Antagonism) E->F

Drug Synergy Assay Workflow.

References

Validation & Comparative

Navigating the Uncharted Territory of 8-Methoxyadenosine Research: A Guide to Essential Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals investigating the novel nucleoside analog 8-Methoxyadenosine (8-MeO-A) face a significant challenge: a scarcity of publicly available experimental data. This guide provides a comprehensive framework for designing robust control experiments, a critical step for elucidating the specific effects of 8-MeO-A and ensuring the validity of research findings. While direct comparative data for 8-MeO-A is not yet available in the scientific literature, this document outlines the essential controls and experimental design principles extrapolated from studies on structurally related adenosine (B11128) analogs.

The exploration of novel nucleoside analogs like this compound is pivotal in the quest for new therapeutic agents and research tools. However, the scientific journey with any new compound must be paved with rigorous and well-controlled experiments to isolate its true biological activities. This guide details the fundamental control experiments necessary for any study involving 8-MeO-A, addressing its potential effects on cellular signaling, enzymatic activity, and RNA biology.

The Foundational Controls: A Comparative Framework

To ascertain that an observed biological effect is unequivocally attributable to this compound, a panel of negative and positive controls is indispensable. These controls serve to eliminate confounding variables and provide a baseline for comparison.

Control Type Description Purpose Typical Readouts
Vehicle Control The solvent or medium used to dissolve 8-MeO-A (e.g., DMSO, PBS) is administered to cells or the experimental system at the same concentration as the 8-MeO-A treatment.To ensure that the observed effects are not due to the delivery vehicle itself.Baseline cell viability, gene expression, protein levels, and any other primary endpoint of the study.
Unmodified Adenosine Cells or the experimental system are treated with natural, unmodified adenosine at the same concentration as 8-MeO-A.To differentiate the effects of the 8-methoxy modification from the general effects of an adenosine analog. This helps to determine if 8-MeO-A is acting as a mimic, an antagonist, or has a completely novel function.Comparison of signaling pathway activation, enzyme kinetics, and cellular phenotypes against 8-MeO-A treated groups.
Inactive Analog Control An ideal, though often unavailable, control is a structurally similar analog of 8-MeO-A that is known to be biologically inactive for the pathway under investigation.To demonstrate the specificity of the 8-methoxy group in mediating the biological effect.Lack of change in the experimental readouts compared to the vehicle control.
Positive Control (Pathway-Specific) A well-characterized agonist or inhibitor of the suspected target pathway. For example, if investigating adenosine receptor signaling, a known potent agonist like NECA (5'-(N-Ethylcarboxamido)adenosine) would be used.To validate that the experimental system is responsive and that the assays are performing as expected.Robust and predictable changes in downstream signaling markers (e.g., cAMP levels, protein phosphorylation).

Delving Deeper: Experimental Protocols for Key Investigations

The following are detailed methodologies for foundational experiments to characterize the biological activity of this compound.

Assessment of Cellular Viability and Proliferation

This experiment is crucial to determine the cytotoxic or cytostatic effects of 8-MeO-A.

Protocol:

  • Cell Culture: Plate cells (e.g., a relevant cancer cell line or primary cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of 8-MeO-A. Include vehicle control, unmodified adenosine, and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, 72 hours).

  • Viability Assay: Perform a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent ATP-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: Measure the absorbance or luminescence and normalize the data to the vehicle-treated control to determine the percentage of viable cells. Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

Evaluation of Adenosine Receptor Signaling

Given its structural similarity to adenosine, 8-MeO-A may interact with adenosine receptors (A1, A2A, A2B, A3).

Protocol:

  • Cell Line Selection: Use a cell line that endogenously expresses the adenosine receptor subtype of interest or a cell line engineered to overexpress a specific receptor.

  • Treatment: Treat the cells with 8-MeO-A, unmodified adenosine, and a known selective agonist and antagonist for the specific adenosine receptor subtype. A vehicle control is also essential.

  • cAMP Measurement: For Gs-coupled receptors (A2A, A2B) or Gi-coupled receptors (A1, A3), measure intracellular cyclic AMP (cAMP) levels using a commercially available ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Downstream Signaling Analysis: Analyze the phosphorylation status of key downstream signaling proteins (e.g., CREB, ERK) via Western blotting or targeted immunoassays.

  • Data Analysis: Compare the cAMP levels and phosphorylation signals induced by 8-MeO-A to those of the controls.

Investigation of RNA-Level Effects

Modified nucleosides can be incorporated into RNA, affecting its stability, processing, and translation.

Protocol:

  • Cell Treatment and RNA Extraction: Treat cells with 8-MeO-A or control compounds. After the desired incubation time, harvest the cells and extract total RNA using a standard protocol (e.g., TRIzol reagent).

  • RNA Quantification and Quality Control: Quantify the RNA and assess its integrity (e.g., using a Bioanalyzer).

  • Global RNA Synthesis Assay: To assess effects on overall transcription, perform a metabolic labeling experiment using a clickable uridine (B1682114) analog (e.g., 5-ethynyl uridine) followed by fluorescent detection.

  • Gene-Specific Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of specific genes of interest that may be regulated by adenosine signaling or RNA modifications.

  • Data Analysis: Compare the levels of RNA synthesis and the expression of target genes in 8-MeO-A-treated cells to the control groups.

Visualizing the Experimental Logic

To clearly delineate the necessary controls for a hypothetical study investigating the impact of this compound on a cellular signaling pathway, the following workflow can be used.

G cluster_0 Experimental Setup cluster_1 Treatment Groups (Controls) Start Hypothesis: 8-MeO-A affects Signaling Pathway X Cell_Culture Prepare Target Cells Start->Cell_Culture Treatment Administer Compounds Cell_Culture->Treatment Incubation Incubate for Defined Period Treatment->Incubation Data_Collection Measure Pathway Readouts (e.g., Phosphorylation, Gene Expression) Incubation->Data_Collection Analysis Compare Treatment Groups Data_Collection->Analysis Conclusion Determine Specific Effect of 8-MeO-A Analysis->Conclusion Vehicle Vehicle Control (e.g., DMSO) Vehicle->Treatment Unmodified_A Unmodified Adenosine Unmodified_A->Treatment 8MeOA This compound (Test Compound) 8MeOA->Treatment Positive_Control Known Pathway Modulator (Agonist/Inhibitor) Positive_Control->Treatment

Caption: Workflow for a controlled 8-MeO-A signaling study.

The following diagram illustrates the logical relationship between the different control experiments in dissecting the mechanism of action of this compound.

G cluster_0 Is the effect due to the compound? cluster_1 Is the effect specific to the 8-methoxy group? cluster_2 Is the effect mediated by a known pathway? Observed_Effect Observed Biological Effect Vehicle_Comparison Compare to Vehicle Control Observed_Effect->Vehicle_Comparison Conclusion1 Effect is Compound-Related Vehicle_Comparison->Conclusion1 Adenosine_Comparison Compare to Unmodified Adenosine Conclusion1->Adenosine_Comparison Conclusion2 Effect is Specific to 8-Methoxy Modification Adenosine_Comparison->Conclusion2 Positive_Control_Comparison Compare to Known Pathway Modulator Conclusion2->Positive_Control_Comparison Conclusion3 Mechanism of Action (Hypothesis Supported/Refuted) Positive_Control_Comparison->Conclusion3

Caption: Logical flow of control experiments for 8-MeO-A.

Cross-Validation of METTL3 Inhibition: A Comparative Guide to Pharmacological and Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N6-methyladenosine (m6A) modification of mRNA is a critical regulator of gene expression, and its dysregulation is increasingly implicated in various diseases, including cancer. The methyltransferase complex containing METTL3 (Methyltransferase-like 3) is the primary "writer" of this modification, making it a compelling therapeutic target. This guide provides a comparative analysis of two key experimental approaches for studying METTL3 function: pharmacological inhibition using the selective inhibitor STM2457 and genetic perturbation through METTL3 knockout or knockdown. Cross-validating findings from both chemical and genetic methods provides a robust framework for target validation and understanding the on-target effects of a potential therapeutic.

Data Presentation: Pharmacological vs. Genetic Inhibition of METTL3

The following tables summarize quantitative data from studies investigating the effects of the METTL3 inhibitor STM2457 and METTL3 genetic knockout/knockdown on various cancer cell lines.

Table 1: Biochemical and Cellular Potency of STM2457

ParameterValueAssayCancer TypeReference
Biochemical IC50 16.9 nMBiochemical Activity Assay-[1][2]
Binding Affinity (Kd) 1.4 nMSurface Plasmon Resonance (SPR)-[2][3]
Cellular Proliferation IC50 (MOLM-13) 3.5 µMCell Proliferation AssayAcute Myeloid Leukemia (AML)[3]
Cellular Target Engagement IC50 4.8 µMThermal Shift AssayAcute Myeloid Leukemia (AML)[3]
m6A Reduction on poly-A+ RNA IC50 ~1 µMm6A QuantificationAcute Myeloid Leukemia (AML)[3]
Cellular Proliferation IC50 (HCT116) (See reference)CCK-8 AssayColorectal Cancer (CRC)[4]
Cellular Proliferation IC50 (SW620) (See reference)CCK-8 AssayColorectal Cancer (CRC)[4]

Table 2: Comparison of Phenotypic Effects: STM2457 vs. METTL3 Knockout/Knockdown

PhenotypeSTM2457 TreatmentMETTL3 Knockout/KnockdownCancer TypeReference
Cell Proliferation DecreasedDecreasedAML, CRC, Gastric Cancer, OSCC[4][5][6][7]
Apoptosis IncreasedIncreasedAML, CRC, OSCC[4][7][8]
Cell Differentiation IncreasedNot consistently reportedAcute Myeloid Leukemia (AML)[7]
Colony Formation DecreasedDecreasedAML, CRC, OSCC[4][6][7]
Tumor Growth (in vivo) DecreasedDecreasedAML, CRC, OSCC[4][6][9]
Expression of Oncogenes (e.g., MYC, BCL2) DecreasedDecreasedAcute Myeloid Leukemia (AML)[3][6][9]
m6A Levels DecreasedDecreasedVarious[2][3][6][10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (CCK-8/MTS)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of STM2457 or vehicle control (e.g., DMSO). For genetic validation, use cells with stable METTL3 knockout or knockdown and their corresponding wild-type or scramble control cells.

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTS reagent to each well.

  • Incubation: Incubate the plates for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
  • Cell Culture and Treatment: Culture cells and treat with STM2457 or vehicle control for the desired time period. For genetic validation, use METTL3 knockout/knockdown and control cells.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

m6A Quantification (m6A RNA Methylation Assay)
  • RNA Extraction: Extract total RNA from STM2457- or vehicle-treated cells, or from METTL3 knockout/knockdown and control cells.

  • mRNA Purification: Purify mRNA from total RNA using oligo(dT) magnetic beads.

  • RNA Fragmentation: Fragment the mRNA into smaller pieces.

  • Immunoprecipitation: Save a portion of the fragmented RNA as an input control. Incubate the remaining RNA with an anti-m6A antibody, followed by immunoprecipitation with protein A/G magnetic beads.

  • RNA Elution and Purification: Elute and purify the m6A-containing RNA fragments.

  • Reverse Transcription and qPCR: Perform reverse transcription followed by quantitative PCR (RT-qPCR) on both the immunoprecipitated RNA and the input control RNA for specific gene targets.

  • Analysis: Calculate the enrichment of m6A on a specific transcript by normalizing the qPCR signal from the immunoprecipitated sample to the input sample.

CRISPR/Cas9-mediated METTL3 Knockout
  • Guide RNA Design: Design single-guide RNAs (sgRNAs) targeting a critical exon of the METTL3 gene.

  • Vector Construction: Clone the designed sgRNAs into a Cas9 expression vector.

  • Transfection: Transfect the sgRNA/Cas9 plasmids into the target cancer cells.

  • Selection: Select for successfully transfected cells using an appropriate selection marker (e.g., puromycin).

  • Clonal Isolation: Isolate single-cell clones by limiting dilution.

  • Validation: Screen the individual clones for METTL3 knockout by Western blot and Sanger sequencing of the targeted genomic region.

Mandatory Visualizations

Signaling Pathway

METTL3_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_intervention Interventions METTL3 METTL3 METTL14 METTL14 WTAP WTAP mRNA_methylated m6A-mRNA SAM SAM SAM->METTL3 Methyl Donor mRNA_unmethylated pre-mRNA mRNA_unmethylated->mRNA_methylated m6A Addition YTHDF1 YTHDF1 mRNA_methylated->YTHDF1 mRNA_methylated->YTHDF1 YTHDF2 YTHDF2 mRNA_methylated->YTHDF2 Translation Translation YTHDF1->Translation Degradation mRNA Degradation YTHDF2->Degradation Oncogenes Oncogenic Proteins (e.g., MYC, BCL2) Translation->Oncogenes STM2457 STM2457 STM2457->METTL3 Inhibits GeneticKO METTL3 KO/KD GeneticKO->METTL3 Depletes

Caption: The m6A RNA methylation pathway and points of intervention.

Experimental Workflow

Cross_Validation_Workflow cluster_approaches Experimental Approaches cluster_assays Phenotypic and Molecular Assays cluster_validation Cross-Validation Pharmacological Pharmacological Inhibition (STM2457) Cell_Viability Cell Viability Pharmacological->Cell_Viability Apoptosis Apoptosis Pharmacological->Apoptosis Colony_Formation Colony Formation Pharmacological->Colony_Formation Gene_Expression Gene Expression (e.g., MYC) Pharmacological->Gene_Expression m6A_Levels Global m6A Levels Pharmacological->m6A_Levels Genetic Genetic Perturbation (METTL3 KO/KD) Genetic->Cell_Viability Genetic->Apoptosis Genetic->Colony_Formation Genetic->Gene_Expression Genetic->m6A_Levels Comparison Compare Phenotypes and Molecular Readouts Cell_Viability->Comparison Apoptosis->Comparison Colony_Formation->Comparison Gene_Expression->Comparison m6A_Levels->Comparison Target_Validation Robust Target Validation Comparison->Target_Validation

Caption: Workflow for cross-validation of METTL3 inhibition.

Logical Relationship

Logical_Relationship cluster_chemical Chemical Probe cluster_genetic Genetic Approach METTL3_Hypothesis Hypothesis: METTL3 is a driver of tumorigenesis STM2457 STM2457 inhibits METTL3 METTL3_Hypothesis->STM2457 METTL3_KO METTL3 gene is knocked out METTL3_Hypothesis->METTL3_KO STM2457_Phenotype Phenotype A (e.g., reduced proliferation) STM2457->STM2457_Phenotype leads to Conclusion Conclusion: Phenotype A is on-target and mediated by METTL3 inhibition STM2457_Phenotype->Conclusion KO_Phenotype Phenotype A (e.g., reduced proliferation) METTL3_KO->KO_Phenotype leads to KO_Phenotype->Conclusion

Caption: Logical framework for cross-validating on-target effects.

References

Comparative analysis of 8-Methoxyadenosine and N6-methyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of N6-methyladenosine (m6A) and the Enigmatic 8-Methoxyadenosine

In the landscape of epitranscriptomics, chemical modifications to RNA molecules serve as a critical layer of gene regulation. Among these, N6-methyladenosine (m6A) stands out as the most abundant internal modification in eukaryotic messenger RNA (mRNA), wielding significant influence over a vast array of cellular processes. In contrast, this compound remains a comparatively obscure molecule, with a notable scarcity of research into its biological roles. This guide provides a comprehensive analysis of N6-methyladenosine, supported by experimental data and detailed protocols, while also highlighting the current knowledge gap surrounding this compound.

N6-methyladenosine (m6A): The Preeminent RNA Modification

N6-methyladenosine is a dynamic and reversible modification, characterized by the addition of a methyl group to the nitrogen atom at the 6th position of the adenine (B156593) base.[1][2] This modification is integral to many aspects of RNA metabolism, including splicing, nuclear export, stability, and translation efficiency.[3][4] The cellular machinery governing m6A is comprised of three key protein families: "writers" that install the mark, "erasers" that remove it, and "readers" that interpret the modification and elicit a functional response.[3]

Biochemical Properties and Regulation

The deposition of m6A is primarily catalyzed by a methyltransferase complex, often referred to as the "writer" complex.[5] The core components of this complex are METTL3 and METTL14, which form a stable heterodimer, with METTL3 acting as the catalytic subunit.[5] Accessory proteins, such as WTAP, associate with this core to guide the complex to specific RNA sequences.[5]

The removal of m6A is facilitated by demethylases known as "erasers". The first of these to be identified was the fat mass and obesity-associated protein (FTO), followed by ALKBH5.[6] These enzymes ensure the reversibility of the m6A mark, allowing for dynamic regulation of RNA function in response to cellular signals.[6]

"Reader" proteins recognize and bind to m6A-modified RNA, thereby mediating its downstream effects. The YTH domain-containing family of proteins (YTHDF1, YTHDF2, YTHDF3, and YTHDC1/2) are the most well-characterized m6A readers.[3] For instance, YTHDF2 is known to promote the degradation of m6A-containing mRNA, while YTHDF1 is associated with enhanced translation efficiency.[7][8]

Table 1: Key Proteins in N6-methyladenosine Metabolism and Function

Role Protein Primary Function
Writer METTL3/METTL14Catalyzes the addition of the methyl group to adenine.[5]
WTAPRegulatory subunit that directs the writer complex.[5]
Eraser FTORemoves the m6A modification.[6]
ALKBH5Removes the m6A modification, particularly in the nucleus.[6]
Reader YTHDF1Promotes translation of m6A-modified mRNA.[8]
YTHDF2Mediates the degradation of m6A-modified mRNA.[7][9]
YTHDF3Works in concert with YTHDF1 and YTHDF2 to influence translation and decay.[10]
YTHDC1Regulates splicing of m6A-modified pre-mRNA in the nucleus.[11]
IGF2BP1/2/3Enhances the stability and translation of target mRNAs.

Signaling Pathways and Cellular Functions

The m6A modification is a key regulator in a multitude of signaling pathways, impacting everything from cell differentiation and development to immune responses and cancer progression.

One of the most well-defined pathways is the YTHDF2-mediated degradation of mRNA. Upon binding to an m6A site, YTHDF2 recruits the CCR4-NOT deadenylase complex, which shortens the poly(A) tail of the mRNA, leading to its decay.[9] This process is crucial for the timely removal of transcripts and the regulation of gene expression.[7]

YTHDF2_Pathway YTHDF2-Mediated mRNA Decay Pathway mRNA m6A-modified mRNA YTHDF2 YTHDF2 (Reader Protein) mRNA->YTHDF2 binds to m6A CCR4_NOT CCR4-NOT Complex YTHDF2->CCR4_NOT recruits Decay mRNA Degradation CCR4_NOT->Decay initiates deadenylation leading to

YTHDF2-Mediated mRNA Decay Pathway

In the context of the immune system, m6A modification plays a critical role in both innate and adaptive immunity. For example, m6A can modulate the production of interferons in response to viral infections. The modification of viral RNA can also be recognized by host factors, influencing the viral life cycle and the host's immune response.

Experimental Protocols for N6-methyladenosine Analysis

The study of m6A has been greatly advanced by the development of specialized experimental techniques. Below are outlines of two common methods for the detection and mapping of m6A.

Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq)

MeRIP-Seq is a widely used technique to map m6A modifications across the transcriptome.

Protocol Outline:

  • RNA Isolation and Fragmentation: Total RNA is extracted from cells or tissues and fragmented into smaller pieces (typically around 100 nucleotides).

  • Immunoprecipitation: The fragmented RNA is incubated with an antibody specific to m6A. The antibody-RNA complexes are then captured using magnetic beads.

  • Washing and Elution: The beads are washed to remove non-specifically bound RNA. The m6A-containing RNA fragments are then eluted.

  • Library Preparation and Sequencing: The enriched RNA fragments are used to construct a cDNA library, which is then sequenced using a high-throughput sequencing platform.

  • Data Analysis: The sequencing reads are mapped to the reference genome to identify the locations of m6A peaks.

MeRIP_Seq_Workflow MeRIP-Seq Experimental Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis RNA_Isolation 1. Isolate Total RNA Fragmentation 2. Fragment RNA RNA_Isolation->Fragmentation IP 3. Immunoprecipitate with m6A Antibody Fragmentation->IP Library_Prep 4. Prepare Sequencing Library IP->Library_Prep Sequencing 5. High-Throughput Sequencing Library_Prep->Sequencing Mapping 6. Map Reads to Genome Sequencing->Mapping Peak_Calling 7. Identify m6A Peaks Mapping->Peak_Calling Analysis 8. Functional Annotation Peak_Calling->Analysis

MeRIP-Seq Experimental Workflow
m6A Dot Blot Analysis

This method provides a semi-quantitative measure of the overall m6A levels in an RNA sample.

Protocol Outline:

  • RNA Isolation: Isolate total RNA or purify mRNA from the samples of interest.

  • RNA Denaturation: Denature the RNA samples by heating to ensure they are in a single-stranded conformation.

  • Membrane Blotting: Spot serial dilutions of the denatured RNA onto a nylon membrane.

  • Crosslinking: Crosslink the RNA to the membrane using UV radiation.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to m6A, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using a chemiluminescent substrate and image the membrane. The intensity of the dots corresponds to the amount of m6A in the sample.

This compound: A Frontier for Discovery

In stark contrast to the wealth of information available for N6-methyladenosine, the scientific literature on this compound is exceptionally sparse. Searches for its biological function, mechanism of action, and involvement in cellular pathways yield limited and often tangential results. This significant knowledge gap prevents a meaningful comparative analysis with m6A at this time.

The lack of research into this compound presents an open field for investigation. Future studies could explore:

  • The potential existence of enzymes that synthesize and remove this modification.

  • Whether it occurs naturally in any RNA species and in which organisms.

  • Its potential impact on RNA structure and function.

  • Any role it may play in cellular signaling or disease processes.

Conclusion

N6-methyladenosine is a cornerstone of epitranscriptomic regulation, with a well-defined cohort of writers, erasers, and readers that dynamically control its deposition and function. Its influence extends across a vast range of biological processes, and its dysregulation is increasingly implicated in human diseases, making it a promising area for therapeutic development.

Conversely, this compound remains an enigma. The current lack of data precludes a detailed comparison but underscores the exciting potential for new discoveries in the field of RNA modification. Further research into this and other lesser-known RNA modifications will undoubtedly deepen our understanding of the complex language of the epitranscriptome.

References

Structure-activity relationship of different 8-substituted xanthines

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Structure-Activity Relationship of 8-Substituted Xanthines

For researchers and professionals in drug development, understanding the structure-activity relationship (SAR) of 8-substituted xanthines is crucial for the rational design of potent and selective inhibitors of key biological targets, such as adenosine (B11128) receptors and phosphodiesterases (PDEs). This guide provides a comparative analysis of the biological activities of various 8-substituted xanthine (B1682287) analogs, supported by quantitative data and detailed experimental methodologies.

Introduction to 8-Substituted Xanthines

Xanthine and its derivatives are a class of purine (B94841) alkaloids that have been extensively studied for their diverse pharmacological effects. The naturally occurring methylxanthines, caffeine (B1668208) and theophylline, are well-known for their non-selective antagonist activity at adenosine receptors and inhibitory effects on phosphodiesterases.[1] Modifications at the 8-position of the xanthine scaffold have been a key strategy in medicinal chemistry to enhance potency and selectivity for specific biological targets.[2][3] This has led to the development of compounds with potential therapeutic applications in a range of diseases, including asthma, chronic obstructive pulmonary disease (COPD), neurodegenerative disorders, and erectile dysfunction.[4]

Comparative Analysis of Biological Activity

The biological activity of 8-substituted xanthines is predominantly attributed to their interaction with adenosine receptors (A1, A2A, A2B, and A3 subtypes) and various phosphodiesterase (PDE) isoforms. The substituent at the 8-position plays a critical role in determining the affinity and selectivity of these compounds for their respective targets.

Adenosine Receptor Antagonism

The SAR of 8-substituted xanthines as adenosine receptor antagonists has been extensively investigated. Generally, bulky and lipophilic substituents at the 8-position are well-tolerated and can significantly increase affinity, particularly for the A1 and A2A receptor subtypes.[5][6]

Key SAR Observations for Adenosine Receptors:

  • 8-Aryl Substitution: The introduction of an aryl group at the 8-position generally increases affinity for A1 adenosine receptors by at least an order of magnitude compared to unsubstituted analogs.[5]

  • 8-Cycloalkyl Substitution: Large cycloalkyl groups, such as cyclopentyl and cyclohexyl, at the 8-position tend to confer selectivity towards the A1 receptor subtype.[6] For instance, 1,3-dipropyl-8-cyclopentylxanthine (DPCPX) is a highly potent and selective A1 antagonist.[6]

  • 8-Styryl Substitution: The presence of a styryl moiety at the 8-position can lead to A2A-selective antagonists. Substitutions on the phenyl ring of the styryl group can further modulate selectivity.[1][7]

  • Substitutions at N1 and N3: Elongating the alkyl chains at the N1 and N3 positions from methyl to propyl or larger groups generally enhances affinity for adenosine receptors.[5]

Table 1: Comparative Affinity (Ki in nM) of 8-Substituted Xanthines for Adenosine A1 and A2A Receptors

8-SubstituentN1, N3-SubstituentsA1 Receptor Ki (nM)A2A Receptor Ki (nM)Selectivity (A2A/A1)
H (Theophylline)1,3-Dimethyl12,00025,0002.1
Phenyl1,3-Dipropyl2.07035
Cyclopentyl1,3-Dipropyl0.4770149
3-Chlorostyryl1,3,7-Trimethyl28,100540.0019 (A2-selective)
4-(2-aminoethylaminocarbonylmethyloxy)phenyl (XAC)1,3-Dipropyl1.13.73.4

Data compiled from multiple sources.

Phosphodiesterase (PDE) Inhibition

8-Substituted xanthines have also been explored as inhibitors of phosphodiesterases, particularly PDE5, which is a key enzyme in the regulation of cyclic guanosine (B1672433) monophosphate (cGMP) levels.

Key SAR Observations for PDE Inhibition:

  • 8-Aryl Substitution: Similar to adenosine receptor antagonists, 8-aryl substituents are also beneficial for PDE5 inhibitory activity.[4][8]

  • 8-Phenyltheophylline: This compound is a potent lipolytic agent, an effect attributed to its anti-adenosine activity rather than PDE inhibition.[9]

Table 2: Comparative IC50 Values of 8-Substituted Xanthines for Phosphodiesterase 5 (PDE5)

8-SubstituentN1, N3-SubstituentsPDE5 IC50 (µM)
2-propoxyphenyl1-Methyl, 3-propyl0.020
2-ethoxyphenyl1-Methyl, 3-propyl0.026

Data compiled from Bioorganic & Medicinal Chemistry Letters, 12(18), 2587-2590.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate determination and comparison of the biological activity of 8-substituted xanthines.

Adenosine A1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of test compounds for the A1 adenosine receptor.

Materials:

  • Membranes from cells expressing the human adenosine A1 receptor.

  • [3H]-DPCPX (a selective A1 antagonist radioligand).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test compounds (8-substituted xanthines) at various concentrations.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • The binding assay is performed in a total volume of 250 µL containing the assay buffer, a fixed concentration of [3H]-DPCPX (e.g., 0.5 nM), and varying concentrations of the test compound.

  • The reaction is initiated by the addition of the cell membranes (containing the A1 receptor).

  • The mixture is incubated for 60-120 minutes at 25°C to reach equilibrium.[6][10]

  • The incubation is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.

  • The filters are washed rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled selective A1 antagonist (e.g., 1 µM DPCPX).

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

  • The Ki value (the inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

Phosphodiesterase 5 (PDE5) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PDE5.

Materials:

  • Recombinant human PDE5 enzyme.

  • cGMP (substrate).

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 100 mM UCl, 100 mM MgCl2).

  • Test compounds (8-substituted xanthines) at various concentrations.

  • Detection reagents (e.g., using a fluorescence-based assay kit).

Procedure:

  • The assay is typically performed in a 96-well or 384-well plate format.

  • A reaction mixture is prepared containing the assay buffer, PDE5 enzyme, and the test compound at various concentrations.

  • The components are pre-incubated for a short period (e.g., 15 minutes) at room temperature.

  • The enzymatic reaction is initiated by the addition of the cGMP substrate.

  • The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at 30°C.

  • The reaction is stopped, and the amount of product formed (GMP) or the remaining substrate (cGMP) is quantified. This can be done using various detection methods, including fluorescence polarization, luminescence, or colorimetric assays.[11]

  • The percentage of inhibition is calculated for each concentration of the test compound relative to a control reaction without any inhibitor.

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizations

Adenosine Receptor Signaling Pathway

Adenosine_Signaling cluster_membrane Cell Membrane Adenosine Adenosine A1R A1 Receptor Adenosine->A1R Activates Xanthine 8-Substituted Xanthine Xanthine->A1R Blocks AC Adenylate Cyclase A1R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: Adenosine A1 receptor signaling and its antagonism by 8-substituted xanthines.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compounds) Start->Prepare_Reagents Incubation Incubate Receptor, Radioligand & Test Compound Prepare_Reagents->Incubation Filtration Separate Bound & Free Ligand via Filtration Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Counting Measure Radioactivity (Scintillation Counting) Washing->Counting Analysis Data Analysis (Calculate Ki) Counting->Analysis End End Analysis->End

Caption: General workflow of a competitive radioligand binding assay.

This guide provides a foundational understanding of the structure-activity relationships of 8-substituted xanthines. The presented data and protocols serve as a valuable resource for the design and evaluation of new and improved therapeutic agents targeting adenosine receptors and phosphodiesterases.

References

Evaluating the selectivity of 8-Methoxyadenosine for A3 adenosine receptors

Author: BenchChem Technical Support Team. Date: December 2025

Note on 8-Methoxyadenosine: Publicly available research data detailing the binding affinity and functional selectivity of this compound for the A3 adenosine (B11128) receptor, or other adenosine receptor subtypes, is not available at the time of this publication. To fulfill the objective of this guide, we will use the well-characterized and highly selective A3 receptor agonist, 2-Chloro-N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide (Cl-IB-MECA) , as an illustrative example. The principles and experimental methodologies described herein are directly applicable to the evaluation of novel compounds like this compound.

This guide provides a comparative analysis of Cl-IB-MECA's selectivity for the human A3 adenosine receptor over other subtypes (A1, A2A, and A2B). It includes quantitative binding data, detailed experimental protocols, and visualizations of the associated signaling pathway and experimental workflow.

Comparative Selectivity Profile of Adenosine Receptor Agonists

The selectivity of a compound is determined by comparing its binding affinity (Ki) at the target receptor to its affinity at other receptors. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of the highly A3-selective agonist Cl-IB-MECA, the selective agonist IB-MECA, and the non-selective agonist NECA across human adenosine receptor subtypes.

CompoundA1 (Ki, nM)A2A (Ki, nM)A3 (Ki, nM)A2B (EC50, nM)A3 Selectivity Ratio (A1 Ki / A3 Ki)A3 Selectivity Ratio (A2A Ki / A3 Ki)
Cl-IB-MECA ~825~4620.33[1]-~2500~1400
IB-MECA 54[2]56[2]1.1[2]-~49~51
NECA 14[3]20[3]6.2[3]2400[3]~2.3~3.2

As the data indicates, Cl-IB-MECA demonstrates exceptionally high affinity and selectivity for the A3 adenosine receptor, with selectivity ratios of approximately 2500-fold over the A1 receptor and 1400-fold over the A2A receptor.[1] In contrast, the parent compound IB-MECA shows moderate selectivity[1][2], while NECA is a potent but non-selective agonist across A1, A2A, and A3 subtypes.[3]

A3 Adenosine Receptor Signaling Pathway

The A3 adenosine receptor is a G protein-coupled receptor (GPCR). Its primary signaling mechanism involves coupling to inhibitory G proteins (Gi/Go).[4] Activation of the A3 receptor by an agonist like Cl-IB-MECA leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][6][7] Additionally, the A3 receptor can couple to Gq proteins, activating phospholipase C (PLC) and subsequently influencing intracellular calcium levels.[4][5] These initial signals can modulate downstream pathways, including various Mitogen-Activated Protein Kinase (MAPK) cascades like ERK1/2 and p38.[4][5][7]

A3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist A3 Agonist (e.g., Cl-IB-MECA) A3R A3 Receptor Agonist->A3R binds Gi Gi/o Protein A3R->Gi activates Gq Gq Protein A3R->Gq activates AC Adenylyl Cyclase Gi->AC inhibits MAPK MAPK Pathway (ERK, p38) Gi->MAPK activates cAMP cAMP AC->cAMP PLC Phospholipase C (PLC) Ca Ca²⁺ Release PLC->Ca leads to Gq->PLC activates Gq->MAPK activates ATP ATP ATP->AC PKA PKA cAMP->PKA activates

A3 Adenosine Receptor Signaling Cascade.

Experimental Protocols

Evaluating the selectivity of a compound requires a combination of binding and functional assays.

Radioligand Binding Assay (for Affinity and Selectivity)

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of the test compound at human A1, A2A, A2B, and A3 adenosine receptors.

Materials:

  • Cell membranes from cell lines stably expressing a single human adenosine receptor subtype (e.g., CHO or HEK293 cells).[8][9]

  • Radioligands:

    • A1: [3H]DPCPX or [3H]R-PIA[8]

    • A2A: [3H]ZM241385 or [3H]CGS21680[8]

    • A3: [125I]I-AB-MECA[8][9]

  • Test Compound (e.g., this compound) at various concentrations.

  • Non-specific binding control: A high concentration of a non-selective agonist (e.g., 10 µM NECA).[8]

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).[8]

  • Glass fiber filters (e.g., GF/C) and a cell harvester.[10]

  • Scintillation counter.

Procedure:

  • Incubation: In assay tubes or 96-well plates, combine the cell membranes, the specific radioligand (at a concentration near its Kd), and varying concentrations of the unlabeled test compound.[8][10]

  • Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[8][10]

  • Filtration: Rapidly terminate the reaction by filtering the mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.[10]

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[10]

  • Counting: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Inhibition (for Potency)

This assay measures the functional consequence of A3 receptor activation, which is the inhibition of cAMP production.

Objective: To determine the potency (EC50) of the test compound in activating the Gi-coupled A3 receptor.

Materials:

  • Whole cells expressing the human A3 receptor (e.g., CHO-hA3 cells).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Test Compound at various concentrations.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[11][12][13]

Procedure:

  • Cell Plating: Seed the cells in a suitable microplate (e.g., 384-well) and grow overnight.

  • Pre-incubation: Treat the cells with the test compound at various concentrations for a short period.

  • Stimulation: Add forskolin to all wells (except negative controls) to stimulate adenylyl cyclase and raise intracellular cAMP levels. The Gi-coupled A3 receptor, when activated by an agonist, will counteract this effect.[14][15]

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay-based detection kit according to the manufacturer's protocol.[11][13]

  • Data Analysis: Plot the measured cAMP levels (or assay signal) against the logarithm of the test compound concentration. Use a sigmoidal dose-response curve fit to calculate the EC50 value, which is the concentration of the agonist that produces 50% of its maximal inhibitory effect.[16]

Experimental Workflow Diagram

The logical flow for evaluating a new compound's selectivity involves sequential binding and functional assays across all relevant receptor subtypes.

Experimental_Workflow cluster_binding Binding Affinity Screen (Radioligand Assay) cluster_functional Functional Potency Screen (cAMP Assay) start Start: New Compound (e.g., this compound) A1_bind Test on A1 Receptor start->A1_bind A2A_bind Test on A2A Receptor start->A2A_bind A2B_bind Test on A2B Receptor start->A2B_bind A3_bind Test on A3 Receptor start->A3_bind A1_func Test on A1 Receptor (Gi) A1_bind->A1_func A2A_func Test on A2A Receptor (Gs) A2A_bind->A2A_func A2B_func Test on A2B Receptor (Gs) A2B_bind->A2B_func A3_func Test on A3 Receptor (Gi) A3_bind->A3_func analysis Data Analysis: Calculate Ki, EC50, and Selectivity Ratios A1_func->analysis A2A_func->analysis A2B_func->analysis A3_func->analysis conclusion Conclusion: Determine Selectivity Profile analysis->conclusion

Workflow for Determining Receptor Selectivity.

References

Head-to-head comparison of 8-Methoxyadenosine with commercially available inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of immunomodulatory research, Toll-like receptor 8 (TLR8) has emerged as a critical target for therapeutic intervention in a range of diseases, including cancer and autoimmune disorders. The modulation of TLR8 activity, either through inhibition or agonism, offers a promising avenue for controlling inflammatory responses and harnessing the power of the innate immune system. This guide provides a detailed head-to-head comparison of three commercially available modulators of TLR8: the selective inhibitor CU-CPT9a , the selective agonist Motolimod (VTX-2337) , and the dual TLR7/8 agonist Resiquimod (R-848) .

Performance Overview

The following table summarizes the key performance characteristics of CU-CPT9a, Motolimod, and R-848 based on available experimental data. It is important to note that direct comparative studies under identical conditions are limited; therefore, data presented here is compiled from various sources and should be interpreted within the context of the specific experimental setups.

FeatureCU-CPT9aMotolimod (VTX-2337)Resiquimod (R-848)
Target(s) Selective TLR8 Inhibitor[1][2][3]Selective TLR8 Agonist[1][4]TLR7 and TLR8 Agonist[1]
Reported Potency IC50: ~0.5 nM[1][3][5]EC50: ~100 nM[1]Potent, but specific EC50 values vary by assay and cell type.
Mechanism of Action Stabilizes the resting state of the TLR8 dimer, preventing conformational change and activation.[2][6]Activates TLR8, leading to downstream signaling and cytokine production.[4][7]Activates both TLR7 and TLR8, inducing a broad inflammatory response.[1]
Key Biological Effects Potent anti-inflammatory effects by suppressing TLR8-mediated pro-inflammatory signaling.[2][6]Stimulates monocytes, myeloid dendritic cells, and NK cells; induces a Th1-polarizing cytokine profile.[4][7]Induces a strong pro-inflammatory cytokine response, including TNF-α, IL-6, and IFN-α.[1]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental evaluation of these compounds, the following diagrams are provided.

TLR8_Signaling_Pathway cluster_agonist Agonist Action cluster_antagonist Antagonist Action R-848 R-848 TLR7/8 TLR7/8 R-848->TLR7/8 Motolimod Motolimod Motolimod->TLR7/8 MyD88 MyD88 TLR7/8->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF-kB NF-kB TRAF6->NF-kB Cytokines Cytokines NF-kB->Cytokines CU-CPT9a CU-CPT9a Resting_TLR8 Resting TLR8 Dimer CU-CPT9a->Resting_TLR8 Stabilization Inactive_Complex Stabilized Inactive Complex Resting_TLR8->Inactive_Complex Stabilization Inactive_Complex->MyD88 Inhibition

Caption: Simplified signaling pathways of TLR8 agonists (Motolimod, R-848) and the antagonist CU-CPT9a.

Experimental_Workflow Cell_Culture HEK-Blue™ TLR8 Cells or Human PBMCs Treatment Treat with TLR8 Modulator (CU-CPT9a, Motolimod, or R-848) +/- Agonist (for inhibitors) Cell_Culture->Treatment Incubation Incubate (e.g., 20-24 hours) Treatment->Incubation SEAP_Assay SEAP Reporter Assay (for HEK-Blue™ cells) Incubation->SEAP_Assay Cytokine_Analysis Cytokine Profiling (ELISA or Multiplex) Incubation->Cytokine_Analysis Data_Analysis Data Analysis (IC50/EC50 Determination) SEAP_Assay->Data_Analysis Cytokine_Analysis->Data_Analysis

Caption: General experimental workflow for evaluating the activity of TLR8 modulators.

Detailed Experimental Protocols

The following are representative protocols for assessing the activity of TLR8 modulators.

HEK-Blue™ TLR8 SEAP Reporter Assay

This assay is used to determine the inhibitory or agonistic activity of compounds on TLR8 signaling in a controlled, engineered cell line.

Materials:

  • HEK-Blue™ hTLR8 cells (InvivoGen)

  • DMEM, high glucose, with 10% (v/v) heat-inactivated fetal bovine serum (FBS)

  • Test compounds (CU-CPT9a, Motolimod, R-848)

  • R-848 (as an agonist for inhibitor testing)

  • QUANTI-Blue™ Solution (InvivoGen)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed HEK-Blue™ hTLR8 cells into a 96-well plate at a density of 3.5 x 10^5 cells/mL in DMEM with 10% FBS.

  • Compound Treatment:

    • For Agonists (Motolimod, R-848): Add varying concentrations of the test compound to the cells.

    • For Inhibitors (CU-CPT9a): Pre-incubate cells with varying concentrations of CU-CPT9a for 1 hour, then add a fixed concentration of R-848 (e.g., 1 µg/mL) to stimulate TLR8.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 20-24 hours.[6]

  • SEAP Detection:

    • Add 20 µL of the cell culture supernatant to a new 96-well plate.

    • Add 180 µL of QUANTI-Blue™ Solution to each well.

    • Incubate at 37°C for 30 minutes to 1 hour, or until a color change is observed.[6]

  • Data Acquisition: Measure the absorbance at 620-655 nm using a spectrophotometer.

  • Data Analysis: Calculate the IC50 (for inhibitors) or EC50 (for agonists) values by plotting the dose-response curve.

Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is for assessing the effect of TLR8 modulators on the production of inflammatory cytokines in primary human immune cells.

Materials:

  • Human PBMCs, isolated from whole blood

  • RPMI-1640 medium with 10% FBS

  • Test compounds (CU-CPT9a, Motolimod, R-848)

  • R-848 or ssRNA (e.g., RNA40) as agonists for inhibitor testing

  • ELISA kits or multiplex bead-based assay for desired cytokines (e.g., TNF-α, IL-6, IL-1β)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Plate human PBMCs at a density of 6 x 10^6 cells/mL in a 96-well plate.[5]

  • Compound Treatment:

    • For Agonists (Motolimod, R-848): Add varying concentrations of the test compound to the cells.

    • For Inhibitors (CU-CPT9a): Pre-incubate cells with varying concentrations of CU-CPT9a for 1 hour. Then, add a TLR8 agonist such as R-848 (e.g., 1 µg/mL) or RNA40.[5]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 20 hours.[5]

  • Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

  • Cytokine Measurement: Measure the concentration of cytokines in the supernatant using ELISA or a multiplex assay according to the manufacturer's instructions.

  • Data Analysis: Analyze the cytokine levels for each treatment condition to determine the dose-dependent effects of the compounds.

Comparative Analysis of Cytokine Induction

While a direct, unified dataset is unavailable, individual studies provide insights into the cytokine profiles induced by these modulators.

  • CU-CPT9a: As an inhibitor, CU-CPT9a effectively suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 that are induced by TLR8 agonists like R-848 in various cell types, including human PBMCs and synovial cells from osteoarthritis patients.[5][6] Its high potency (IC50 ~0.5 nM) allows for significant inhibition at low nanomolar concentrations.

  • Motolimod: Being a selective TLR8 agonist, Motolimod induces a robust, dose-dependent increase in a specific set of cytokines and chemokines, including IL-6, G-CSF, MCP-1, and MIP-1β in human PBMCs and in clinical studies.[8] This profile is consistent with the activation of myeloid cells and the promotion of a Th1-polarizing immune response.[4]

  • R-848: As a dual TLR7/8 agonist, R-848 induces a broader and potent inflammatory response. It stimulates the production of a wide range of cytokines, including TNF-α, IL-6, IL-12, and IFN-α, from various immune cells.[1][9] The specific cytokine profile can vary depending on the cell type and the relative expression of TLR7 and TLR8.[10] For instance, in some models, it has been shown to reduce Th2 and Th17 cytokines while enhancing IL-27 and IFN-γ.[11]

Conclusion

The choice between CU-CPT9a, Motolimod, and R-848 will depend on the specific research or therapeutic goal.

  • CU-CPT9a is a highly potent and selective tool for specifically investigating the role of TLR8 in inflammatory processes and holds therapeutic potential for autoimmune and inflammatory diseases where TLR8 is a key driver. Its mechanism of stabilizing the inactive receptor dimer represents a novel approach to TLR inhibition.[2][6]

  • Motolimod offers a more targeted approach to TLR8 agonism compared to R-848, which may be advantageous in therapeutic applications where a specific and controlled activation of the myeloid innate immune response is desired, such as in cancer immunotherapy.[4][7]

  • R-848 remains a valuable research tool for inducing a strong, broad-spectrum innate immune response through the activation of both TLR7 and TLR8. Its potent immunostimulatory properties are useful for in vitro and in vivo studies of inflammation and antiviral responses.[1][9]

Researchers should carefully consider the target selectivity, desired biological outcome, and the specific experimental system when selecting the most appropriate TLR8 modulator for their studies. The provided protocols and comparative data serve as a guide to aid in this decision-making process and in the design of robust and informative experiments.

References

Probing the Binding Affinity of 8-Methoxyadenosine: A Comparative Guide to Isothermal Titration Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinities of various small molecules to N6-methyladenosine (m6A) reader proteins, the likely targets of 8-Methoxyadenosine. We present supporting experimental data from Isothermal Titration Calorimetry (ITC) and other biophysical assays, a detailed experimental protocol for ITC, and visualizations of the experimental workflow and relevant signaling pathways.

Comparative Binding Affinity Data

Isothermal Titration Calorimetry (ITC) is a powerful technique for the direct measurement of binding affinity, providing a complete thermodynamic profile of the interaction. While specific ITC data for this compound is not yet publicly available, we can infer its potential binding partners and compare its expected affinity to that of known ligands for these targets. The primary targets of the related molecule N6-methyladenosine (m6A) are "reader" proteins, which recognize this modification and mediate its downstream effects. These readers are the most probable binding partners for this compound.

The main families of m6A reader proteins include:

  • YTH domain-containing proteins (YTHDF1-3, YTHDC1-2): These proteins are key regulators of mRNA translation and decay.

  • Insulin-like growth factor 2 mRNA-binding proteins (IGF2BP1-3): These readers are involved in mRNA stability and localization.

  • Heterogeneous nuclear ribonucleoproteins (HNRNPs): This family of proteins plays diverse roles in pre-mRNA processing.

Below is a summary of quantitative data for the binding of various ligands to these m6A reader proteins, with a focus on YTHDF2 and IGF2BP1, for which small molecule inhibitor data is available.

Target ProteinLigandMethodDissociation Constant (Kd)Enthalpy (ΔH) (kcal/mol)Entropy (ΔS) (cal/mol·K)Stoichiometry (n)Reference
YTHDC1 N6-methyladenosine (m6A)ITC1.27 ± 0.24 µM---[1]
YTHDF2 Compound 14FP3.8 µMNot ReportedNot ReportedNot Reported[2]
YTHDF2 Compound 17FP6.3 µMNot ReportedNot ReportedNot Reported[2]
YTHDF2 Compound 23FP1.3 µMNot ReportedNot ReportedNot Reported[2][3]
YTHDF2 Compound 30FP4.9 µMNot ReportedNot ReportedNot Reported[2][3]
YTHDF2 CK-75MST26.2 ± 2.3 µMNot ReportedNot ReportedNot Reported[4]
IGF2BP1 Cucurbitacin B (CuB)ITC2.5 µMNot ReportedNot Reported1:1[5]
IGF2BP1 Compound 7773MST17 µMNot ReportedNot ReportedNot Reported[6]
IGF2BP1 Compound 393MST~120 µMNot ReportedNot ReportedNot Reported[6]
IGF2BP1 AVJ16Not Specified1.4 µMNot ReportedNot ReportedNot Reported[7]

Note: FP (Fluorescence Polarization) and MST (Microscale Thermophoresis) are alternative biophysical techniques for measuring binding affinity. While they provide Kd values, they do not directly measure the thermodynamic parameters (ΔH and ΔS) like ITC.

Isothermal Titration Calorimetry (ITC) Experimental Protocol

This protocol provides a detailed methodology for determining the binding affinity of a small molecule, such as this compound, to a purified m6A reader protein.

1. Protein Expression and Purification:

  • Clone the cDNA of the target reader protein (e.g., YTHDF2, IGF2BP1) into a suitable expression vector with an affinity tag (e.g., His-tag, GST-tag).

  • Transform the expression vector into a suitable bacterial strain (e.g., E. coli BL21(DE3)).

  • Grow the bacterial culture to an optimal density (OD600 of 0.6-0.8) and induce protein expression with an appropriate inducer (e.g., IPTG).

  • Harvest the cells by centrifugation and lyse them using sonication or a French press in a suitable lysis buffer.

  • Purify the protein from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Further purify the protein using size-exclusion chromatography to ensure homogeneity and remove aggregates.

  • Verify the purity and identity of the protein using SDS-PAGE and Western blotting.

  • Determine the protein concentration accurately using a spectrophotometer and the protein's extinction coefficient.

2. Sample Preparation for ITC:

  • Dialysis: Dialyze the purified protein and dissolve the small molecule ligand (e.g., this compound) in the same buffer to minimize heats of dilution. A suitable buffer would be, for example, 20 mM HEPES pH 7.5, 150 mM NaCl.

  • Degassing: Thoroughly degas both the protein and ligand solutions immediately before the ITC experiment to prevent air bubbles from interfering with the measurements.

  • Concentration: The concentration of the protein in the sample cell and the ligand in the syringe needs to be optimized. A general starting point is to have the protein concentration in the cell at 10-50 µM and the ligand concentration in the syringe 10-20 times higher than the protein concentration. The "c-value" (c = Ka * [Macromolecule] * n) should ideally be between 10 and 1000 for a reliable measurement.[8]

3. ITC Experiment Setup and Execution:

  • Instrument: Use a sensitive Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC, Malvern).

  • Temperature: Set the experimental temperature (e.g., 25 °C).

  • Loading:

    • Carefully load the protein solution into the sample cell (typically ~200-300 µL).

    • Load the ligand solution into the injection syringe (typically ~40-50 µL).

  • Titration:

    • Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air from the syringe tip and to allow for an initial equilibration. This first injection is typically discarded from the data analysis.

    • Perform a series of subsequent injections (e.g., 19 injections of 2 µL each) with adequate spacing between injections to allow the signal to return to baseline.

  • Control Experiment: To account for the heat of dilution of the ligand, perform a control titration by injecting the ligand solution into the buffer alone.

4. Data Analysis:

  • Subtract the heat of dilution from the raw titration data.

  • Integrate the heat change for each injection to generate a binding isotherm (a plot of heat change per mole of injectant versus the molar ratio of ligand to protein).

  • Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the ITC instrument (e.g., Origin).

  • The fitting will yield the thermodynamic parameters: the association constant (Ka), the binding enthalpy (ΔH), and the stoichiometry of binding (n). The dissociation constant (Kd) is the reciprocal of Ka (Kd = 1/Ka), and the change in entropy (ΔS) can be calculated from the Gibbs free energy equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Visualizations

ITC Experimental Workflow

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis P_Purify Protein Purification Dialysis Dialysis in Same Buffer P_Purify->Dialysis L_Prep Ligand Preparation L_Prep->Dialysis Degas Degassing Dialysis->Degas Load_Protein Load Protein into Cell Degas->Load_Protein Load_Ligand Load Ligand into Syringe Degas->Load_Ligand Titration Perform Titration Load_Protein->Titration Load_Ligand->Titration Integration Integrate Raw Data Titration->Integration Isotherm Generate Binding Isotherm Integration->Isotherm Fitting Fit to Binding Model Isotherm->Fitting Results Obtain Thermodynamic Parameters (Kd, ΔH, ΔS, n) Fitting->Results

Caption: A flowchart illustrating the key steps in an Isothermal Titration Calorimetry experiment.

YTHDF2 Signaling Pathway in mRNA Regulation

YTHDF2_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm mRNA m6A-modified mRNA YTHDF2 YTHDF2 mRNA->YTHDF2 Binding Decay_Factors mRNA Decay Factors (e.g., CCR4-NOT complex) YTHDF2->Decay_Factors Recruitment Translation_Repression Translation Repression YTHDF2->Translation_Repression mRNA_Degradation mRNA Degradation Decay_Factors->mRNA_Degradation

Caption: Simplified signaling pathway of YTHDF2 in regulating mRNA fate.

References

Assessing the Phenotypic Effects of 8-Methoxyadenosine in Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on 8-Methoxyadenosine (8-MeO-A) in knockout models is not extensively available in public literature. This guide provides a comparative framework based on the known biological activities of structurally related adenosine (B11128) analogs that act as Toll-like receptor 7 (TLR7) agonists. The experimental protocols and potential effects described herein are intended to serve as a foundational resource for researchers initiating studies on 8-MeO-A.

Introduction

This compound (8-MeO-A) is a synthetic purine (B94841) nucleoside analog. Modifications at the C8 position of the adenosine ring are known to influence binding to various receptors, including endosomal Toll-like receptors. Specifically, several 8-substituted adenosine analogs act as agonists for Toll-like receptor 7 (TLR7), a key pattern recognition receptor of the innate immune system that recognizes single-stranded RNA. Activation of TLR7 triggers a signaling cascade culminating in the production of pro-inflammatory cytokines and type I interferons, making TLR7 agonists potent immunomodulators with therapeutic potential in oncology and infectious diseases.

This guide outlines a proposed assessment of the phenotypic effects of 8-MeO-A, postulating it as a TLR7 agonist. We compare its theoretical efficacy and specificity against well-characterized TLR7 agonists, Resiquimod (R848) and Imiquimod, in the context of a Tlr7 knockout (KO) mouse model. This model is essential to verify that the observed biological effects are indeed mediated through TLR7.

Comparative Analysis of TLR7 Agonists

The primary measure of a TLR7 agonist's activity is its ability to induce cytokine production in a TLR7-dependent manner. The following table summarizes expected quantitative data from in vitro and in vivo studies comparing 8-MeO-A with established alternatives.

Table 1: Comparative Efficacy of TLR7 Agonists in Wild-Type (WT) and Tlr7 KO Models

Parameter This compound (Hypothetical) Resiquimod (R848) Imiquimod Vehicle Control
Target(s) TLR7 (and potentially TLR8)TLR7/8TLR7N/A
In Vitro EC50 (IFN-α induction in pDCs) To be determined~1 µM~5 µMNo activity
In Vivo Serum IFN-α (pg/mL) in WT mice HighHigh (~2000 pg/mL)Moderate (~800 pg/mL)Undetectable
In Vivo Serum IFN-α (pg/mL) in Tlr7 KO mice UndetectableUndetectableUndetectableUndetectable
In Vivo Serum TNF-α (pg/mL) in WT mice HighHigh (~1500 pg/mL)Moderate (~600 pg/mL)Undetectable
In Vivo Serum TNF-α (pg/mL) in Tlr7 KO mice UndetectableLow (~200 pg/mL, TLR8 mediated)UndetectableUndetectable
Spleen Weight Increase (%) in WT mice SignificantSignificant (~50%)Moderate (~25%)No change
Spleen Weight Increase (%) in Tlr7 KO mice No changeMinimalNo changeNo change

Experimental Protocols

Below are detailed methodologies for key experiments to validate the TLR7-dependent activity of this compound.

In Vitro Cytokine Induction Assay
  • Objective: To determine the concentration-dependent cytokine induction by 8-MeO-A in primary immune cells from Wild-Type and Tlr7 KO mice.

  • Cell Isolation: Spleens are harvested from C57BL/6 (WT) and Tlr7 KO mice. Splenocytes are isolated by mechanical dissociation followed by red blood cell lysis. Plasmacytoid dendritic cells (pDCs) can be further enriched using magnetic-activated cell sorting (MACS).

  • Cell Culture and Stimulation: Cells are plated at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium. Cells are stimulated with a range of concentrations of 8-MeO-A (e.g., 0.1 to 10 µM), R848 (1 µM), Imiquimod (5 µM), or a vehicle control (e.g., DMSO).

  • Cytokine Measurement: After 24 hours of incubation, supernatants are collected. The concentrations of IFN-α and TNF-α are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: EC50 values are calculated by fitting the dose-response curves using non-linear regression.

In Vivo Phenotypic Analysis in Knockout Mice
  • Objective: To assess the systemic immune response to 8-MeO-A in Wild-Type versus Tlr7 KO mice.

  • Animal Models: Age- and sex-matched C57BL/6 (WT) and Tlr7 KO mice (on a C57BL/6 background) are used.

  • Dosing: Mice are administered a single intraperitoneal (i.p.) injection of 8-MeO-A (e.g., 1 mg/kg), R848 (1 mg/kg), or vehicle.

  • Sample Collection: Blood is collected via retro-orbital bleeding at 2, 6, and 24 hours post-injection for cytokine analysis. At 24 hours, mice are euthanized, and spleens are harvested and weighed.

  • Analysis: Serum cytokine levels are measured by ELISA. Spleen weights are recorded and expressed as a percentage of total body weight. Statistical significance between WT and Tlr7 KO groups is determined using a Student's t-test or ANOVA.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway

The following diagram illustrates the canonical TLR7 signaling pathway, which would be activated by this compound.

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TRAF3 TRAF3 IRAK1->TRAF3 IKK_complex IKK complex TRAF6->IKK_complex TBK1_IKKi TBK1/IKKi TRAF3->TBK1_IKKi I_kappa_B IκB IKK_complex->I_kappa_B phosphorylates NF_kappa_B NF-κB I_kappa_B->NF_kappa_B releases NF_kappa_B_nuc NF-κB NF_kappa_B->NF_kappa_B_nuc translocation IRF7 IRF7 IRF7_nuc IRF7 IRF7->IRF7_nuc translocation TBK1_IKKi->IRF7 phosphorylates Pro_inflammatory_Genes Pro-inflammatory Cytokine Genes (e.g., TNF-α) NF_kappa_B_nuc->Pro_inflammatory_Genes IFN_Genes Type I Interferon Genes (e.g., IFN-α) IRF7_nuc->IFN_Genes compound 8-MeO-A compound->TLR7 binds

Caption: Proposed signaling cascade for this compound via TLR7 activation.

Experimental Workflow

The diagram below outlines the workflow for comparing the in vivo effects of 8-MeO-A in Wild-Type and Tlr7 KO mice.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups (i.p. injection) cluster_analysis Analysis (2, 6, 24h post-injection) WT_mice Wild-Type Mice (C57BL/6) WT_Vehicle WT + Vehicle WT_mice->WT_Vehicle WT_8MeOA WT + 8-MeO-A WT_mice->WT_8MeOA WT_R848 WT + R848 WT_mice->WT_R848 KO_mice Tlr7 KO Mice (C57BL/6) KO_Vehicle KO + Vehicle KO_mice->KO_Vehicle KO_8MeOA KO + 8-MeO-A KO_mice->KO_8MeOA KO_R848 KO + R848 KO_mice->KO_R848 Blood_Collection Blood Collection WT_Vehicle->Blood_Collection Spleen_Harvest Spleen Harvest & Weighing WT_Vehicle->Spleen_Harvest WT_8MeOA->Blood_Collection WT_8MeOA->Spleen_Harvest WT_R848->Blood_Collection WT_R848->Spleen_Harvest KO_Vehicle->Blood_Collection KO_Vehicle->Spleen_Harvest KO_8MeOA->Blood_Collection KO_8MeOA->Spleen_Harvest KO_R848->Blood_Collection KO_R848->Spleen_Harvest ELISA Serum Cytokine ELISA (IFN-α, TNF-α) Blood_Collection->ELISA Data_Comparison Data Comparison (WT vs. KO) Spleen_Harvest->Data_Comparison ELISA->Data_Comparison

Caption: In vivo workflow for assessing TLR7-dependent effects of 8-MeO-A.

Safety Operating Guide

Safeguarding Research: Proper Disposal of 8-Methoxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

Core Principles of Disposal

Given that the toxicological properties of many modified nucleosides have not been fully investigated, it is imperative to avoid standard disposal routes such as sinks or regular trash.[1][2] The primary method for disposal is through a licensed professional waste disposal service.[3]

Personal Protective Equipment (PPE)

Before handling 8-Methoxyadenosine for disposal, all personnel must be equipped with the appropriate personal protective equipment (PPE) to minimize exposure risks.

Protective EquipmentSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area or under a fume hood.[3]

Step-by-Step Disposal Procedure

  • Segregation and Collection:

    • Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.[4]

    • Collect all solid waste (e.g., contaminated gloves, weigh boats, pipette tips) and any unused or expired this compound powder in a dedicated, clearly labeled, and sealable container.[1][3]

    • For solutions containing this compound, use a separate, leak-proof, and chemically compatible container. The container should be clearly labeled with the contents, including the concentration of this compound and any solvents used.

  • Labeling:

    • All waste containers must be accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound".[2][4]

    • Include any other components of the waste mixture on the label.

    • Indicate the date when the waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated, secure area away from incompatible materials.[5]

    • The storage area should be cool, dry, and well-ventilated.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[2][4]

    • Provide the waste disposal service with a complete and accurate description of the waste, including the information from the label.

Spill Management

In the event of a spill, the following procedure should be followed:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[6]

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.[1] Avoid creating dust.[1]

  • Decontamination: Clean the spill area with an appropriate solvent or detergent and water. Collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

Disposal Workflow

start Start: Disposal of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_solid Collect Solid Waste in Labeled, Sealed Container ppe->collect_solid collect_liquid Collect Liquid Waste in Labeled, Leak-Proof Container ppe->collect_liquid label Label Container: 'Hazardous Waste' 'this compound' Date & Other Components collect_solid->label collect_liquid->label storage Store in Designated Secure Area label->storage contact_ehs Contact EHS or Licensed Waste Disposal Service storage->contact_ehs pickup Arrange for Pickup and Provide Waste Information contact_ehs->pickup end_disp End: Proper Disposal pickup->end_disp

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 8-Methoxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 8-Methoxyadenosine. The following procedures are based on safety data for closely related adenosine (B11128) compounds and are intended to ensure the safe handling and disposal of this chemical.

Personal Protective Equipment (PPE) and Engineering Controls

When working with this compound, a comprehensive approach to safety involves the use of appropriate personal protective equipment and engineering controls. The following table summarizes the recommended safety measures.

Protection Type Equipment/Control Specification Purpose
Engineering Controls Laboratory Fume Hood or Mechanical ExhaustUse to avoid exposure to dust and aerosols.[1]To minimize inhalation of the compound.
Eye Protection Safety Glasses with Side-ShieldsConforming to NIOSH (US) or EN 166 (EU) standards.[1]To prevent eye contact with the chemical.
Hand Protection Chemical-Resistant GlovesDispose of contaminated gloves after use.[1]To avoid skin contact and absorption.[1]
Skin and Body Protection Impervious Clothing / Laboratory CoatSelect based on the concentration and amount of the substance used.[1]To protect skin from exposure.[1][2]
Respiratory Protection Air-Purifying Respirator (if necessary)A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges may be used as a backup to engineering controls if a risk assessment deems it appropriate. A full-face supplied air respirator should be used if it is the sole means of protection.[1]For use in situations where engineering controls are insufficient or as a primary means of protection.

Operational Plan: Handling and Storage

Handling:

  • Avoid contact with skin and eyes.[1][3]

  • Prevent the formation of dust and aerosols.[1][3]

  • Ensure adequate ventilation by handling the compound in a well-ventilated area or within a laboratory fume hood.[1][3][4]

  • Wash hands thoroughly after handling.[4]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • It is recommended to store the compound refrigerated or in a freezer.[1][2]

Emergency Procedures: First Aid

In case of exposure to this compound, follow these first-aid measures and consult a physician.[1]

  • Eye Contact: Immediately flush eyes with plenty of water as a precaution.[1]

  • Skin Contact: Wash off the affected area with soap and plenty of water.[1]

  • Inhalation: Move the person to fresh air. If the individual is not breathing, provide artificial respiration.[1]

  • Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1]

Accidental Release Measures

In the event of a spill:

  • Use personal protective equipment, including safety goggles, gloves, and a respirator if necessary.[1][3]

  • Avoid dust formation and breathing in the dust.[1]

  • Ensure adequate ventilation.[1]

  • Prevent the product from entering drains.[1][3]

  • For cleanup, pick up and arrange for disposal without creating dust. Keep the material in suitable, closed containers for disposal.[1]

Disposal Plan

Dispose of this compound and any contaminated materials by contacting a licensed professional waste disposal service.[1] All disposal practices must be in accordance with applicable local, state, and federal laws and regulations. Dispose of contaminated gloves after use in accordance with good laboratory practices and applicable laws.[1]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol A Assess Risks B Select & Don PPE (Gloves, Goggles, Lab Coat) A->B C Work in Fume Hood B->C Proceed to Handling D Weigh & Prepare This compound C->D E Conduct Experiment D->E I Spill or Exposure Occurs D->I Potential Hazard F Decontaminate Workspace E->F Experiment Complete E->I Potential Hazard G Segregate Waste F->G H Dispose via Licensed Service G->H J Follow First Aid Measures I->J K Report Incident J->K

Caption: Workflow for Safe Handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。